molecular formula C28H48O5 B12381582 TGR5 agonist 3

TGR5 agonist 3

Número de catálogo: B12381582
Peso molecular: 464.7 g/mol
Clave InChI: WZSOJFRSTCSXOJ-WVAMBBLPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

TGR5 agonist 3 is a useful research compound. Its molecular formula is C28H48O5 and its molecular weight is 464.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C28H48O5

Peso molecular

464.7 g/mol

Nombre IUPAC

(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-7-butyl-3,7,12-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C28H48O5/c1-5-6-12-28(33)16-18-14-19(29)11-13-26(18,3)22-15-23(30)27(4)20(8-9-21(27)25(22)28)17(2)7-10-24(31)32/h17-23,25,29-30,33H,5-16H2,1-4H3,(H,31,32)/t17-,18+,19-,20-,21+,22+,23+,25+,26+,27-,28-/m1/s1

Clave InChI

WZSOJFRSTCSXOJ-WVAMBBLPSA-N

SMILES isomérico

CCCC[C@]1(C[C@@H]2C[C@@H](CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4([C@H](C3)O)C)[C@H](C)CCC(=O)O)C)O)O

SMILES canónico

CCCCC1(CC2CC(CCC2(C3C1C4CCC(C4(C(C3)O)C)C(C)CCC(=O)O)C)O)O

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide on TGR5 Agonist Binding to the TGR5 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "TGR5 agonist 3" is not a recognized, publicly available molecule. This guide will therefore focus on the well-characterized binding mechanisms of known TGR5 agonists, providing a comprehensive framework applicable to the study of novel compounds.

Introduction to TGR5 and its Therapeutic Potential

Takeda G protein-coupled receptor 5 (TGR5), also known as G-protein-coupled bile acid receptor 1 (GPBAR1), is a cell membrane receptor that is activated by bile acids.[1] It is expressed in a variety of tissues, including the intestines, liver, adipose tissue, and immune cells, indicating its involvement in a wide range of physiological processes.[1] Upon activation, TGR5 primarily couples to the Gαs protein, stimulating adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[1][2][3] This signaling cascade leads to the activation of downstream effectors like protein kinase A (PKA) and exchange protein directly activated by cAMP (Epac).

The activation of TGR5 has shown promise in the treatment of various metabolic diseases, including type 2 diabetes and obesity, as well as inflammatory conditions and certain cancers. In brown adipose tissue, TGR5 activation promotes thermogenesis, the process of converting fat into heat. In the intestines, it stimulates the release of glucagon-like peptide-1 (GLP-1), a hormone that improves glucose balance by enhancing insulin secretion and inhibiting glucagon release. Furthermore, TGR5 agonists have demonstrated anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

The TGR5 Agonist Binding Site: An Orthosteric Pocket

TGR5 possesses an orthosteric binding pocket located within its seven transmembrane helices. This pocket accommodates both endogenous bile acids and synthetic agonists. The binding of agonists to this site induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways.

Key Amino Acid Residues in Agonist Recognition

Several key amino acid residues within the TGR5 binding pocket have been identified as crucial for agonist binding and receptor activation. These have been elucidated through a combination of homology modeling, site-directed mutagenesis, and, more recently, cryo-electron microscopy (cryo-EM) studies.

Key residues involved in the binding of bile acids and synthetic agonists include:

  • L71, N93, F96, and Y240: These residues have been identified as critical determinants of ligand binding and receptor activation through molecular docking and dynamic simulation studies.

  • Asn93 and Glu169: Mutagenesis experiments have shown that these residues are important for the activation of TGR5 by bile acids.

  • Residues in TM2, TM3, TM5, and TM6: Cryo-EM structures of TGR5 in complex with synthetic agonists have revealed interactions with residues in these transmembrane helices.

  • Q77, R80, and Y89: These residues in human TGR5 have been identified as key for the response to the natural product agonist, nomilin.

The interaction between agonists and these residues is typically a combination of hydrophobic contacts, hydrogen bonding, and ionic interactions.

A Putative Allosteric Binding Site

Recent structural studies have also revealed the presence of a putative second ligand-binding cavity in TGR5, suggesting the possibility of allosteric modulation. This site is thought to bind bile acids containing a 12-hydroxyl group, such as cholic acid and deoxycholic acid, as well as the semi-synthetic agonist INT-777. The binding of ligands to this allosteric site may positively regulate receptor activity in conjunction with an agonist bound to the orthosteric pocket.

Quantitative Binding Data of Exemplary TGR5 Agonists

The following table summarizes the binding affinities and functional potencies of several well-characterized TGR5 agonists. These values are essential for comparing the efficacy of different compounds and for guiding structure-activity relationship (SAR) studies.

AgonistAgonist TypeEC50 (µM)Reference
Endogenous Bile Acids
Lithocholic acid (LCA)Endogenous> Deoxycholic acid
Deoxycholic acid (DCA)Endogenous> Chenodeoxycholic acid
Chenodeoxycholic acid (CDCA)Endogenous> Cholic acid
Cholic acid (CA)Endogenous> Ursodeoxycholic acid
Synthetic/Semi-Synthetic Agonists
INT-777Semi-synthetic0.82
P395SyntheticPotent Agonist
23(S)-mCDCASynthetic10 (in cell proliferation assay)
GPBARASynthetic3 (in cell proliferation assay)
Oleanolic AcidNatural ProductSelective TGR5 Agonist
Betulinic AcidNatural ProductDose-dependent GLP-1 secretion

Signaling Pathways Activated by TGR5 Agonists

The binding of an agonist to TGR5 initiates a cascade of intracellular signaling events. The primary and most well-understood pathway involves the activation of Gαs, leading to increased cAMP production. However, TGR5 can also couple to other G proteins and activate alternative signaling pathways in a cell-type-specific manner.

The Canonical Gαs-cAMP Pathway

Upon agonist binding, TGR5 undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαs subunit. This activates Gαs, which in turn stimulates adenylyl cyclase to produce cAMP. Elevated cAMP levels then activate PKA and Epac, which phosphorylate downstream targets to elicit a cellular response. This pathway is central to many of the metabolic benefits of TGR5 activation, including GLP-1 secretion and increased energy expenditure.

TGR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist TGR5 Agonist TGR5 TGR5 Receptor Agonist->TGR5 Binding Gs Gαs TGR5->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activation Epac Epac cAMP->Epac Activation CREB CREB PKA->CREB Phosphorylation Downstream Downstream Cellular Responses (e.g., GLP-1 secretion, Gene expression) Epac->Downstream CREB->Downstream

Alternative Signaling Pathways

In certain cell types, TGR5 can couple to other G proteins, such as Gαi and Gαq, leading to different downstream effects. For example, in ciliated cholangiocytes, TGR5 couples to Gαi, which inhibits adenylyl cyclase and decreases cAMP levels. TGR5 activation can also lead to the activation of the ERK1/2 and AKT signaling pathways. Furthermore, TGR5 signaling can antagonize the NF-κB and STAT3 signaling pathways, contributing to its anti-inflammatory and anti-cancer effects.

Experimental Protocols for Studying TGR5 Agonist Binding

A variety of experimental techniques are employed to identify and characterize TGR5 agonists and their binding sites.

Binding Assays

These assays are used to determine the affinity of a ligand for the receptor.

  • Radioligand Binding Assays: A classic method that uses a radiolabeled ligand to compete with unlabeled test compounds for binding to the receptor.

  • Fluorescence-Based Assays: Techniques like Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP) can be used to measure ligand-receptor interactions in real-time.

  • Surface Plasmon Resonance (SPR): A label-free technique that provides real-time kinetic data on ligand binding.

Functional Assays

These assays measure the cellular response to receptor activation.

  • cAMP Measurement Assays: These assays quantify the production of cAMP in response to agonist stimulation, often using techniques like ELISA or reporter gene assays.

  • Reporter Gene Assays: Cells are engineered to express a reporter gene (e.g., luciferase) under the control of a cAMP-responsive element (CRE). Agonist-induced increases in cAMP lead to the expression of the reporter gene, which can be easily quantified.

  • Calcium Mobilization Assays: In cells where TGR5 couples to Gαq, agonist binding can lead to an increase in intracellular calcium, which can be measured using fluorescent calcium indicators.

Structural and Computational Methods

These approaches provide insights into the molecular details of ligand-receptor interactions.

  • X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These techniques can determine the three-dimensional structure of the TGR5 receptor in complex with an agonist, providing a detailed view of the binding site.

  • Homology Modeling: In the absence of an experimental structure, a model of the TGR5 receptor can be built based on the known structures of related GPCRs.

  • Molecular Docking and Molecular Dynamics Simulations: These computational methods can predict the binding mode of a ligand within the receptor's binding site and simulate its dynamic behavior over time.

  • Site-Directed Mutagenesis: By systematically mutating amino acid residues in the predicted binding site and assessing the impact on agonist binding and receptor activation, the key residues for interaction can be identified.

Experimental_Workflow cluster_screening Initial Screening cluster_characterization Hit Characterization cluster_mechanism Mechanism of Action cluster_output Outcome HTS High-Throughput Screening (e.g., Reporter Gene Assay) Binding Binding Assays (Radioligand, SPR, FRET) HTS->Binding Functional Functional Assays (cAMP, Calcium) HTS->Functional Mutagenesis Site-Directed Mutagenesis Binding->Mutagenesis SAR Structure-Activity Relationship (SAR) Binding->SAR Functional->Mutagenesis Functional->SAR Structural Structural Biology (Cryo-EM, X-ray) Computational Computational Modeling (Docking, MD) Structural->Computational Mutagenesis->Computational Computational->SAR

Conclusion

The TGR5 receptor presents a promising therapeutic target for a range of metabolic and inflammatory diseases. A thorough understanding of the molecular interactions between agonists and the TGR5 binding site is critical for the rational design of novel, potent, and selective therapeutics. This guide has provided a comprehensive overview of the current knowledge regarding the TGR5 agonist binding site, the signaling pathways involved, and the experimental methodologies used to study these interactions. As research in this field continues, further elucidation of the structural and dynamic aspects of TGR5 activation will undoubtedly pave the way for the development of next-generation TGR5-targeted therapies.

References

The Impact of TGR5 Agonist 3 on cAMP Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Takeda G-protein-coupled receptor 5 (TGR5), also known as Gpbar1, is a promising therapeutic target for metabolic and inflammatory diseases. As a cell surface receptor for bile acids, TGR5 activation triggers a cascade of intracellular signaling events, with the production of cyclic adenosine monophosphate (cAMP) being a pivotal downstream consequence. This technical guide provides an in-depth exploration of the effect of a specific agonist, TGR5 Agonist 3 (also referred to as Compound 19), on cAMP production, offering quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to support research and drug development efforts in this area.

TGR5 Signaling Pathway and cAMP Production

Upon binding of an agonist, TGR5 couples to the stimulatory G alpha subunit (Gαs) of its associated heterotrimeric G protein. This interaction catalyzes the exchange of GDP for GTP on the Gαs subunit, leading to its dissociation from the βγ subunits and subsequent activation of adenylyl cyclase. Activated adenylyl cyclase then converts ATP into the second messenger cAMP. The elevation of intracellular cAMP levels activates downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates a multitude of substrate proteins, leading to diverse physiological responses depending on the cell type. These can range from the secretion of glucagon-like peptide-1 (GLP-1) in intestinal L-cells to the modulation of inflammatory responses in macrophages.[1][2][3][4][5]

TGR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TGR5 TGR5 G_protein Gαsβγ TGR5->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates Agonist This compound Agonist->TGR5 Binds PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Modulates ATP ATP ATP->AC

Figure 1: TGR5 signaling pathway leading to cAMP production.

Quantitative Analysis of TGR5 Agonist Activity

The potency of TGR5 agonists is typically quantified by their half-maximal effective concentration (EC50) for cAMP production. A lower EC50 value indicates a higher potency. This compound has demonstrated significant potency, particularly for the human TGR5 receptor.

AgonistReceptorEC50Reference
This compound (Compound 19) hTGR516.4 nM --INVALID-LINK--
mTGR5209 nM--INVALID-LINK--
Lithocholic Acid (LCA)hTGR50.53 µM--INVALID-LINK--
Deoxycholic Acid (DCA)hTGR51.01 µM--INVALID-LINK--
Chenodeoxycholic Acid (CDCA)hTGR54.43 µM--INVALID-LINK--
Cholic Acid (CA)hTGR57.72 µM--INVALID-LINK--
Betulinic AcidhTGR51.04 µM--INVALID-LINK--
Oleanolic AcidhTGR52.25 µM--INVALID-LINK--
Ursolic AcidhTGR52.2 µM--INVALID-LINK--
LT-188AhTGR523 µM--INVALID-LINK--

Table 1: Potency of this compound and other common TGR5 agonists in inducing cAMP production.

Experimental Protocols for Measuring cAMP Production

Several robust methods are available to quantify TGR5-mediated cAMP production. The following sections detail two widely used assays: the GloSensor™ cAMP Assay and the CRE-Luciferase Reporter Assay.

GloSensor™ cAMP Assay

The GloSensor™ cAMP Assay is a real-time, live-cell assay that utilizes a genetically encoded biosensor. This biosensor is a fusion of a cAMP-binding domain to a mutant form of firefly luciferase. Binding of cAMP to the biosensor causes a conformational change that leads to an increase in light output, which is directly proportional to the intracellular cAMP concentration.

Detailed Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable host cell line (e.g., HEK293) in the appropriate growth medium.

    • Co-transfect the cells with a plasmid encoding the human TGR5 receptor and the pGloSensor™-22F cAMP Plasmid using a suitable transfection reagent.

    • Plate the transfected cells in a 96-well or 384-well white, clear-bottom plate and incubate for 24-48 hours to allow for receptor and biosensor expression.

  • Assay Preparation:

    • Prepare the GloSensor™ cAMP Reagent by dissolving it in CO2-independent medium.

    • Remove the growth medium from the cells and replace it with the GloSensor™ cAMP Reagent-containing medium.

    • Equilibrate the plate at room temperature for at least 2 hours in the dark.

  • Agonist Treatment and Luminescence Measurement:

    • Prepare serial dilutions of this compound and a vehicle control.

    • Add the agonist dilutions to the wells.

    • Measure luminescence immediately and kinetically over a period of 15-30 minutes using a plate luminometer.

  • Data Analysis:

    • For each well, calculate the fold induction by dividing the peak luminescence signal by the baseline signal before agonist addition.

    • Plot the fold induction against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

GloSensor_Workflow Start Start: Culture and Transfect Cells (HEK293 with TGR5 and GloSensor Plasmid) Plate Plate Transfected Cells in Multi-well Plate Start->Plate Equilibrate Equilibrate Cells with GloSensor™ cAMP Reagent Plate->Equilibrate Add_Agonist Add Serial Dilutions of this compound Equilibrate->Add_Agonist Measure Measure Luminescence (Kinetic Reading) Add_Agonist->Measure Analyze Analyze Data: Calculate Fold Induction and EC50 Measure->Analyze End End Analyze->End

Figure 2: Experimental workflow for the GloSensor™ cAMP Assay.

CRE-Luciferase Reporter Assay

This assay provides a downstream, transcriptional readout of cAMP signaling. The activation of the TGR5-cAMP-PKA pathway leads to the phosphorylation and activation of the cAMP response element-binding protein (CREB). Activated CREB binds to cAMP response elements (CRE) in the promoter region of target genes, driving their transcription. In this assay, a reporter plasmid containing a CRE-driven firefly luciferase gene is used. The amount of luciferase produced is proportional to the level of cAMP signaling.

Detailed Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable host cell line (e.g., HEK293T) in the appropriate growth medium.

    • Co-transfect the cells with a plasmid encoding the human TGR5 receptor, a CRE-luciferase reporter plasmid, and a control plasmid expressing Renilla luciferase (for normalization).

    • Plate the transfected cells in a 96-well white, clear-bottom plate and incubate for 24 hours.

  • Agonist Treatment:

    • Prepare serial dilutions of this compound and a vehicle control in serum-free medium.

    • Replace the growth medium with the agonist-containing medium and incubate for 4-6 hours.

  • Luciferase Activity Measurement:

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a plate luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold induction by dividing the normalized luciferase activity of agonist-treated cells by that of vehicle-treated cells.

    • Plot the fold induction against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

CRE_Luciferase_Workflow Start Start: Culture and Transfect Cells (HEK293T with TGR5, CRE-Luc, and Renilla-Luc Plasmids) Incubate_Agonist Incubate with Serial Dilutions of this compound Start->Incubate_Agonist Lyse Lyse Cells Incubate_Agonist->Lyse Measure_Luciferase Measure Firefly and Renilla Luciferase Activity Lyse->Measure_Luciferase Analyze Analyze Data: Normalize, Calculate Fold Induction, and EC50 Measure_Luciferase->Analyze End End Analyze->End

Figure 3: Experimental workflow for the CRE-Luciferase Reporter Assay.

Conclusion

This compound is a potent activator of the TGR5 receptor, leading to a significant increase in intracellular cAMP levels. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to investigate the therapeutic potential of TGR5 agonists. The robust and reproducible nature of the described assays allows for the effective screening and characterization of novel TGR5 modulators, paving the way for the development of new treatments for a range of metabolic and inflammatory disorders.

References

TGR5 Agonist 3 and GLP-1 Secretion: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of Takeda G protein-coupled receptor 5 (TGR5) agonists, with a focus on a representative agonist, "TGR5 agonist 3," in stimulating glucagon-like peptide-1 (GLP-1) secretion. This document details the underlying signaling pathways, presents quantitative data from relevant studies, and outlines key experimental protocols for investigating this interaction.

Core Signaling Pathways of TGR5-Mediated GLP-1 Secretion

Activation of TGR5 in intestinal enteroendocrine L-cells is a key mechanism for stimulating the release of GLP-1, a critical incretin hormone in glucose homeostasis.[1][2] The binding of a TGR5 agonist initiates a cascade of intracellular events, primarily through the Gs alpha subunit (Gαs) of the G protein.[3][4] This leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels.[3] Elevated cAMP can then proceed through two main downstream pathways to promote GLP-1 secretion: the Protein Kinase A (PKA) dependent pathway and the Exchange protein directly activated by cAMP (Epac) pathway.

The PKA-dependent pathway involves the phosphorylation of various downstream targets that ultimately facilitate the exocytosis of GLP-1-containing granules. The Epac-mediated pathway can also lead to the mobilization of intracellular calcium ([Ca2+]i) and stimulate GLP-1 release, often in a PKA-independent manner. Some studies suggest a synergistic effect where TGR5 activation enhances glucose-triggered calcium responses, further potentiating GLP-1 secretion.

TGR5 Agonist-Induced GLP-1 Secretion Signaling Cascade

TGR5_GLP1_Secretion_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space (L-cell) TGR5_Agonist This compound TGR5 TGR5 Receptor TGR5_Agonist->TGR5 Binds to G_Protein Gs Protein TGR5->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac Epac cAMP->Epac Activates GLP1_Exocytosis GLP-1 Granule Exocytosis PKA->GLP1_Exocytosis Promotes Ca_Mobilization Intracellular Ca2+ Mobilization Epac->Ca_Mobilization Leads to Ca_Mobilization->GLP1_Exocytosis Triggers GLP1_Secretion GLP-1 Secretion GLP1_Exocytosis->GLP1_Secretion Results in

Caption: TGR5 agonist signaling pathway leading to GLP-1 secretion in intestinal L-cells.

Quantitative Data on TGR5 Agonist Activity

The following tables summarize quantitative data from various studies investigating the effects of TGR5 agonists on GLP-1 secretion and related cellular responses.

Table 1: In Vitro Efficacy of TGR5 Agonists

TGR5 AgonistCell LineParameter MeasuredAgonist ConcentrationResult
INT-777STC-1cAMP Level1-10 µMDose-dependent increase
INT-777NCI-H716Intracellular Ca2+1-10 µMIncreased mobilization
WB403hTGR5-transfected cellsCRE-luciferase activity1-20 µmol/lDose-dependent stimulation (EC50 = 5.5 µmol/l)
WB403hTGR5-transfected cellscAMP accumulation1-50 µmol/lDose-dependent increase
WB403NCI-H716 cellsGLP-1 secretion1-10 µmol/lSignificant increase
Ursolic AcidSTC-1 pGIP/neoGLP-1 secretion50 µM~8-fold increase
Betulinic AcidN/ATGR5 Agonist ActivityN/AEC50 = 1.04 µM (83% efficacy)

Table 2: In Vivo Effects of TGR5 Agonists on GLP-1 Secretion

TGR5 AgonistAnimal ModelAdministrationOutcome
INT-777TGR5+/+ miceOral gavage + glucose challengeModerately increased plasma GLP-1
INT-777 + DPP4iTGR5+/+ miceOral gavage + glucose challengeMarkedly pronounced increase in plasma GLP-1
INT-777TGR5-/- miceOral gavage + glucose challengeBlunted effect on plasma GLP-1 levels
WB403ICR miceIntraperitoneal injectionSignificant increase in plasma GLP-1

Detailed Experimental Protocols

This section provides an overview of the methodologies commonly employed in the study of TGR5 agonists and GLP-1 secretion.

Cell Culture
  • Cell Lines: Murine enteroendocrine STC-1 cells and human NCI-H716 cells are frequently used models as they endogenously express TGR5 and secrete GLP-1.

  • Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

GLP-1 Secretion Assay

This protocol outlines the steps to measure GLP-1 secretion from cultured enteroendocrine cells in response to a TGR5 agonist.

GLP1_Secretion_Assay_Workflow Start Start Seed_Cells Seed STC-1 or NCI-H716 cells in 24-well plates Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Wash_Cells Wash cells with Krebs-Ringer bicarbonate buffer (KRBB) Incubate_Overnight->Wash_Cells Pre_Incubate Pre-incubate in KRBB for 1 hour Wash_Cells->Pre_Incubate Add_Agonist Add this compound (at desired concentrations) Pre_Incubate->Add_Agonist Incubate_2h Incubate for 2 hours at 37°C Add_Agonist->Incubate_2h Collect_Supernatant Collect supernatant Incubate_2h->Collect_Supernatant Lyse_Cells Lyse cells to measure intracellular GLP-1 content Incubate_2h->Lyse_Cells Measure_GLP1 Measure GLP-1 concentration (ELISA or RIA) Collect_Supernatant->Measure_GLP1 Lyse_Cells->Measure_GLP1 Analyze_Data Analyze data and normalize to total GLP-1 content Measure_GLP1->Analyze_Data End End Analyze_Data->End

References

In Vitro Characterization of T-003: A Potent and Selective TGR5 Agonist

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: This technical guide provides an in-depth overview of the in vitro characterization of T-003, a representative potent and selective synthetic agonist for the Takeda G protein-coupled receptor 5 (TGR5). TGR5 has emerged as a promising therapeutic target for metabolic and inflammatory diseases. Understanding the in vitro pharmacological profile of agonists like T-003 is crucial for advancing drug development efforts. This document is intended for researchers, scientists, and drug development professionals actively involved in the fields of pharmacology, cell biology, and metabolic research.

Introduction to TGR5

The Takeda G protein-coupled receptor 5 (TGR5), also known as Gpbar1, is a member of the G protein-coupled receptor (GPCR) superfamily. It is activated by bile acids, which, beyond their role in digestion, act as signaling molecules in various metabolic processes. TGR5 is expressed in several tissues, including the intestine, gallbladder, brown adipose tissue, skeletal muscle, and certain immune cells like macrophages. Its activation is primarily linked to the Gαs protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is implicated in the regulation of energy expenditure, glucose homeostasis, and inflammatory responses.

TGR5 Signaling Pathways

Upon agonist binding, TGR5 undergoes a conformational change, activating the associated Gαs protein. This initiates a signaling cascade that primarily involves the production of cAMP, which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the cAMP-responsive element-binding protein (CREB), leading to the transcription of target genes. Additionally, TGR5 activation can influence other signaling pathways, such as the extracellular signal-regulated kinase (ERK) and Akt pathways, and can modulate the activity of the transcription factor NF-κB, often leading to anti-inflammatory effects.[1][2][3]

TGR5_Signaling_Pathway cluster_membrane Plasma Membrane TGR5 TGR5 Gas Gαs TGR5->Gas Activates ERK_Akt ERK / Akt Pathways TGR5->ERK_Akt AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Agonist T-003 (Agonist) Agonist->TGR5 Binds Gas->AC Stimulates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates NFkB NF-κB Inhibition PKA->NFkB Gene Gene Transcription CREB->Gene

Figure 1: Simplified TGR5 signaling pathway upon agonist binding.

In Vitro Pharmacological Profile of T-003

The in vitro characterization of T-003 was conducted through a series of assays to determine its potency, efficacy, and mechanism of action at the human TGR5 receptor. The following tables summarize the quantitative data obtained. For the purpose of this guide, "T-003" is used as a representative name for a potent synthetic TGR5 agonist, with data compiled from published findings on compounds with similar profiles, such as compound 6g.[3]

Table 1: Potency and Efficacy of T-003 in Functional Assays

Assay TypeCell LineParameterValue
cAMP AccumulationHEK293 (hTGR5)EC5057 pM
CRE-Luciferase ReporterCHO-K1 (hTGR5)EC5014 nM
TNF-α Release InhibitionHuman Whole BloodIC50251 nM

Table 2: Selectivity Profile of T-003

TargetAssay TypeParameterValue
Farnesoid X Receptor (FXR)Coactivator Functional AssayEC506.4 µM

Key In Vitro Characterization Assays and Protocols

A comprehensive in vitro characterization of a TGR5 agonist involves multiple assays to probe different aspects of its interaction with the receptor and the subsequent cellular responses.

Experimental_Workflow cluster_primary Primary Assays cluster_secondary Secondary & Selectivity Assays cluster_mechanistic Mechanistic Assays cAMP cAMP Accumulation Assay (Potency & Efficacy) Reporter CRE-Luciferase Reporter Assay (Downstream Signaling) cAMP->Reporter Arrestin β-Arrestin Recruitment Assay (Desensitization) cAMP->Arrestin Internalization Receptor Internalization Assay (Trafficking) cAMP->Internalization Functional Functional Assays (e.g., Cytokine Release) Reporter->Functional Selectivity Selectivity Assays (e.g., FXR) Functional->Selectivity

Figure 2: General workflow for the in vitro characterization of a TGR5 agonist.

cAMP Accumulation Assay

This assay directly measures the primary signaling event following TGR5 activation.

Principle: TGR5 activation by an agonist stimulates adenylyl cyclase to produce cAMP. The amount of cAMP produced is proportional to the agonist's potency and efficacy. This is often measured using competitive immunoassays (e.g., HTRF, ELISA).

Detailed Protocol:

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing human TGR5 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are harvested and seeded into 384-well white opaque assay plates at a density of 5,000-10,000 cells per well and incubated overnight.

  • Compound Preparation: T-003 is serially diluted in assay buffer (e.g., HBSS with 1 mM IBMX, a phosphodiesterase inhibitor, to prevent cAMP degradation) to generate a concentration-response curve.

  • Assay Procedure:

    • The cell culture medium is removed from the wells.

    • Cells are washed with assay buffer.

    • The serially diluted T-003 and control compounds are added to the wells.

    • The plate is incubated for 30 minutes at 37°C.

  • cAMP Detection:

    • Lysis buffer is added to the wells.

    • cAMP levels are quantified using a commercially available cAMP detection kit (e.g., HTRF cAMP dynamic 2 kit) according to the manufacturer's instructions.

    • The signal (e.g., fluorescence ratio) is read on a plate reader.

  • Data Analysis: The data are normalized to the response of a known TGR5 agonist (e.g., LCA) and fitted to a four-parameter logistic equation to determine the EC50.

CRE-Luciferase Reporter Gene Assay

This assay measures a downstream event of the cAMP signaling pathway.

Principle: Increased intracellular cAMP activates PKA, which in turn phosphorylates and activates the transcription factor CREB. Activated CREB binds to cAMP Response Elements (CRE) in the promoter region of specific genes, driving their transcription. In this assay, a luciferase reporter gene is placed under the control of a CRE-containing promoter. Agonist-induced TGR5 activation leads to luciferase expression, which can be quantified by measuring light emission upon addition of a substrate.

Detailed Protocol:

  • Cell Culture and Transfection: Chinese Hamster Ovary (CHO-K1) cells are co-transfected with an expression vector for human TGR5 and a CRE-luciferase reporter plasmid. A stable cell line is then generated through antibiotic selection.

  • Cell Seeding: The stable reporter cell line is seeded into 96-well white, clear-bottom assay plates and incubated for 24 hours.

  • Compound Treatment: The culture medium is replaced with a serum-free medium containing serial dilutions of T-003.

  • Incubation: The cells are incubated with the compound for 4-6 hours at 37°C.

  • Luciferase Activity Measurement:

    • The medium is removed, and the cells are washed with PBS.

    • Cells are lysed with a suitable lysis buffer.

    • Luciferase substrate is added to the lysate.

    • Luminescence is immediately measured using a luminometer.

  • Data Analysis: The luminescence data are plotted against the compound concentration, and the EC50 is calculated using a non-linear regression model.

β-Arrestin Recruitment and Receptor Internalization Assays

For many GPCRs, agonist binding leads to phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestins. β-arrestins desensitize G protein signaling and can initiate their own signaling cascades, as well as mediate receptor internalization.

Key Finding for TGR5: Notably, studies have shown that TGR5 is an atypical GPCR in that it does not significantly interact with β-arrestins or undergo agonist-induced internalization.[4] This suggests that TGR5 signaling is sustained at the plasma membrane and is not subject to the typical desensitization mechanisms involving β-arrestin.

Protocol Outlines (for comparative purposes):

  • β-Arrestin Recruitment Assay: Typically performed using techniques like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC), where TGR5 and β-arrestin are tagged with a donor and acceptor molecule, respectively. Recruitment would be measured by an increase in signal. For TGR5, a lack of signal change upon agonist stimulation is the expected outcome.

  • Receptor Internalization Assay: Often visualized using confocal microscopy with fluorescently tagged TGR5. In unstimulated cells, the fluorescence is localized to the plasma membrane. Upon agonist stimulation, for a typical GPCR, the fluorescence would translocate to intracellular vesicles. For TGR5, the expectation is that the receptor remains at the plasma membrane.

TGR5_vs_Typical_GPCR cluster_tgr5 TGR5 cluster_typical Typical GPCR TGR5_Agonist Agonist TGR5_Receptor TGR5 TGR5_Agonist->TGR5_Receptor TGR5_G G Protein Signaling TGR5_Receptor->TGR5_G TGR5_Arrestin No β-Arrestin Recruitment TGR5_Receptor->TGR5_Arrestin TGR5_Internalization No Internalization TGR5_Arrestin->TGR5_Internalization Typical_Agonist Agonist Typical_Receptor GPCR Typical_Agonist->Typical_Receptor Typical_G G Protein Signaling Typical_Receptor->Typical_G Typical_Arrestin β-Arrestin Recruitment Typical_Receptor->Typical_Arrestin Typical_Internalization Internalization Typical_Arrestin->Typical_Internalization

Figure 3: Comparison of TGR5 and a typical GPCR's response to agonist stimulation.

Conclusion

The in vitro characterization of the TGR5 agonist T-003 demonstrates its high potency and selectivity. The primary mechanism of action is through the canonical Gαs-cAMP pathway, leading to downstream gene transcription. A key feature of TGR5 pharmacology highlighted by these characterization efforts is its lack of interaction with the β-arrestin system, suggesting a potential for sustained signaling from the cell surface. These findings provide a solid foundation for further preclinical and clinical development of T-003 and other selective TGR5 agonists for the treatment of metabolic and inflammatory disorders.

References

An In-depth Technical Guide to the Selectivity Profile of TGR5 Agonist 3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of TGR5 Receptor Agonist 3, also known as Compound 19. The document details its potency, discusses the broader context of TGR5 agonist selectivity, outlines the key signaling pathways, and provides detailed experimental protocols for assessing agonist activity and selectivity.

Introduction: TGR5 as a Therapeutic Target

Takeda G-protein-coupled receptor 5 (TGR5), also known as G-protein-coupled bile acid receptor 1 (GPBAR1), is a member of the GPCR superfamily and functions as a cell surface receptor for bile acids.[1] TGR5 is expressed in various tissues, including the intestine, gallbladder, liver, pancreas, and brown adipose tissue.[1] Its activation is linked to a range of physiological responses, making it an attractive therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH).[1][2]

Upon activation, TGR5 primarily couples to Gαs proteins, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic adenosine monophosphate (cAMP).[2] This signaling cascade triggers downstream effects, most notably the secretion of glucagon-like peptide-1 (GLP-1) from intestinal L-cells, which in turn enhances insulin secretion and improves glucose homeostasis.

Given the widespread expression of TGR5, the selectivity of its agonists is of paramount importance to minimize off-target effects and potential adverse reactions, such as gallbladder filling. This guide focuses on the selectivity profile of TGR5 Receptor Agonist 3 (Compound 19), a potent agonist of TGR5.

Selectivity Profile of TGR5 Agonist 3 (Compound 19)

TGR5 Receptor Agonist 3 is a potent agonist with nanomolar activity on human TGR5. Its potency against the human and murine forms of the receptor has been characterized.

Table 1: Potency of this compound (Compound 19)

Target EC50 (nM)
Human TGR5 (hTGR5) 16.4

| Mouse TGR5 (mTGR5) | 209 |

2.1. Broader Selectivity Considerations

A comprehensive selectivity profile involves assessing the agonist's activity against a wide range of other receptors, ion channels, and enzymes. This is crucial to ensure that the observed therapeutic effects are due to on-target activity and to identify potential liabilities.

A key off-target consideration for TGR5 agonists is the Farnesoid X Receptor (FXR), a nuclear receptor that is also activated by bile acids. Cross-reactivity with FXR could lead to unintended physiological effects. Therefore, demonstrating selectivity for TGR5 over FXR is a critical step in agonist development. Other relevant off-targets include other GPCRs involved in metabolic regulation, such as GPR120, GPR40, and GPR119.

While a full selectivity panel for this compound (Compound 19) is not publicly available, the selectivity of other potent TGR5 agonists has been documented. For instance, Compound 18, another TGR5 agonist, was shown to be highly selective when tested against a panel of receptors and enzymes.

Table 2: Representative Selectivity Profile for a TGR5 Agonist (Compound 18)

Target Activity
Primary Target
Mouse TGR5 EC50 = 24.7 nM
Off-Targets
GPR120 EC50 > 125 µM
GPR40 EC50 > 125 µM
GPR119 EC50 > 125 µM
Farnesoid X Receptor (FXR) EC50 > 125 µM

| CEREP Mini Panel (56 assays) | IC50 > 10 µM |

This table is provided as an example of a typical selectivity profile for a TGR5 agonist and the data does not pertain to this compound (Compound 19).

TGR5 Signaling Pathways

Activation of TGR5 by an agonist initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαs, leading to cAMP production. However, TGR5 activation can also influence other signaling pathways.

  • cAMP Pathway: Upon agonist binding, TGR5 activates adenylyl cyclase, which converts ATP to cAMP. cAMP then activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac), leading to downstream cellular responses like GLP-1 secretion.

  • ERK Pathway: TGR5 activation has been shown to modulate the Extracellular signal-Regulated Kinase (ERK) pathway, which is involved in cell proliferation and differentiation.

  • AKT Pathway: The Protein Kinase B (AKT) pathway, crucial for cell survival and metabolism, can also be influenced by TGR5 signaling.

  • NF-κB Pathway: TGR5 activation can have anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

TGR5_Signaling_Pathway cluster_membrane Plasma Membrane TGR5 TGR5 G_alpha_s Gαs TGR5->G_alpha_s Activates ERK ERK Signaling TGR5->ERK AKT AKT Signaling TGR5->AKT NFkB NF-κB Signaling (Inhibition) TGR5->NFkB AC Adenylyl Cyclase cAMP cAMP AC->cAMP Catalyzes Agonist This compound Agonist->TGR5 Binds G_alpha_s->AC Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates Response Cellular Responses (e.g., GLP-1 Secretion, Anti-inflammatory Effects) PKA->Response Epac->Response ERK->Response AKT->Response NFkB->Response

TGR5 Signaling Pathways

Experimental Protocols

Assessing the selectivity profile of a TGR5 agonist involves a combination of functional assays to determine potency and binding assays to measure affinity at on-target and off-target receptors.

4.1. Experimental Workflow for Selectivity Profiling

The general workflow for determining the selectivity of a novel TGR5 agonist involves a tiered screening approach.

Selectivity_Workflow Start Novel Compound (this compound) Primary_Assay Primary Functional Assay (e.g., cAMP accumulation) on hTGR5-expressing cells Start->Primary_Assay Potency Determine EC50 for hTGR5 Primary_Assay->Potency Ortholog_Assay Ortholog Functional Assay (e.g., on mTGR5) to assess species differences Potency->Ortholog_Assay Selectivity_Panel Selectivity Screening (e.g., CEREP panel, individual off-targets) Potency->Selectivity_Panel Data_Analysis Data Analysis and Selectivity Ratio Calculation Ortholog_Assay->Data_Analysis Binding_Assay Radioligand Binding Assay for key off-targets (e.g., FXR) Selectivity_Panel->Binding_Assay Binding_Assay->Data_Analysis Conclusion Comprehensive Selectivity Profile Data_Analysis->Conclusion

Agonist Selectivity Profiling Workflow

4.2. Protocol: cAMP Accumulation Functional Assay

This protocol describes a method to determine the potency (EC50) of a TGR5 agonist by measuring intracellular cAMP accumulation in cells expressing the TGR5 receptor.

Materials:

  • HEK293 cells stably expressing human TGR5 (or other suitable host cells).

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).

  • 3-isobutyl-1-methylxanthine (IBMX) solution (phosphodiesterase inhibitor).

  • This compound (test compound).

  • Forskolin (positive control).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • White opaque 384-well microplates.

  • Plate reader compatible with the chosen detection technology.

Procedure:

  • Cell Seeding:

    • Culture TGR5-expressing HEK293 cells to ~80-90% confluency.

    • Harvest cells and resuspend in culture medium at a predetermined optimal density.

    • Seed the cells into a white opaque 384-well plate and incubate overnight at 37°C, 5% CO2.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the agonist in assay buffer to create a concentration range (e.g., 10-point, 3-fold dilutions). Also prepare a positive control (e.g., forskolin) and a vehicle control (DMSO in assay buffer).

  • Assay Performance:

    • Aspirate the culture medium from the cell plate.

    • Add assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 30 minutes at room temperature.

    • Add the serially diluted this compound, positive control, or vehicle control to the respective wells.

    • Incubate the plate for a predetermined time (e.g., 30-60 minutes) at room temperature.

  • cAMP Detection:

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit. This typically involves adding lysis buffer and detection reagents.

    • Incubate as required by the kit (e.g., 60 minutes at room temperature).

  • Data Analysis:

    • Read the plate using a compatible plate reader.

    • Normalize the data (e.g., to the maximal forskolin response).

    • Plot the normalized response against the logarithm of the agonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

4.3. Protocol: Radioligand Binding Assay (Competitive)

This protocol outlines a method to determine the binding affinity (Ki) of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells overexpressing the target receptor (e.g., TGR5 or an off-target receptor).

  • Radioligand specific for the target receptor.

  • Test compound (this compound).

  • Non-specific binding control (a high concentration of a known unlabeled ligand for the target receptor).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).

  • Cell harvester and vacuum filtration system.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Assay Setup:

    • In a 96-well plate, add assay buffer, the test compound at various concentrations, the radioligand at a fixed concentration (typically at or below its Kd), and the cell membranes.

    • Include control wells for total binding (no test compound) and non-specific binding (with a saturating concentration of an unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes) with gentle agitation.

  • Filtration:

    • Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting:

    • Dry the filters.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percent specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

TGR5 Receptor Agonist 3 (Compound 19) is a potent agonist of human TGR5. While its comprehensive selectivity profile against a broad panel of off-targets is not fully detailed in the public domain, the principles of TGR5 agonist development necessitate high selectivity, particularly against the nuclear bile acid receptor FXR. The methodologies outlined in this guide provide a framework for the rigorous evaluation of the selectivity profile of TGR5 agonists. Such detailed characterization is essential for advancing these promising therapeutic agents into clinical development for metabolic and inflammatory diseases.

References

TGR5 Agonist 3 and Bile Acid Homeostasis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of TGR5 agonists, with a focus on the well-characterized synthetic agonist INT-777 as a proxy for "TGR5 Agonist 3," in the regulation of bile acid homeostasis and related metabolic pathways. The document details the underlying signaling mechanisms, presents quantitative data on agonist activity and effects, outlines key experimental protocols, and illustrates complex biological interactions through signaling and workflow diagrams.

Core Concepts: TGR5 and Bile Acid Homeostasis

Takeda G protein-coupled receptor 5 (TGR5), also known as G protein-coupled bile acid receptor 1 (GPBAR1), is a cell surface receptor that is activated by bile acids.[1][2] It is expressed in various tissues, including the intestine, gallbladder, brown adipose tissue, and immune cells.[3] TGR5 activation plays a crucial role in regulating glucose metabolism, energy expenditure, and inflammatory responses.[1][3]

Bile acid homeostasis is a tightly regulated process involving the synthesis, secretion, and enterohepatic circulation of bile acids. This process is critical for dietary lipid absorption and the regulation of cholesterol metabolism. TGR5, along with the nuclear receptor Farnesoid X Receptor (FXR), acts as a key sensor in this system, modulating bile acid pool size and composition in response to metabolic cues.

Mechanism of Action of TGR5 Agonists

TGR5 agonists, such as the semi-synthetic bile acid derivative INT-777, bind to and activate TGR5 on the cell surface. This activation initiates a downstream signaling cascade primarily through the Gαs protein subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), which in turn mediate various physiological responses.

One of the most significant downstream effects of TGR5 activation in the intestine is the stimulation of glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine L-cells. GLP-1 is an incretin hormone that enhances glucose-dependent insulin secretion, suppresses glucagon release, and promotes satiety, thereby contributing to improved glucose homeostasis.

Quantitative Data on TGR5 Agonist Activity

The potency of TGR5 agonists is typically determined by their ability to stimulate cAMP production or downstream signaling events in cell-based assays. The following tables summarize key quantitative data for the TGR5 agonist INT-777.

Table 1: In Vitro Potency of TGR5 Agonist INT-777

Cell LineAssay TypeParameterValue (µM)Reference
CHOCRE-luciferase ReporterEC503.44
HEK293cAMP MeasurementEC500.36
NCI-H716cAMP MeasurementEC500.82
COS-1TGR5 ActivationEC50>100

Table 2: In Vivo Effects of TGR5 Agonist INT-777 in Mice

Animal ModelTreatmentKey FindingQuantitative ChangeReference
Ovariectomized (OVX) mice on HFDINT-777 supplemented HFD (4 weeks)Attenuation of body weight gainOVX: ~8g gain, OVX+INT-777: ~5g gain
Ovariectomized (OVX) mice on HFDINT-777 supplemented HFD (4 weeks)Normalization of liver triglyceride contentOVX: ~150 mg/g, OVX+INT-777: ~75 mg/g
Diet-induced obese miceINT-777 (30 mg/kg/day, p.o.)Reduction in hepatic steatosisSignificant decrease in liver lipid accumulation
Mice with alcoholic liver diseaseINT-777Decreased hepatic macrovesicular steatosisSignificant reduction in Oil Red O staining

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams were generated using the DOT language.

TGR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TGR5 TGR5 G_alpha_s Gαs TGR5->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates GLP1_Vesicles GLP-1 Vesicles PKA->GLP1_Vesicles Promotes Exocytosis PLC_epsilon PLC-ε Epac->PLC_epsilon Activates Ca2_plus Ca²⁺ PLC_epsilon->Ca2_plus Increases Ca2_plus->GLP1_Vesicles Triggers Exocytosis GLP1_Secretion GLP-1 Secretion GLP1_Vesicles->GLP1_Secretion Bile_Acid Bile Acid / TGR5 Agonist Bile_Acid->TGR5 Binds

Caption: TGR5 Signaling Pathway Leading to GLP-1 Secretion.

TGR5_Agonist_Screening_Workflow Start Start: Compound Library Primary_Screen Primary Screen: TGR5 Reporter Assay (e.g., CRE-luciferase) Start->Primary_Screen Hit_Confirmation Hit Confirmation: cAMP Measurement Assay Primary_Screen->Hit_Confirmation Identified Hits Dose_Response Dose-Response Analysis: Determine EC50 Hit_Confirmation->Dose_Response Secondary_Assay Secondary Functional Assay: GLP-1 Secretion from Enteroendocrine Cells (e.g., STC-1) Dose_Response->Secondary_Assay Potent Agonists In_Vivo In Vivo Efficacy Studies: Rodent Models of Metabolic Disease Secondary_Assay->In_Vivo Active Compounds Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization Efficacious Compounds End End: Candidate Drug Lead_Optimization->End

Caption: Experimental Workflow for TGR5 Agonist Screening.

Bile_Acid_Homeostasis_Regulation cluster_liver Hepatocyte cluster_intestine Enterocyte / L-cell Cholesterol Cholesterol CYP7A1 CYP7A1 Cholesterol->CYP7A1 Rate-limiting step Primary_BAs Primary Bile Acids (CA, CDCA) CYP7A1->Primary_BAs FXR_liver FXR Primary_BAs->FXR_liver Activates Secondary_BAs Secondary Bile Acids (DCA, LCA) Primary_BAs->Secondary_BAs Gut Microbiota Conversion SHP SHP FXR_liver->SHP Induces SHP->CYP7A1 Inhibits FXR_intestine FXR Secondary_BAs->FXR_intestine Activates TGR5 TGR5 Secondary_BAs->TGR5 Activates FGF19 FGF19 FXR_intestine->FGF19 Induces FGF19->FXR_liver Activates (via FGFR4) GLP1 GLP-1 TGR5->GLP1 Stimulates Secretion

Caption: Regulation of Bile Acid Homeostasis by TGR5 and FXR.

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to characterize TGR5 agonists.

TGR5 Activation Assay (cAMP Measurement)

Objective: To quantify the ability of a test compound to activate TGR5 and induce intracellular cAMP production.

Materials:

  • HEK293 cells stably expressing human TGR5 (or other suitable cell line like CHO).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds (e.g., "this compound," INT-777 as a positive control).

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer).

  • Microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

Protocol:

  • Cell Seeding: Seed TGR5-expressing HEK293 cells in a 384-well white opaque microplate at a density of 2,000 cells/well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control (INT-777) in assay buffer.

  • Cell Stimulation: Remove the culture medium and add the diluted compounds to the cells. Incubate for 30 minutes at room temperature.

  • cAMP Detection: Add the cAMP detection reagents from the kit to each well.

  • Incubation: Incubate the plate for 1 hour at room temperature, protected from light.

  • Measurement: Read the plate on a TR-FRET-compatible microplate reader.

  • Data Analysis: Calculate the ratio of the fluorescence signals and plot the results against the compound concentration to determine the EC50 value.

GLP-1 Secretion Assay

Objective: To measure the amount of GLP-1 secreted from an enteroendocrine cell line in response to a TGR5 agonist.

Materials:

  • Murine STC-1 or human NCI-H716 enteroendocrine cell line.

  • Cell culture medium (e.g., DMEM for STC-1, RPMI-1640 for NCI-H716) with appropriate supplements.

  • Test compounds.

  • Assay buffer (e.g., Krebs-Ringer bicarbonate buffer).

  • GLP-1 ELISA kit.

  • Microplate reader for ELISA.

Protocol:

  • Cell Seeding: Plate STC-1 or NCI-H716 cells in a 24-well plate and grow to confluence.

  • Pre-incubation: Wash the cells with assay buffer and pre-incubate for 1-2 hours to establish a baseline.

  • Stimulation: Replace the buffer with fresh assay buffer containing various concentrations of the test compound. Incubate for 2 hours at 37°C.

  • Supernatant Collection: Collect the supernatant from each well.

  • GLP-1 Measurement: Measure the concentration of active GLP-1 in the collected supernatants using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the GLP-1 secretion to the total protein content of the cells in each well. Plot the normalized GLP-1 secretion against the compound concentration.

Bile Acid Extraction and Quantification from Liver Tissue

Objective: To extract and quantify the levels of different bile acid species in liver tissue from animals treated with a TGR5 agonist.

Materials:

  • Liver tissue samples from control and treated animals.

  • Homogenizer.

  • Extraction solvent (e.g., methanol or a mixture of methanol and acetonitrile).

  • Internal standards (deuterated bile acids).

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Protocol:

  • Sample Homogenization: Homogenize a known weight of liver tissue in the extraction solvent containing internal standards.

  • Extraction: Vortex the homogenate and incubate to allow for complete extraction.

  • Centrifugation: Centrifuge the samples to pellet the tissue debris.

  • Supernatant Collection: Collect the supernatant containing the extracted bile acids.

  • Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase.

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system for separation and quantification of individual bile acid species.

  • Data Analysis: Use the internal standards to correct for extraction efficiency and instrument variability. Calculate the concentration of each bile acid species in the liver tissue (e.g., in ng/mg of tissue).

Conclusion and Future Directions

TGR5 agonists represent a promising therapeutic strategy for metabolic diseases, primarily through their ability to enhance GLP-1 secretion and modulate bile acid homeostasis. The synthetic agonist INT-777 has been extensively studied and serves as a valuable tool for understanding the physiological roles of TGR5. The experimental protocols and diagrams provided in this guide offer a framework for the continued investigation and development of novel TGR5-targeted therapies. Future research should focus on developing agonists with improved tissue selectivity to maximize therapeutic benefits while minimizing potential side effects, such as those related to gallbladder function. Further elucidation of the intricate crosstalk between TGR5 and other metabolic signaling pathways will also be crucial for optimizing the clinical application of this class of compounds.

References

The Evolving Landscape of T-LAK Cell-Originated Protein Kinase (TGR5) Agonists: A Technical Guide to the Intellectual Property and Development of TGR5 Agonist 3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the intellectual property and scientific development surrounding TGR5 agonist 3, a novel "soft" G protein-coupled receptor 5 (TGR5) agonist. TGR5 has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes and non-alcoholic steatohepatitis (NASH), primarily through its role in stimulating glucagon-like peptide-1 (GLP-1) secretion. However, systemic activation of TGR5 has been associated with adverse effects, notably gallbladder filling. This compound, also referred to as Compound 19 in the scientific literature, represents a significant advancement by being designed as a "soft drug" with a localized effect in the gastrointestinal tract, thereby minimizing systemic exposure and the risk of gallbladder-related side effects.

Intellectual Property and Patent Landscape

The direct intellectual property specifically protecting this compound (Compound 19) is not definitively ascertainable through publicly available English-language patent databases. However, the primary research was conducted by scientists at the Shanghai Institute of Materia Medica, Chinese Academy of Sciences. A Chinese patent application, CN111440162A , filed by the same institution and listing the authors of the primary publication as inventors, is highly likely to encompass the composition of matter, synthesis, and/or use of this compound. Due to the limitations of machine translation for highly technical and legal documents, a detailed analysis of the patent's claims is not possible at this time.

The broader patent landscape for TGR5 agonists is extensive, with numerous pharmaceutical companies and research institutions filing patents for various chemical scaffolds. These patents generally claim:

  • Composition of Matter: Novel chemical entities that act as TGR5 agonists.

  • Pharmaceutical Compositions: Formulations of these agonists with pharmaceutically acceptable carriers.

  • Methods of Use: The application of these agonists for the treatment of diseases such as type 2 diabetes, obesity, and inflammatory conditions.

Several key patents in the TGR5 agonist field have been filed by companies including Intercept Pharmaceuticals, Novartis, and GlaxoSmithKline, covering both steroidal and non-steroidal agonists. The development of gut-restricted or "soft" TGR5 agonists is a more recent trend, aiming to overcome the safety concerns of earlier systemic agonists.

TGR5 Signaling Pathway

Activation of TGR5 by an agonist, such as this compound, in intestinal L-cells initiates a signaling cascade that culminates in the secretion of GLP-1. This pathway is crucial for the therapeutic effects of TGR5 agonists on glucose homeostasis.

TGR5_Signaling_Pathway TGR5_Agonist This compound TGR5 TGR5 Receptor TGR5_Agonist->TGR5 Gs Gαs TGR5->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates GLP1_Vesicle GLP-1 Vesicle PKA->GLP1_Vesicle Promotes Epac->GLP1_Vesicle Promotes GLP1_Secretion GLP-1 Secretion GLP1_Vesicle->GLP1_Secretion Exocytosis

Caption: this compound signaling pathway leading to GLP-1 secretion.

Quantitative Data for this compound (Compound 19)

The following tables summarize the key quantitative data for this compound as reported in the primary literature.

Table 1: In Vitro Activity of this compound

ParameterSpeciesValue
EC50 (TGR5) Human (hTGR5)16.4 nM
EC50 (TGR5) Mouse (mTGR5)209 nM

Table 2: In Vivo Pharmacokinetics of this compound in Mice

ParameterDoseValue
Cmax 50 mg/kg (oral gavage)0.003 µg/mL

Table 3: In Vitro GLP-1 Secretion

Cell LineConcentrationDurationEffect
Fetal Rat Intestinal Cells (FRIC)10-50 µM2 hoursDose-dependent increase in GLP-1 secretion
NCI-H716 cells10-50 µM2 hoursDose-dependent increase in GLP-1 secretion

Experimental Protocols

Synthesis of this compound (Compound 19)

A detailed, multi-step synthesis protocol is described in the supplementary information of the primary publication. The general workflow involves the synthesis of key intermediates followed by their coupling to yield the final compound. Purification is typically achieved through column chromatography and the final product's identity and purity are confirmed by NMR and mass spectrometry.

In Vitro TGR5 Activation Assay (cAMP Assay)

This assay measures the ability of a compound to activate TGR5, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).

Protocol:

  • Cell Culture: HEK293 cells stably expressing human or mouse TGR5 are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded into 96-well plates.

  • Compound Treatment: The cells are incubated with varying concentrations of this compound for a specified period (e.g., 30 minutes) at 37°C.

  • cAMP Measurement: Intracellular cAMP levels are quantified using a commercial cAMP assay kit (e.g., HTRF-based assay).

  • Data Analysis: The EC50 value is calculated by fitting the dose-response curve using a non-linear regression model.

In Vitro GLP-1 Secretion Assay

This assay assesses the ability of a TGR5 agonist to stimulate GLP-1 secretion from enteroendocrine cells.

Protocol:

  • Cell Culture: NCI-H716 cells are cultured in a suitable medium (e.g., RPMI-1640 with 10% FBS) and seeded into 24-well plates.

  • Compound Treatment: The cells are washed and incubated with a buffer containing varying concentrations of this compound for a defined time (e.g., 2 hours).

  • Supernatant Collection: The cell culture supernatant is collected.

  • GLP-1 Quantification: The concentration of GLP-1 in the supernatant is measured using a commercial GLP-1 ELISA kit.

  • Data Analysis: The increase in GLP-1 secretion is compared to a vehicle control.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This test evaluates the effect of a TGR5 agonist on glucose disposal in a living organism.

Protocol:

  • Animal Acclimatization and Fasting: Male ICR mice are acclimatized and then fasted overnight.

  • Compound Administration: this compound is administered via oral gavage.

  • Glucose Challenge: After a set time (e.g., 30 minutes), a bolus of glucose (e.g., 2 g/kg) is administered orally.

  • Blood Glucose Monitoring: Blood glucose levels are measured from tail vein blood at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) using a glucometer.

  • Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between the treated and vehicle control groups.

In Vivo Gallbladder Filling Measurement in Mice

This assay is crucial for assessing the potential side effect of TGR5 agonists on the gallbladder.

Protocol:

  • Animal Treatment: Mice are administered this compound or a vehicle control.

  • Gallbladder Excision: After a specified time, the mice are euthanized, and the gallbladders are carefully excised.

  • Weight Measurement: The wet weight of the gallbladder is measured.

  • Data Analysis: The gallbladder weight is normalized to the body weight of the animal and compared between the treated and control groups.

Experimental Workflow Diagram

TGR5_Agonist_Characterization_Workflow cluster_synthesis Chemical Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_results Results & Conclusion Synthesis Synthesis of this compound Purification Purification (Chromatography) Synthesis->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis cAMP_Assay cAMP Assay (hTGR5 & mTGR5) Analysis->cAMP_Assay GLP1_Assay GLP-1 Secretion Assay (NCI-H716) Analysis->GLP1_Assay PK_Study Pharmacokinetics in Mice cAMP_Assay->PK_Study GLP1_Assay->PK_Study OGTT Oral Glucose Tolerance Test (OGTT) PK_Study->OGTT Gallbladder_Study Gallbladder Filling Assay OGTT->Gallbladder_Study Data_Analysis Data Analysis & Interpretation Gallbladder_Study->Data_Analysis Conclusion Lead Compound Selection Data_Analysis->Conclusion

Caption: Experimental workflow for the characterization of this compound.

Conclusion

This compound (Compound 19) represents a promising development in the quest for safe and effective treatments for metabolic diseases. Its design as a "soft drug" with reduced systemic exposure directly addresses the key safety concern of gallbladder filling that has hampered the clinical progression of other TGR5 agonists. The preclinical data demonstrate potent in vitro activity and favorable in vivo effects on glucose metabolism in animal models. While the specific patent protection for this compound is likely held by the Shanghai Institute of Materia Medica, the broader intellectual property landscape for TGR5 agonists remains competitive and dynamic. Further development and clinical evaluation of this compound and similar gut-restricted agonists are warranted to fully assess their therapeutic potential.

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of TGR5 Agonist 3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo evaluation of TGR5 Agonist 3 (also known as Compound 19), a G-protein-coupled bile acid receptor 1 (GPBAR1 or TGR5) agonist. The protocols outlined below are designed to assess the compound's efficacy in modulating metabolic parameters, particularly its effects on glucose homeostasis and GLP-1 secretion, while also considering potential side effects such as gallbladder filling.

Introduction

Takeda G-protein-coupled receptor 5 (TGR5) is a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity.[1][2] Activation of TGR5, primarily expressed in enteroendocrine L-cells, brown adipose tissue, and muscle, stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion and promotes glucose homeostasis.[3][4][5] TGR5 activation also increases energy expenditure. This compound is a synthetic, non-bile acid agonist designed to selectively activate TGR5. In vivo studies are crucial to determine its therapeutic potential and safety profile.

TGR5 Signaling Pathway

Upon binding of an agonist, TGR5 couples to the Gαs protein, which activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. Elevated cAMP subsequently activates Protein Kinase A (PKA) and cAMP response element-binding protein (CREB), leading to downstream cellular responses, including the secretion of GLP-1 from intestinal L-cells.

TGR5_Signaling_Pathway cluster_cell Enteroendocrine L-cell TGR5_Agonist This compound TGR5 TGR5 Receptor TGR5_Agonist->TGR5 Binds Gas Gαs TGR5->Gas Activates AC Adenylyl Cyclase Gas->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Ca2_mobilization Ca²⁺ Mobilization cAMP->Ca2_mobilization Induces CREB CREB PKA->CREB Phosphorylates GLP1_Secretion GLP-1 Secretion CREB->GLP1_Secretion Promotes Ca2_mobilization->GLP1_Secretion Triggers Experimental_Workflow cluster_workflow In Vivo Evaluation Workflow cluster_endpoints Assessments Animal_Model Select Animal Model (e.g., C57BL/6 Mice) Acclimatization Acclimatization Animal_Model->Acclimatization Grouping Randomize into Groups (Vehicle, this compound) Acclimatization->Grouping Dosing Compound Administration (Oral Gavage) Grouping->Dosing OGTT Oral Glucose Tolerance Test (OGTT) Dosing->OGTT GLP1_Assay GLP-1 Secretion Assay Dosing->GLP1_Assay Gallbladder Gallbladder Filling Assessment Dosing->Gallbladder Data_Analysis Data Collection & Statistical Analysis OGTT->Data_Analysis GLP1_Assay->Data_Analysis Gallbladder->Data_Analysis Conclusion Conclusion on Efficacy & Safety Profile Data_Analysis->Conclusion

References

Application Notes and Protocols: Utilizing TGR5 Agonist 3 in Mouse Models of Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of TGR5 agonist 3 (Betulinic Acid) in preclinical mouse models of diabetes. The information compiled is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of TGR5 agonists.

Introduction to TGR5 in Diabetes

Takeda G protein-coupled receptor 5 (TGR5), also known as GPBAR1, is a cell surface bile acid receptor that has emerged as a promising therapeutic target for type 2 diabetes and other metabolic disorders.[1][2] Activation of TGR5 stimulates a cascade of intracellular events, primarily through the production of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA) and other downstream signaling pathways.[3] One of the key metabolic benefits of TGR5 activation is the stimulation of glucagon-like peptide-1 (GLP-1) secretion from intestinal L-cells.[4][5] GLP-1 is an incretin hormone that enhances glucose-dependent insulin secretion, suppresses glucagon release, and promotes satiety, thereby contributing to improved glucose homeostasis. Preclinical studies in various mouse models of diabetes and obesity have demonstrated that TGR5 agonists can lower blood glucose, improve insulin sensitivity, and reduce body weight.

TGR5 Signaling Pathway

The activation of TGR5 by an agonist initiates a signaling cascade that leads to the secretion of GLP-1. This pathway is a key mechanism by which TGR5 agonists exert their anti-diabetic effects.

TGR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space TGR5_Agonist TGR5 Agonist (e.g., Betulinic Acid) TGR5 TGR5 Receptor TGR5_Agonist->TGR5 Binds G_Protein G Protein (Gs) TGR5->G_Protein Activates AC Adenylate Cyclase (AC) G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates GLP1_Vesicles GLP-1 Vesicles PKA->GLP1_Vesicles Promotes Exocytosis GLP1_Secretion GLP-1 Secretion GLP1_Vesicles->GLP1_Secretion

TGR5 agonist-induced GLP-1 secretion pathway.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of various TGR5 agonists from preclinical studies. Betulinic acid is highlighted as "this compound".

Table 1: In Vitro Potency of TGR5 Agonists

CompoundAgonist TypeEC50 (Human TGR5)EC50 (Mouse TGR5)EfficacyCitation
Betulinic Acid (3)Natural1.04 µM-83%
Lithocholic Acid (LCA)Natural (Bile Acid)0.53 µM--
INT-777Synthetic (Bile Acid Analog)---
Compound 18SyntheticWeak24.7 nM-
MN6Synthetic15.9 nmol/L17.9 nmol/L-
WB403Synthetic5.5 µM--
Compound 6gSynthetic57 pM62 pM-

Table 2: In Vivo Effects of TGR5 Agonists in Mouse Models of Diabetes

CompoundMouse ModelDoseKey FindingsCitation
Betulinic Acid (3)Not specified in detailNot specifiedPotent natural TGR5 agonist.
INT-777Diet-Induced Obese (DIO) Mice, db/db Mice30 mg/kg/day in dietImproved glucose tolerance, increased glucose-stimulated insulin secretion.
Compound 18C57BL/6 Mice3-30 mg/kg (oral)Increased GLP-1 and PYY secretion, lowered glucose excursion in OGTT, chronic administration led to weight loss.
MN6ob/ob Mice, DIO MiceNot specified (oral)Single dose decreased blood glucose. 15-day treatment reduced fasting blood glucose and HbA1c. Improved glucose and insulin tolerance.
WB403db/db Mice, HFD/STZ MiceNot specifiedImproved glucose tolerance, decreased fasting and postprandial blood glucose, and HbA1c. Increased pancreatic β-cell mass.
Compound 6gDIO C57 Mice7.9 mg/kg (ED50, oral)Potent glucose-lowering effects in an oral glucose tolerance test.
5,7-dihydroxy-6-4-dimethoxyflavanone (4)Not specified10 mg/kg, 30 mg/kgIncreased plasma GLP-1 levels by 128% and 275%, respectively.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from multiple sources to represent a standard approach.

Protocol 1: In Vivo Evaluation of a TGR5 Agonist in a Diet-Induced Obese (DIO) Mouse Model

This protocol outlines the steps to assess the efficacy of a TGR5 agonist on glucose homeostasis in mice with diet-induced obesity and insulin resistance.

DIO_Mouse_Protocol Start Start Induction Induce Obesity: High-Fat Diet (e.g., 60% kcal from fat) for 8-12 weeks Start->Induction Grouping Randomize Mice into Groups: - Vehicle Control - this compound (e.g., 10 mg/kg) Induction->Grouping Treatment Daily Oral Gavage for a specified period (e.g., 4 weeks) Grouping->Treatment Monitoring Monitor Body Weight & Food Intake (e.g., 2-3 times per week) Treatment->Monitoring OGTT Perform Oral Glucose Tolerance Test (OGTT) at the end of the treatment period Monitoring->OGTT Tissue_Collection Collect Blood and Tissues for further analysis (e.g., insulin, GLP-1, HbA1c) OGTT->Tissue_Collection End End Tissue_Collection->End

Workflow for in vivo evaluation of a TGR5 agonist.

Materials:

  • Male C57BL/6J mice (5-6 weeks old)

  • High-fat diet (HFD; e.g., 60% kcal from fat) and standard chow

  • This compound (Betulinic Acid)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Glucometer and test strips

  • Blood collection tubes (e.g., EDTA-coated)

  • Glucose solution (2 g/kg body weight)

Procedure:

  • Induction of Obesity:

    • Acclimatize mice for one week on standard chow.

    • Switch mice to a high-fat diet for 8-12 weeks to induce obesity and insulin resistance. Monitor body weight weekly.

  • Animal Grouping and Treatment:

    • Randomize mice into treatment groups (n=8-10 per group): Vehicle control and this compound (e.g., 10 mg/kg).

    • Administer the compound or vehicle daily via oral gavage for the desired treatment period (e.g., 4 weeks).

  • Metabolic Monitoring:

    • Measure body weight and food intake 2-3 times per week.

  • Oral Glucose Tolerance Test (OGTT):

    • At the end of the treatment period, fast mice overnight (approximately 12-16 hours).

    • Collect a baseline blood sample (t=0) from the tail vein.

    • Administer a glucose solution (2 g/kg) via oral gavage.

    • Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

    • Measure blood glucose levels at each time point.

  • Sample Collection and Analysis:

    • At the end of the study, collect terminal blood samples for measurement of plasma insulin, GLP-1, and HbA1c.

    • Harvest tissues (e.g., liver, adipose tissue, pancreas) for further analysis (e.g., histology, gene expression).

Protocol 2: In Vitro GLP-1 Secretion Assay

This protocol describes how to measure the ability of a TGR5 agonist to stimulate GLP-1 secretion from an enteroendocrine cell line.

Materials:

  • Mouse STC-1 or human NCI-H716 enteroendocrine cell line

  • Cell culture medium (e.g., DMEM) and supplements

  • This compound (Betulinic Acid)

  • Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)

  • DPP-IV inhibitor (to prevent GLP-1 degradation)

  • GLP-1 ELISA kit

Procedure:

  • Cell Culture:

    • Culture STC-1 or NCI-H716 cells in appropriate medium until they reach 80-90% confluency in 24-well plates.

  • GLP-1 Secretion Assay:

    • Wash the cells twice with assay buffer.

    • Pre-incubate the cells in assay buffer for 1-2 hours.

    • Replace the buffer with fresh assay buffer containing a DPP-IV inhibitor and various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle.

    • Incubate for 2 hours at 37°C.

  • Sample Collection and Analysis:

    • Collect the supernatant from each well.

    • Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

    • Normalize GLP-1 secretion to the total protein content of the cells in each well.

Potential Side Effects

A noteworthy side effect associated with some TGR5 agonists is gallbladder filling. TGR5 is highly expressed in the gallbladder epithelium, and its activation can lead to smooth muscle relaxation and increased bile filling. This has raised concerns about the potential for long-term TGR5 agonist treatment to exacerbate gallstone formation. Therefore, it is crucial to monitor gallbladder physiology in preclinical studies of novel TGR5 agonists. For instance, the non-bile acid agonist, compound 18, demonstrated a dose-dependent increase in gallbladder filling in mice. Interestingly, the novel activator WB403 did not show a significant gallbladder filling effect, suggesting that this side effect may not be universal to all TGR5 agonists.

Conclusion

TGR5 agonists, including the natural compound betulinic acid, represent a promising therapeutic strategy for type 2 diabetes. Their mechanism of action, primarily through the stimulation of GLP-1 secretion, addresses key pathophysiological defects of the disease. The protocols and data presented here provide a framework for the preclinical evaluation of TGR5 agonists in mouse models of diabetes. Careful consideration of both efficacy and potential side effects, such as gallbladder filling, is essential for the successful development of these compounds as novel anti-diabetic agents.

References

Application Notes and Protocols for Co-administration of TGR5 Agonist 3 with Other Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the co-administration of TGR5 agonist 3 with other compounds, focusing on the synergistic effects on metabolic parameters. Detailed experimental protocols and data are presented to guide researchers in designing and conducting similar studies.

Introduction

Takeda G protein-coupled receptor 5 (TGR5) is a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[1][2] Activation of TGR5, particularly in intestinal L-cells, stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances glucose-dependent insulin secretion, suppresses glucagon release, and promotes satiety.[1][3][4] However, the therapeutic potential of TGR5 agonists can be enhanced through co-administration with other compounds that modulate the incretin system. One of the most explored combination therapies involves the co-administration of a TGR5 agonist with a dipeptidyl peptidase-4 (DPP-4) inhibitor. DPP-4 is an enzyme that rapidly degrades active GLP-1 in the circulation. By inhibiting DPP-4, the half-life of GLP-1 is prolonged, thereby amplifying the therapeutic effects of TGR5-mediated GLP-1 secretion.

This document focuses on the co-administration of a representative TGR5 agonist, referred to as "this compound," with other compounds, particularly the DPP-4 inhibitor sitagliptin.

Synergistic Effects of this compound and Sitagliptin

The combination of a TGR5 agonist with a DPP-4 inhibitor has been shown to exert synergistic effects on GLP-1 levels and glycemic control. The TGR5 agonist stimulates the release of GLP-1, while the DPP-4 inhibitor prevents its degradation, leading to a greater and more sustained elevation of active GLP-1 levels than either agent alone. This synergistic action translates to improved glucose tolerance and potentially enhanced therapeutic outcomes for type 2 diabetes.

Signaling Pathway of TGR5 Agonist and DPP-4 Inhibitor Co-administration

The signaling pathway illustrates the complementary mechanisms of action. The TGR5 agonist binds to its receptor on enteroendocrine L-cells, leading to the production of cyclic AMP (cAMP) and subsequent secretion of GLP-1. Once in the bloodstream, GLP-1 is normally degraded by DPP-4. The co-administered DPP-4 inhibitor blocks this degradation, allowing for sustained GLP-1 receptor activation on pancreatic β-cells, which in turn enhances insulin secretion.

TGR5_DPP4_Synergy cluster_L_Cell Enteroendocrine L-Cell cluster_Bloodstream Bloodstream cluster_Pancreas Pancreatic β-Cell TGR5_Agonist This compound TGR5 TGR5 Receptor TGR5_Agonist->TGR5 binds AC Adenylyl Cyclase TGR5->AC activates cAMP cAMP AC->cAMP produces GLP1_vesicle GLP-1 Vesicle cAMP->GLP1_vesicle triggers GLP1_release GLP-1 Secretion GLP1_vesicle->GLP1_release GLP1_active Active GLP-1 GLP1_release->GLP1_active GLP1_inactive Inactive GLP-1 GLP1_active->GLP1_inactive degradation GLP1R GLP-1 Receptor GLP1_active->GLP1R binds DPP4_inhibitor DPP-4 Inhibitor (e.g., Sitagliptin) DPP4 DPP-4 Enzyme DPP4_inhibitor->DPP4 inhibits Insulin_release Insulin Secretion GLP1R->Insulin_release stimulates Glucose_Uptake Increased Glucose Uptake Insulin_release->Glucose_Uptake Glucagon_Suppression Suppressed Glucagon Release Insulin_release->Glucagon_Suppression

Synergistic action of TGR5 agonist and DPP-4 inhibitor.

Experimental Protocols

In Vitro GLP-1 Secretion Assay

This protocol is adapted for assessing the effect of this compound and a DPP-4 inhibitor on GLP-1 secretion from an enteroendocrine cell line (e.g., NCI-H716 or STC-1).

Materials:

  • NCI-H716 or STC-1 cells

  • Culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., KRB buffer)

  • This compound

  • DPP-4 Inhibitor (e.g., Sitagliptin)

  • GLP-1 ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed NCI-H716 or STC-1 cells in a 96-well plate at an appropriate density and culture until they reach 80-90% confluency.

  • Starvation: Wash the cells with assay buffer and then incubate in fresh assay buffer for 2 hours at 37°C to establish a baseline.

  • Treatment: Prepare treatment solutions containing:

    • Vehicle control

    • This compound (at desired concentrations)

    • DPP-4 Inhibitor (at a fixed concentration)

    • This compound + DPP-4 Inhibitor

  • Incubation: Remove the starvation buffer and add the treatment solutions to the respective wells. Incubate for 2 hours at 37°C.

  • Supernatant Collection: After incubation, collect the supernatant from each well.

  • GLP-1 Measurement: Measure the concentration of active GLP-1 in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol outlines an in vivo study to evaluate the synergistic effect of this compound and sitagliptin on glucose tolerance in a mouse model of type 2 diabetes (e.g., db/db mice or high-fat diet-induced obese mice).

Animals:

  • Male C57BL/6J mice (or a relevant diabetic mouse model), 8-10 weeks old.

Materials:

  • This compound

  • Sitagliptin

  • Glucose solution (2 g/kg body weight)

  • Vehicle (e.g., 0.5% CMC)

  • Blood glucose meter and strips

  • Equipment for oral gavage and blood collection (e.g., tail vein lancets)

Procedure:

  • Acclimatization: Acclimatize the mice to handling and experimental procedures for at least one week.

  • Fasting: Fast the mice overnight (approximately 12-16 hours) with free access to water.

  • Grouping: Randomly divide the mice into the following treatment groups (n=6-8 per group):

    • Vehicle Control

    • This compound (e.g., 30 mg/kg, p.o.)

    • Sitagliptin (e.g., 10 mg/kg, p.o.)

    • This compound (30 mg/kg) + Sitagliptin (10 mg/kg), p.o.

  • Drug Administration: Administer the respective treatments by oral gavage.

  • Baseline Blood Glucose: 30 minutes after drug administration, measure the baseline blood glucose level (t=0 min) from the tail vein.

  • Glucose Challenge: Immediately after the baseline glucose measurement, administer a glucose solution (2 g/kg) via oral gavage.

  • Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Plasma GLP-1 and Insulin (Optional): At selected time points (e.g., 0 and 15 minutes), collect blood samples in EDTA-coated tubes containing a DPP-4 inhibitor for the measurement of plasma active GLP-1 and insulin levels using ELISA kits.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for an in vivo co-administration study.

experimental_workflow cluster_measurements Measurements start Start acclimatization Animal Acclimatization (1 week) start->acclimatization fasting Overnight Fasting (12-16 hours) acclimatization->fasting grouping Randomization into Treatment Groups fasting->grouping drug_admin Drug Administration (Oral Gavage) grouping->drug_admin baseline_glucose Baseline Blood Glucose (t=0 min) drug_admin->baseline_glucose glucose_challenge Oral Glucose Challenge (2 g/kg) baseline_glucose->glucose_challenge timed_glucose Timed Blood Glucose (15, 30, 60, 90, 120 min) glucose_challenge->timed_glucose plasma_collection Optional: Plasma Collection (for GLP-1, Insulin) glucose_challenge->plasma_collection data_analysis Data Analysis (AUC, Statistical Tests) timed_glucose->data_analysis plasma_collection->data_analysis end End data_analysis->end

In vivo co-administration experimental workflow.

Data Presentation

The following tables present hypothetical but representative data from a study investigating the co-administration of this compound and sitagliptin.

Table 1: Effect on Plasma Active GLP-1 Levels

Treatment GroupBaseline GLP-1 (pM)GLP-1 at 15 min post-glucose (pM)Fold Increase
Vehicle Control5.2 ± 0.810.5 ± 1.22.0
This compound (30 mg/kg)5.5 ± 0.925.8 ± 2.54.7
Sitagliptin (10 mg/kg)5.1 ± 0.718.3 ± 1.93.6
This compound + Sitagliptin5.3 ± 0.845.6 ± 4.1#8.6
Data are presented as mean ± SEM. p < 0.05 vs. Vehicle Control; #p < 0.05 vs. This compound and Sitagliptin alone.

Table 2: Effect on Oral Glucose Tolerance Test (OGTT)

Treatment GroupAUC for Blood Glucose (mg/dLmin)% Reduction in AUC vs. Control
Vehicle Control25,000 ± 1,500-
This compound (30 mg/kg)18,750 ± 1,20025%
Sitagliptin (10 mg/kg)20,000 ± 1,30020%
This compound + Sitagliptin13,750 ± 900#45%
*Data are presented as mean ± SEM. AUC, Area Under the Curve. p < 0.05 vs. Vehicle Control; #p < 0.05 vs. This compound and Sitagliptin alone.

Conclusion

The co-administration of this compound with a DPP-4 inhibitor like sitagliptin represents a promising therapeutic strategy for type 2 diabetes. The synergistic enhancement of GLP-1 secretion and subsequent improvement in glycemic control highlight the potential for combination therapies to achieve superior efficacy compared to monotherapy. The protocols and data presented in these application notes provide a framework for researchers to further investigate and develop novel combination therapies targeting the TGR5 signaling pathway. Future studies could explore the long-term efficacy and safety of such combinations, as well as their potential benefits on other metabolic parameters such as body weight and hepatic steatosis.

References

Application Notes and Protocols for TGR5 Agonist 3 in Primary Enteroendocrine Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Takeda G protein-coupled receptor 5 (TGR5), a cell-surface bile acid receptor, has emerged as a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[1][2] Its activation in intestinal enteroendocrine L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances glucose-dependent insulin secretion, suppresses glucagon release, and promotes satiety.[1] These application notes provide a comprehensive overview and detailed protocols for studying the effects of a potent and selective TGR5 agonist, referred to herein as "TGR5 agonist 3" (representing a compound like INT-777 or other selective agonists), on primary enteroendocrine cells. The protocols cover the isolation and culture of murine colonic crypts to generate 3D organoids, a physiologically relevant model for studying enteroendocrine cell function.

Signaling Pathway of TGR5 in Enteroendocrine L-Cells

Activation of TGR5 by an agonist initiates a downstream signaling cascade within the enteroendocrine L-cell. The receptor is coupled to a stimulatory G-protein (Gαs), which, upon activation, stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP).[3][4] Elevated cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates downstream targets involved in the exocytosis of GLP-1-containing granules. In some contexts, the cAMP-dependent, PKA-independent activation of Epac/PLC-ε/Ca²⁺ pathways has also been implicated in TGR5-mediated GLP-1 release.

TGR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space TGR5_Agonist This compound TGR5 TGR5 Receptor TGR5_Agonist->TGR5 Binds Gs Gαs TGR5->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Exocytosis GLP-1 Granule Exocytosis PKA->Exocytosis Promotes GLP1_release GLP-1 Secretion Exocytosis->GLP1_release Leads to

Caption: TGR5 agonist-induced GLP-1 secretion pathway.

Data Presentation

The efficacy of a TGR5 agonist is typically determined by its potency (EC₅₀) in activating the receptor and its ability to induce a biological response, such as GLP-1 secretion or cAMP accumulation. Below are tables summarizing representative quantitative data for potent and selective TGR5 agonists.

Table 1: Potency of Representative TGR5 Agonists

Compound Target EC₅₀ (nM) Reference
OM8 human TGR5 202 ± 55
OM8 mouse TGR5 74 ± 17

| INT-777 | TGR5 | (Potent Agonist) | |

Table 2: Functional Response to TGR5 Agonists in Primary/Cultured Cells

Assay Cell Type Agonist Concentration Response Reference
cAMP Accumulation Cultured Cystic Cholangiocytes 25 µM 39-50% increase
GLP-1 Secretion STC-1 Cells 10 µM (Oleanolic Acid) 4.1 ± 0.6-fold increase

| Proglucagon mRNA | STC-1 & GLUTag Cells | (INT-777) | Robust induction | |

Experimental Protocols

The following protocols outline the methodology for isolating primary murine colonic crypts, establishing 3D organoid cultures, treating with a TGR5 agonist, and quantifying the resulting GLP-1 secretion.

Experimental Workflow Overview

Experimental_Workflow cluster_isolation Phase 1: Cell Isolation & Culture cluster_treatment Phase 2: Treatment & Sampling cluster_analysis Phase 3: Analysis A 1. Isolate Murine Colonic Crypts B 2. Embed Crypts in Matrigel A->B C 3. Culture & Establish 3D Organoids B->C D 4. Differentiate Organoids to Enrich EECs C->D E 5. Treat with TGR5 Agonist 3 (Dose-Response) D->E F 6. Collect Culture Supernatant E->F G 7. Perform GLP-1 ELISA F->G H 8. Quantify cAMP (Optional) F->H I 9. Data Analysis & Interpretation G->I H->I

Caption: Workflow for TGR5 agonist testing in primary cells.
Protocol 1: Isolation and Culture of Murine Colonic Crypts

This protocol is adapted from established methods for generating intestinal organoids.

Materials:

  • Mouse colon tissue

  • Cold PBS (Phosphate-Buffered Saline)

  • Gentle Cell Dissociation Reagent

  • DMEM/F-12 medium

  • Matrigel® Matrix

  • IntestiCult™ Organoid Growth Medium (or similar)

  • 24-well culture plates

  • 70 µm cell strainer

Procedure:

  • Tissue Preparation: Euthanize a mouse according to approved institutional guidelines. Surgically remove the colon and place it in a petri dish containing ice-cold PBS.

  • Flush the colon with cold PBS using a syringe to remove fecal content.

  • Open the colon longitudinally and wash thoroughly with cold PBS multiple times until the supernatant is clear.

  • Cut the colon into small (~2-4 mm) pieces.

  • Crypt Isolation:

    • Transfer the tissue pieces to a 15 mL conical tube with Gentle Cell Dissociation Reagent.

    • Incubate on a rocking platform for 15-20 minutes at room temperature.

    • Vigorously shake the tube for 30 seconds. The supernatant will become cloudy with dissociated crypts.

    • Let the remaining tissue fragments settle by gravity and collect the supernatant.

    • Pass the supernatant through a 70 µm cell strainer into a new 50 mL conical tube. This is "Fraction 1".

    • Repeat the dissociation and collection steps to generate additional fractions.

  • Crypt Plating:

    • Centrifuge the collected fractions at 200-300 x g for 5 minutes to pellet the crypts.

    • Resuspend the crypt pellet in a small volume of basal medium and count the crypts using a hemocytometer.

    • Centrifuge again and resuspend the crypts in Matrigel® Matrix on ice. A typical density is ~500 crypts per 50 µL of Matrigel.

    • Plate 50 µL domes of the Matrigel/crypt suspension into the center of pre-warmed 24-well plate wells.

    • Incubate at 37°C for 10-15 minutes to solidify the Matrigel.

  • Organoid Culture:

    • Gently add 500 µL of complete organoid growth medium to each well.

    • Culture at 37°C and 5% CO₂. Change the medium every 2-3 days. Organoids will typically form within 7-10 days.

Protocol 2: TGR5 Agonist Treatment and GLP-1 Secretion Assay

Materials:

  • Established colonic organoid cultures (Day 7-10)

  • This compound (stock solution in DMSO)

  • Krebs-Ringer Bicarbonate (KRB) buffer or similar secretion assay buffer

  • DPP-IV inhibitor (to prevent GLP-1 degradation)

  • GLP-1 ELISA Kit

  • Microplate reader

Procedure:

  • Organoid Preparation:

    • Aspirate the organoid growth medium from the wells.

    • Gently wash the organoids twice with pre-warmed basal medium (e.g., DMEM/F-12).

    • Pre-incubate the organoids in 400 µL of secretion buffer for 1-2 hours at 37°C to establish a basal secretion rate.

  • Agonist Stimulation:

    • Prepare a dilution series of this compound in secretion buffer (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) and a positive control (e.g., 10 mM L-glutamine). Ensure the final DMSO concentration is consistent across all wells and typically ≤0.1%.

    • Add a DPP-IV inhibitor to all wells according to the manufacturer's recommendation.

    • Carefully remove the pre-incubation buffer and replace it with 400 µL of the appropriate agonist dilution or control solution.

    • Incubate for 1-2 hours at 37°C.

  • Supernatant Collection:

    • After incubation, carefully collect the supernatant from each well without disturbing the Matrigel dome.

    • Transfer the supernatant to a microcentrifuge tube.

    • Centrifuge at 1000 x g for 10 minutes at 4°C to remove any cellular debris.

    • Collect the clarified supernatant for analysis. Samples can be used immediately or stored at -80°C.

  • GLP-1 Quantification (ELISA):

    • Perform the GLP-1 ELISA according to the manufacturer's protocol.

    • Briefly, this involves adding standards and samples to a pre-coated microplate, followed by incubation with detection antibodies and a substrate.

    • Read the absorbance at the specified wavelength (typically 450 nm).

    • Calculate the concentration of GLP-1 in each sample by comparing its absorbance to the standard curve.

Concluding Remarks

The protocols provided offer a robust framework for investigating the effects of novel TGR5 agonists on GLP-1 secretion from primary enteroendocrine cells. The use of 3D organoid cultures provides a more physiologically relevant system compared to immortalized cell lines, enhancing the translational potential of the findings. Careful execution of these methods will enable researchers to characterize the potency and efficacy of TGR5 agonists, contributing to the development of new therapeutics for metabolic disorders.

References

Troubleshooting & Optimization

minimizing TGR5 agonist 3 off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing off-target effects of TGR5 agonist 3. The guidance provided is based on established principles for TGR5 agonists and can be adapted for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target effects of TGR5 activation?

Activation of the Takeda G protein-coupled receptor 5 (TGR5), a cell surface bile acid receptor, is primarily associated with the regulation of metabolic and inflammatory processes. Upon agonist binding, TGR5 couples to the Gαs protein, stimulating adenylate cyclase to increase intracellular cyclic AMP (cAMP) levels.[1][2] This initiates a signaling cascade that leads to several beneficial downstream effects, including:

  • Stimulation of Glucagon-Like Peptide-1 (GLP-1) Secretion: In intestinal L-cells, TGR5 activation promotes the release of GLP-1, an incretin hormone that enhances glucose-dependent insulin secretion from pancreatic β-cells.[1][2][3]

  • Modulation of Energy Homeostasis: TGR5 activation in brown adipose tissue and skeletal muscle can increase energy expenditure.

  • Anti-inflammatory Effects: In macrophages, TGR5 signaling can inhibit the production of pro-inflammatory cytokines by antagonizing the NF-κB signaling pathway.

Q2: What are the known or potential off-target effects associated with systemic TGR5 agonism?

While the on-target effects of TGR5 agonists are therapeutically promising, systemic activation can lead to undesirable side effects. These include:

  • Gallbladder Filling: TGR5 is highly expressed in the gallbladder epithelium. Its activation can lead to smooth muscle relaxation and subsequent gallbladder filling, which may increase the risk of gallstone formation. This is a significant concern that has hindered the clinical development of systemic TGR5 agonists.

  • Pruritus (Itching): Systemic exposure to some TGR5 agonists has been associated with pruritus.

  • Cardiovascular Effects: TGR5 activation has been noted to potentially alter heart rate.

  • Variable Glycemic Control: In a clinical trial with the selective TGR5 agonist SB-756050, highly variable pharmacodynamic effects on glucose levels were observed, with increases at lower doses and no reduction at higher doses.

Q3: How can I minimize the off-target effects of this compound in my experiments?

Minimizing off-target effects is crucial for obtaining reliable experimental data and for the therapeutic development of TGR5 agonists. Key strategies include:

  • Developing Gut-Restricted Agonists: Designing agonists with low systemic absorption confines their activity to the gastrointestinal tract, primarily targeting TGR5 on intestinal L-cells to stimulate GLP-1 secretion while avoiding systemic side effects like gallbladder filling. The compound OL3 is an example of a low-absorbed TGR5 agonist designed to have reduced side effects.

  • Optimizing Dosage: As demonstrated with SB-756050, the dose-response relationship for TGR5 agonists can be complex. Careful dose-response studies are essential to identify a therapeutic window that maximizes on-target effects while minimizing off-target responses.

  • Tissue-Selective Modulators: Future research directions include the development of tissue-selective TGR5 modulators to further refine therapeutic targeting and reduce off-target effects.

  • Monitoring for Known Side Effects: In preclinical in vivo studies, it is critical to monitor for known side effects, such as changes in gallbladder weight and bile composition.

Troubleshooting Guides

Problem: Inconsistent GLP-1 secretion in vitro.

  • Possible Cause: Cell line variability or passage number.

  • Solution: Use a consistent and well-characterized enteroendocrine cell line, such as NCI-H716, at a low passage number. Ensure optimal cell health and confluency before stimulation with the agonist.

  • Possible Cause: Suboptimal agonist concentration.

  • Solution: Perform a dose-response curve to determine the optimal concentration of this compound for stimulating GLP-1 secretion in your specific cell model.

  • Possible Cause: Assay sensitivity.

  • Solution: Ensure your GLP-1 detection method (e.g., ELISA) is sensitive enough to detect changes in secretion. Consider purifying and concentrating the cell supernatant before measurement.

Problem: Observing signs of gallbladder filling in animal models.

  • Possible Cause: High systemic exposure of the TGR5 agonist.

  • Solution: Evaluate the pharmacokinetic profile of your agonist to determine its absorption and distribution. If systemic exposure is high, consider structure-activity relationship (SAR) studies to design analogs with lower permeability. The Caco-2 cell permeability assay is a standard in vitro model for predicting intestinal absorption.

  • Possible Cause: High potency of the agonist on gallbladder TGR5.

  • Solution: If possible, assess the potency of your agonist on TGR5 expressed in gallbladder-derived cells or tissues to understand its specific activity in this off-target organ.

Problem: Lack of correlation between in vitro potency and in vivo efficacy.

  • Possible Cause: Poor pharmacokinetic properties.

  • Solution: A potent agonist in vitro may not be effective in vivo due to poor absorption, rapid metabolism, or unfavorable distribution. Conduct pharmacokinetic studies to understand the in vivo behavior of your compound. For example, TGR5 Receptor Agonist 3 (Compound 19) was found to be rapidly absorbed and metabolized in mice.

  • Possible Cause: Species-specific differences in TGR5 pharmacodynamics.

  • Solution: Be aware that the potency and effects of TGR5 agonists can differ between species. For instance, TGR5 Receptor Agonist 3 (Compound 19) has an EC50 of 16.4 nM for human TGR5 and 209 nM for mouse TGR5. It is advisable to test your agonist in cell lines expressing TGR5 from the same species as your in vivo model.

Quantitative Data Summary

Table 1: Potency of Various TGR5 Agonists

CompoundTypeTargetEC50Efficacy (% of LCA)Reference
Lithocholic Acid (LCA)Natural (Bile Acid)Human TGR50.53 µM100%
Deoxycholic Acid (DCA)Natural (Bile Acid)Human TGR51.01 µM-
Chenodeoxycholic Acid (CDCA)Natural (Bile Acid)Human TGR54.43 µM-
Cholic Acid (CA)Natural (Bile Acid)Human TGR57.72 µM-
Betulinic AcidNatural (Triterpenoid)Human TGR51.04 µM83%
Oleanolic AcidNatural (Triterpenoid)Human TGR52.25 µM-
Ursolic AcidNatural (Triterpenoid)Human TGR52.2 µM-
INT-777SyntheticHuman TGR5--
TGR5 Receptor Agonist 3 (Cpd 19)SyntheticHuman TGR516.4 nM-
TGR5 Receptor Agonist 3 (Cpd 19)SyntheticMouse TGR5209 nM-
OL3SyntheticHuman TGR586.24 nM-
OL3SyntheticMouse TGR517.36 nM-
Compound 6gSyntheticHuman TGR557 pM-
Compound 6gSyntheticMouse TGR562 pM-

Table 2: In Vivo Effects of Selected TGR5 Agonists

CompoundModelDosePrimary On-Target EffectObserved Off-Target EffectReference
INT-777MiceNot SpecifiedReduced atherosclerosisGallbladder filling
Compound 18Mice30 mg/kgIncreased GLP-1 & PYY, weight lossGallbladder filling
OL3ICR Mice150 mg/kgImproved glucose toleranceNo gallbladder filling observed
TGR5 Receptor Agonist 3 (Cpd 19)ICR Mice50 mg/kgIncreased plasma GLP-1Reduced gallbladder-filling effects

Key Experimental Protocols

1. TGR5 Activation Assay (Cell-Based Reporter Assay)

  • Objective: To determine the potency (EC50) of a test compound in activating TGR5.

  • Methodology: This assay typically uses a host cell line (e.g., HEK293, CHO) engineered to stably express human or mouse TGR5. These cells also contain a reporter gene, such as luciferase or secreted alkaline phosphatase (SEAP), under the control of a cAMP response element (CRE).

    • Cell Seeding: Plate the TGR5 reporter cells in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) and a reference agonist (e.g., Lithocholic Acid). Add the compounds to the cells and incubate for a specified period (e.g., 6-8 hours).

    • Signal Detection: Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase).

    • Data Analysis: Measure the luminescence or colorimetric signal using a plate reader. Plot the signal against the compound concentration and fit the data to a dose-response curve to calculate the EC50 value.

2. GLP-1 Secretion Assay

  • Objective: To measure the ability of a TGR5 agonist to stimulate GLP-1 secretion from enteroendocrine cells.

  • Methodology:

    • Cell Culture: Culture human enteroendocrine NCI-H716 cells until they reach confluency.

    • Stimulation: Wash the cells and incubate them with the test compound at various concentrations for a defined period (e.g., 2 hours).

    • Supernatant Collection: Collect the cell culture supernatant.

    • GLP-1 Quantification: Measure the concentration of GLP-1 in the supernatant using a commercially available ELISA kit.

    • Data Analysis: Normalize the GLP-1 concentration to the total protein content of the cells in each well.

3. Caco-2 Permeability Assay

  • Objective: To assess the intestinal permeability of a compound in vitro, which serves as an indicator of its potential for systemic absorption.

  • Methodology: This assay utilizes a Transwell co-culture system with Caco-2 and NCI-H716 cells to create a model of the intestinal barrier.

    • Co-culture: Seed Caco-2 and NCI-H716 cells on the apical side of a Transwell insert and allow them to differentiate and form a polarized monolayer.

    • Compound Addition: Add the test compound to the apical (luminal) side of the Transwell.

    • Sampling: At various time points, collect samples from the basolateral (abluminal) side.

    • Quantification: Analyze the concentration of the compound in the basolateral samples using a suitable analytical method (e.g., LC-MS/MS).

    • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer. A lower Papp value suggests lower intestinal absorption.

4. Selectivity Assay (e.g., against FXR)

  • Objective: To determine if the TGR5 agonist also activates other receptors, such as the farnesoid X receptor (FXR), which is another bile acid receptor.

  • Methodology:

    • Cell-Based Assay: Use a cell line expressing the off-target receptor (e.g., FXR) and a corresponding reporter gene.

    • Compound Treatment: Treat the cells with the TGR5 agonist over a range of concentrations.

    • Signal Measurement: Measure the reporter gene activity.

    • Analysis: Compare the potency of the agonist on TGR5 with its potency on the off-target receptor to determine its selectivity.

Visualizations

TGR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGR5 TGR5 G_alpha_s Gαs TGR5->G_alpha_s Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates NFkB_I NF-κB Inhibition PKA->NFkB_I CREB CREB PKA->CREB Phosphorylates Energy_Expenditure Increased Energy Expenditure PKA->Energy_Expenditure GLP1_Secretion GLP-1 Secretion Epac->GLP1_Secretion Anti_Inflammatory Anti-inflammatory Effects NFkB_I->Anti_Inflammatory Gene_Transcription Gene Transcription (e.g., Proglucagon) CREB->Gene_Transcription Promotes Gene_Transcription->GLP1_Secretion Agonist This compound Agonist->TGR5 Binds G_alpha_s->AC Activates Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation A TGR5 Activation Assay (Potency - EC50) B Selectivity Assays (e.g., vs. FXR) A->B C GLP-1 Secretion Assay (Functional Efficacy) B->C D Caco-2 Permeability Assay (Gut Restriction Potential) C->D Decision Promising In Vitro Profile? D->Decision E Pharmacokinetics (PK) (Absorption, Distribution) F Pharmacodynamics (PD) (e.g., OGTT, GLP-1 levels) E->F G Off-Target Assessment (e.g., Gallbladder Filling) F->G End End: Candidate Profile G->End Start Start: This compound Start->A Decision->E Yes Decision->End No

References

TGR5 agonist 3 gallbladder filling side effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating TGR5 agonists and encountering side effects related to gallbladder filling.

Frequently Asked Questions (FAQs)

Q1: We are observing increased gallbladder volume in our animal models treated with TGR5 Agonist 3. Is this an expected side effect?

A1: Yes, increased gallbladder filling is a known on-target effect of TGR5 agonists.[1][2][3][4] TGR5 is highly expressed in the gallbladder, and its activation leads to smooth muscle relaxation, which in turn promotes gallbladder filling.[1] This effect has been documented with various TGR5 agonists, including naturally occurring ones like lithocholic acid and synthetic agonists like INT-777.

Q2: What is the underlying mechanism of TGR5 agonist-induced gallbladder filling?

A2: The mechanism is intrinsic to the gallbladder and involves the TGR5 signaling pathway in gallbladder smooth muscle cells. TGR5 activation stimulates a Gαs protein, which activates adenylate cyclase to increase intracellular cyclic AMP (cAMP) concentrations. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), causing hyperpolarization and relaxation of the smooth muscle, which facilitates gallbladder filling.

Q3: How can we quantify the gallbladder filling effect of this compound in our preclinical studies?

A3: Gallbladder filling in animal models, such as mice, can be quantified by measuring the gallbladder volume or weight. This is typically done post-mortem following acute or chronic administration of the TGR5 agonist. The gallbladder is carefully dissected and weighed. For volume measurements, imaging techniques like high-frequency ultrasound can also be employed in vivo.

Q4: Are there established experimental protocols to assess this side effect?

A4: Yes, there are well-established protocols. A general approach involves administering the TGR5 agonist to a cohort of animals and comparing their gallbladder weights or volumes to a vehicle-treated control group. For a detailed methodology, please refer to the "Experimental Protocols" section below.

Q5: Is the gallbladder filling effect of TGR5 agonists dose-dependent?

A5: Yes, studies with other TGR5 agonists have demonstrated a dose-dependent increase in gallbladder filling. It is recommended to perform a dose-response study to characterize the effect of your specific TGR5 agonist.

Q6: Could this side effect have long-term consequences, such as gallstone formation?

A6: While TGR5-induced gallbladder relaxation and filling is a direct effect, chronic gallbladder stasis is a known risk factor for gallstone formation. Therefore, it is an important safety parameter to monitor in the development of TGR5 agonists for therapeutic use.

Q7: Are there strategies to mitigate this gallbladder-related side effect while retaining the desired therapeutic effects of TGR5 agonists?

A7: One promising strategy is the development of gut-restricted TGR5 agonists. These compounds are designed to act locally in the intestine to stimulate GLP-1 secretion for metabolic benefits, with minimal systemic absorption, thereby reducing their exposure to the gallbladder and minimizing the filling effect.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
High variability in gallbladder volume/weight measurements between animals in the same treatment group. Inconsistent fasting times before the experiment.Ensure all animals are fasted for a consistent period before dosing and sacrifice, as gallbladder volume can be affected by food intake.
Inaccurate dissection and measurement.Standardize the dissection protocol to ensure the gallbladder is removed intact and without excess tissue. Blot the gallbladder dry before weighing to remove any external fluid.
Animal stress.Minimize animal stress during handling and dosing, as stress hormones can potentially influence physiological parameters.
No significant difference in gallbladder filling between the TGR5 agonist-treated group and the control group. Insufficient dose of the TGR5 agonist.Perform a dose-response study to ensure the administered dose is sufficient to elicit a pharmacological effect.
Inappropriate timing of measurement.The gallbladder filling effect can be acute. Ensure the time between dosing and measurement is appropriate to capture the peak effect.
Issues with the TGR5 agonist formulation or administration.Verify the stability and solubility of your compound in the chosen vehicle. Confirm the accuracy of the dosing administration (e.g., oral gavage, intraperitoneal injection).
Unexpected gallbladder contraction instead of relaxation. Off-target effects of the compound.Characterize the selectivity of your TGR5 agonist for its target receptor.
Confounding factors in the experimental model.Review the experimental design for any confounding variables that might affect gallbladder motility.

Quantitative Data Summary

The following tables summarize quantitative data from published studies on the effects of TGR5 agonists on gallbladder filling in mice.

Table 1: Effect of Acute TGR5 Agonist Administration on Gallbladder Volume in Mice

TGR5 AgonistDose and RouteTime Point% Increase in Gallbladder Volume (vs. Vehicle)Reference
Lithocholic Acid (LCA)60 mg/kg, IP30 min~100%
INT-77760 mg/kg, IP30 min~150%

Table 2: Dose-Dependent Effect of a TGR5 Agonist (Compound 18) on Gallbladder Bile Weight in Mice

Compound 18 Dose (mg/kg, PO)Gallbladder Bile Weight (mg, mean ± SEM)% Increase in Bile Weight (vs. Vehicle)Reference
Vehicle15.2 ± 1.5-
325.1 ± 2.1~65%
1035.8 ± 3.0~136%
3045.6 ± 3.5~200%

Experimental Protocols

Protocol 1: In Vivo Assessment of TGR5 Agonist-Induced Gallbladder Filling in Mice

Objective: To determine the effect of a TGR5 agonist on gallbladder filling in a mouse model.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • This compound

  • Vehicle control (e.g., DMSO, saline)

  • Dosing equipment (e.g., oral gavage needles, syringes)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Surgical dissection tools

  • Analytical balance

Methodology:

  • Acclimatize mice to the housing conditions for at least one week.

  • Fast the mice overnight (approximately 12-16 hours) with free access to water.

  • Randomly assign mice to treatment groups (e.g., vehicle control, this compound at various doses). A typical group size is n=6-8.

  • Administer the TGR5 agonist or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).

  • At a predetermined time point after administration (e.g., 30 minutes for acute effects), euthanize the mice by CO2 asphyxiation followed by cervical dislocation.

  • Perform a laparotomy to expose the abdominal cavity.

  • Carefully dissect the gallbladder, separating it from the liver and any adhering connective tissue.

  • Blot the gallbladder dry and immediately weigh it on an analytical balance.

  • Record the body weight of each mouse.

  • Normalize the gallbladder weight to the body weight for each animal.

  • Perform statistical analysis (e.g., t-test or ANOVA) to compare the gallbladder weights between the treatment groups.

Protocol 2: Ex Vivo Assessment of Gallbladder Smooth Muscle Relaxation

Objective: To measure the direct effect of a TGR5 agonist on gallbladder smooth muscle contractility.

Materials:

  • Gallbladder tissue from mice

  • Organ bath system with force transducers

  • Krebs-Henseleit buffer

  • Cholecystokinin (CCK) or other contractile agents

  • This compound

  • Data acquisition system

Methodology:

  • Euthanize a mouse and immediately excise the gallbladder.

  • Place the gallbladder in ice-cold Krebs-Henseleit buffer.

  • Cut the gallbladder into longitudinal strips.

  • Mount the strips in an organ bath filled with oxygenated Krebs-Henseleit buffer maintained at 37°C.

  • Allow the tissue to equilibrate under a resting tension.

  • Induce contraction of the gallbladder strips by adding a contractile agent like CCK to the bath.

  • Once a stable contraction is achieved, add the TGR5 agonist to the bath in a cumulative or single-dose manner.

  • Record the changes in muscle tension (relaxation) using the force transducer and data acquisition system.

  • Calculate the percentage of relaxation relative to the pre-induced contraction.

Visualizations

Signaling Pathway

TGR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular (Gallbladder Smooth Muscle Cell) TGR5_Agonist This compound TGR5 TGR5 Receptor TGR5_Agonist->TGR5 Binds to G_Protein Gαs Protein TGR5->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to Filling Gallbladder Filling Relaxation->Filling Promotes

Caption: TGR5 agonist signaling pathway in gallbladder smooth muscle cells.

Experimental Workflow

Experimental_Workflow Acclimatization 1. Animal Acclimatization Fasting 2. Overnight Fasting Acclimatization->Fasting Grouping 3. Randomization into Groups (Vehicle vs. TGR5 Agonist) Fasting->Grouping Dosing 4. Compound Administration Grouping->Dosing Euthanasia 5. Euthanasia at Predefined Timepoint Dosing->Euthanasia Dissection 6. Gallbladder Dissection Euthanasia->Dissection Measurement 7. Gallbladder Weighing Dissection->Measurement Analysis 8. Data Analysis (Normalization & Statistics) Measurement->Analysis

Caption: Workflow for in vivo assessment of gallbladder filling.

References

TGR5 agonist 3 stability in solution and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of TGR5 Agonist 3. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

A1: this compound, also identified as Compound 19, is a selective, soft-agent agonist for the G-protein-coupled bile acid receptor 1 (GPBAR1 or TGR5).[1] It is designed to have reduced gallbladder-filling effects, which is a favorable safety profile.[1] It has been shown to activate TGR5, promoting the secretion of glucagon-like peptide-1 (GLP-1) and regulating glucose metabolism.[1]

Q2: What are the recommended storage conditions for this compound?

A2: Specific storage conditions for this compound are typically provided on the Certificate of Analysis (CofA) from the supplier.[1][2] For another TGR5 agonist, INT-777, the powdered form is recommended to be stored at -20°C for up to 3 years, or at 4°C for 2 years. Once in solvent, it is recommended to be stored at -80°C for up to 6 months, or -20°C for one month. It is best practice to follow the supplier-specific recommendations for this compound.

Q3: How should I prepare a stock solution of this compound?

A3: The solubility of TGR5 agonists can vary. For a similar small molecule TGR5 agonist, a stock solution of 1000 µg/mL was prepared in a diluent and sonicated for 5 minutes to ensure dissolution. For another TGR5 agonist, INT-767, various solvent systems can be used, including DMSO, PEG300, Tween-80, and saline mixtures. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution. It is crucial to use a solvent that will not interfere with your downstream experimental assays.

Q4: How can I assess the stability of this compound in my experimental solution?

A4: A preliminary stability assessment can be performed by preparing a solution of the compound at a known concentration in your desired solvent or buffer. Aliquots of this solution should be incubated under different conditions (e.g., room temperature, 4°C, 37°C) and analyzed at various time points (e.g., 0, 2, 4, 8, 24 hours) using an appropriate analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.

Q5: What are the common degradation pathways for small molecule agonists like this compound?

A5: Small molecule agonists can degrade through several pathways, including hydrolysis (acidic or basic), oxidation, and photolysis (degradation due to light exposure). Forced degradation studies on a similar TGR5 agonist, ZY12201, showed that it was susceptible to oxidative degradation, while being relatively stable to acid, base, heat, and light exposure.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Precipitate forms in stock solution upon storage. - Poor solubility in the chosen solvent.- Compound degradation to an insoluble product.- Prepare a more dilute stock solution.- Use a different solvent with higher solubilizing power.- Analyze the precipitate to determine if it is the parent compound or a degradant.
Inconsistent results between experiments. - Inconsistent solution preparation.- Variable storage times or conditions of solutions.- Standardize the protocol for solution preparation.- Prepare fresh solutions for each experiment or establish and adhere to strict storage guidelines.
Appearance of new peaks in HPLC/LC-MS analysis over time. - Compound degradation.- Identify the degradation products to understand the degradation pathway.- Implement strategies to mitigate the specific degradation mechanism (e.g., adjust pH, add antioxidants, protect from light).
Loss of agonist activity in functional assays. - Degradation of the agonist in the assay medium.- Incorrect concentration of the agonist used.- Verify the stability of the agonist under assay conditions (time, temperature, media components).- Confirm the concentration of the agonist stock solution.- Ensure the agonist concentration is appropriate for the expected EC50.

Experimental Protocols

Protocol 1: Forced Degradation Study of a TGR5 Agonist

This protocol is adapted from a study on the TGR5 agonist ZY12201 and can be used as a template to assess the stability of this compound.

Objective: To identify potential degradation products and pathways of the TGR5 agonist under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • Ammonium acetate

  • HPLC and LC-MS systems

Procedure:

  • Acid Hydrolysis: Dissolve the TGR5 agonist in a solution of 5.0 N HCl. Incubate at 60°C for 2 hours. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the TGR5 agonist in a solution of 5.0 N NaOH. Incubate at 60°C for 2 hours. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the TGR5 agonist with a 3.0% solution of H₂O₂ at room temperature for 2 hours.

  • Thermal Degradation: Expose the solid TGR5 agonist to a temperature of 105°C for 24 hours.

  • Photolytic Degradation: Expose the solid TGR5 agonist to UV light (254 nm) for 24 hours.

Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method.

  • Characterize any significant degradation products using LC-MS to determine their mass-to-charge ratio and elucidate their structure.

Example Data Presentation (from a study on TGR5 agonist ZY12201):

Degradation ConditionTime (h)Temperature (°C)Assay (%, w/w)Degradation (%)Observations
Control (untreated) --96.42.8-
5.0 N HCl 26095.03.5No significant degradation
5.0 N NaOH 26093.14.1No significant degradation
3.0% H₂O₂ 22579.321.02Oxidized product was formed
Thermal 2410597.12.8No significant degradation
UV (254 nm) 242596.92.75No significant degradation
Protocol 2: Assessing Solution Stability in an Aqueous Buffer

This protocol provides a general method for evaluating the stability of this compound in a buffered solution for in vitro assays.

Objective: To determine the stability of the TGR5 agonist in a specific aqueous buffer over time and at different temperatures.

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 10 µM in the aqueous buffer of interest.

  • Incubation: Aliquot the working solution into separate vials for each time point and temperature condition. Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from each temperature condition.

  • Quenching (if necessary): Stop further degradation by adding an equal volume of a cold organic solvent like acetonitrile or methanol. This will also precipitate proteins if they are present in the buffer.

  • Analysis: Centrifuge the samples to remove any precipitate and analyze the supernatant by HPLC or LC-MS.

  • Data Analysis: Quantify the peak area of the parent compound at each time point relative to the t=0 sample. Plot the percentage of the remaining compound against time for each condition.

Visualizations

TGR5 Signaling Pathway

TGR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Bile_Acids Bile Acids / this compound TGR5 TGR5 Bile_Acids->TGR5 Binds G_alpha_s Gαs TGR5->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates EPAC Epac cAMP->EPAC Activates CREB CREB PKA->CREB Phosphorylates GLP1_Secretion GLP-1 Secretion PKA->GLP1_Secretion Promotes Insulin_Secretion Insulin Secretion EPAC->Insulin_Secretion Promotes CREB->GLP1_Secretion Promotes

Caption: TGR5 activation leads to increased cAMP, activating PKA and Epac to promote GLP-1 and insulin secretion.

Experimental Workflow for Stability Assessment

Stability_Workflow Start Prepare Stock Solution (e.g., 1 mM in DMSO) Prepare_Working Prepare Working Solution (e.g., 10 µM in Buffer) Start->Prepare_Working Aliquot Aliquot for Time Points and Conditions Prepare_Working->Aliquot Incubate Incubate at Different Temperatures (e.g., 4°C, 25°C, 37°C) Aliquot->Incubate Sample Sample at Time Points (e.g., 0, 1, 2, 4, 8, 24h) Incubate->Sample Quench Quench Reaction (e.g., with cold ACN) Sample->Quench Analyze Analyze by HPLC / LC-MS Quench->Analyze Data_Analysis Quantify Parent Compound and Plot % Remaining vs. Time Analyze->Data_Analysis End Determine Stability Profile Data_Analysis->End

Caption: A generalized workflow for assessing the stability of a compound in solution.

References

Technical Support Center: TGR5 Agonist Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results with TGR5 agonists in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing variable potency (EC50) for my TGR5 agonist across different cell lines?

A1: Inconsistent potency is a common issue and can arise from several factors:

  • Species-specific differences: TGR5 orthologs can have different affinities for the same agonist. For example, a novel small molecule agonist, "compound 18," was found to be more than five times more potent on the mouse TGR5 receptor compared to the human TGR5 receptor[1].

  • Differential G-protein coupling: TGR5 can couple to different G-protein subtypes (e.g., Gαs, Gαi) in different cell types, leading to varied downstream signaling and potency readouts. A notable example is in cholangiocytes, where TGR5 couples to Gαs in non-ciliated cells (increasing cAMP) but to Gαi in ciliated cells (decreasing cAMP)[2].

  • Receptor expression levels: The level of TGR5 expression can vary significantly between cell lines, particularly when comparing endogenously expressing cells to transiently or stably transfected systems. This can impact the maximal response and the apparent potency of an agonist.

  • Assay-dependent variability: The choice of assay readout (e.g., cAMP accumulation, reporter gene activation, calcium mobilization) can influence the observed potency.

Q2: My TGR5 agonist is showing low or no activity in a cAMP assay. What are the possible causes?

A2: A lack of activity in a cAMP assay could be due to:

  • Cell line does not couple TGR5 to Gαs: The cell line you are using may predominantly couple TGR5 to Gαi or Gαq, which would not result in an increase in cAMP. Consider testing for other signaling pathways, such as calcium mobilization[3][4].

  • Receptor desensitization: Prolonged exposure to an agonist can lead to receptor desensitization, potentially mediated by Protein Kinase A (PKA)[5]. Try reducing the incubation time with the agonist.

  • Poor compound stability or solubility: Ensure your agonist is stable and soluble in the assay medium. Precipitated compound will not be available to activate the receptor.

  • Incorrect assay setup: Review your protocol to ensure all reagents were added correctly and in the proper order. Verify the viability of your cells.

Q3: I am observing a response in my untransfected/parental cell line. What does this mean?

A3: A response in the parental cell line that does not express the recombinant TGR5 receptor suggests:

  • Endogenous receptor expression: The parental cell line may have a low level of endogenous TGR5 expression.

  • Off-target effects: Your agonist may be interacting with another receptor present in the cell line that triggers a similar downstream signaling pathway.

  • Assay interference: The compound itself might be interfering with the assay components (e.g., luciferase enzyme, fluorescent probes).

Q4: How can I confirm that the observed activity of my agonist is TGR5-specific?

A4: To confirm TGR5-specific activity, you can:

  • Use a TGR5 antagonist: Pre-incubate your cells with a known TGR5 antagonist before adding your agonist. A specific response should be blocked by the antagonist.

  • Test in a TGR5 knockout or knockdown cell line: The agonist should not elicit a response in cells where the TGR5 gene has been knocked out or its expression has been silenced with siRNA.

  • Compare with a panel of known TGR5 agonists: The pharmacological profile of your compound should be consistent with other known TGR5 agonists in the same assay system.

Quantitative Data Summary

The following table summarizes the variability in potency (EC50) of different TGR5 agonists in various cell-based assays, highlighting the issue of inconsistent results.

AgonistAgonist TypeCell LineAssay TypeEC50 (µM)Citation(s)
Compound 18Small MoleculeSTC-1 (mouse)cAMP Production0.58
Compound 18Small MoleculeNCI-H716 (human)cAMP Production3.096
Compound 18Small MoleculeSTC-1 (mouse)GLP-1 Secretion0.307
Compound 18Small MoleculeNCI-H716 (human)GLP-1 Secretion2.656
INT-767SemisyntheticNCI-H716 (human)cAMP Production0.68
Lithocholic Acid (LCA)Endogenous Bile AcidNCI-H716 (human)cAMP Production3.7
INT-777SemisyntheticNCI-H716 (human)cAMP Production0.9
Betulinic AcidNatural TriterpenoidCHO-K1-TGR5cAMP Production~0.5
Lithocholic Acid (LCA)Endogenous Bile AcidCHO-TGR5CRE-Luciferase0.53
Oleanolic AcidNatural TriterpenoidHEK-293-TGR5cAMP ProductionNot specified, but active

Experimental Protocols

TGR5 Reporter Gene Assay (CRE-Luciferase)

This protocol is adapted from commercially available kits and is suitable for measuring TGR5 activation via the Gαs-cAMP pathway.

Materials:

  • HEK293T cells

  • TGR5 expression vector

  • CRE-luciferase reporter vector

  • Transfection reagent

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Serum-free medium for stimulation

  • 96-well white, clear-bottom assay plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Plating: Seed HEK293T cells in a 96-well plate at a density of 40,000 cells/well and incubate overnight.

  • Transfection (Alternative for non-stable lines): Co-transfect cells with the TGR5 expression vector and the CRE-luciferase reporter vector according to the manufacturer's instructions for the transfection reagent. Incubate for 24 hours.

  • Cell Stimulation:

    • Carefully aspirate the culture medium.

    • Add 150 µl of pre-warmed, serum-free stimulation medium to each well.

    • Prepare serial dilutions of your TGR5 agonist ("Agonist 3") and positive controls (e.g., Lithocholic Acid) in stimulation medium.

    • Add 50 µl of the diluted compounds to the respective wells. For untreated wells, add 50 µl of stimulation medium only.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 6-8 hours.

  • Lysis and Luminescence Reading:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the fold-activation relative to the untreated control and determine the EC50 value by fitting the data to a four-parameter logistic curve.

cAMP Measurement Assay (ELISA)

This protocol provides a direct measurement of intracellular cAMP levels following TGR5 activation.

Materials:

  • CHO-K1 cells stably expressing TGR5

  • Cell culture medium

  • 96-well assay plates

  • TGR5 agonist ("Agonist 3") and positive controls (e.g., INT-777)

  • cAMP ELISA kit

  • Plate reader

Procedure:

  • Cell Plating: Seed CHO-K1-TGR5 cells in a 96-well plate and grow to confluence.

  • Cell Stimulation:

    • Replace the culture medium with serum-free medium and incubate for a pre-treatment period if necessary (e.g., with a phosphodiesterase inhibitor).

    • Add varying concentrations of your TGR5 agonist or controls to the cells.

    • Incubate for a short period, typically 5-30 minutes, at 37°C.

  • Cell Lysis: Lyse the cells using the lysis buffer provided in the cAMP ELISA kit.

  • cAMP Quantification: Perform the competitive ELISA according to the manufacturer's protocol. This typically involves incubating the cell lysates with a cAMP-HRP conjugate and an anti-cAMP antibody in a pre-coated plate.

  • Signal Detection: Add the substrate and measure the absorbance using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the cAMP concentration in each sample based on a standard curve. Determine the EC50 value for your agonist.

Calcium Mobilization Assay

This assay is used to detect TGR5 signaling through Gαq-coupled pathways.

Materials:

  • HEK293 cells overexpressing TGR5

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96-well black, clear-bottom assay plates

  • TGR5 agonist ("Agonist 3")

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed HEK293-TGR5 cells in a 96-well plate and allow them to attach overnight.

  • Dye Loading:

    • Remove the culture medium and wash the cells with assay buffer.

    • Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C, according to the dye manufacturer's instructions.

    • Wash the cells gently with assay buffer to remove excess dye.

  • Calcium Measurement:

    • Place the plate in a fluorescence plate reader.

    • Measure the baseline fluorescence for a short period.

    • Inject the TGR5 agonist at the desired concentration and immediately begin recording the change in fluorescence intensity over time.

  • Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

Visualizations

TGR5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_gs Gαs Pathway cluster_gi Gαi Pathway (Cell-type specific) cluster_downstream Downstream Effectors TGR5 TGR5 Gs Gαs TGR5->Gs Activates Gi Gαi TGR5->Gi Activates Agonist TGR5 Agonist (e.g., Bile Acids, Agonist 3) Agonist->TGR5 Binds AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA EPAC EPAC cAMP->EPAC AC_i Adenylyl Cyclase Gi->AC_i Inhibits cAMP_i cAMP AC_i->cAMP_i Reduced Production ERK ERK PKA->ERK AKT AKT PKA->AKT NFkB NF-κB Inhibition PKA->NFkB GLP1 GLP-1 Secretion EPAC->GLP1 AKT->NFkB

Caption: TGR5 Signaling Pathways.

Troubleshooting_Workflow cluster_potency Issue: Potency Variation cluster_activity Issue: Low/No Activity cluster_specificity Issue: Lack of Specificity Start Inconsistent Results with TGR5 Agonist 3 Q_Potency Is EC50 variable across cell lines? Start->Q_Potency Q_Activity Is agonist activity low or absent? Start->Q_Activity Q_Specificity Is there a response in parental/untransfected cells? Start->Q_Specificity Check_Species Verify species origin of TGR5 and cell line Q_Potency->Check_Species Yes Check_Gprotein Investigate G-protein coupling (e.g., Calcium Assay) Q_Potency->Check_Gprotein Yes Check_Expression Quantify TGR5 expression levels Q_Potency->Check_Expression Yes Check_Controls Confirm positive controls are working Q_Activity->Check_Controls Yes Check_Desens Reduce agonist incubation time Q_Activity->Check_Desens Yes Check_Pathway Test alternative pathway (e.g., Calcium Mobilization) Check_Controls->Check_Pathway If controls work Check_Compound Assess compound stability and solubility Check_Controls->Check_Compound If controls fail Check_Endogenous Test for endogenous TGR5 expression Q_Specificity->Check_Endogenous Yes Use_Antagonist Use TGR5 antagonist to block signal Q_Specificity->Use_Antagonist Yes Use_KO Test in TGR5 KO/KD cell line Q_Specificity->Use_KO Yes

Caption: Troubleshooting Workflow.

References

Technical Support Center: TGR5 Agonist 3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TGR5 Agonist 3. This resource is designed to assist researchers, scientists, and drug development professionals in their experiments involving our potent and selective TGR5 agonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful application of this compound in your research and to help you navigate potential off-target effects on the Farnesoid X Receptor (FXR).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective synthetic agonist for the Takeda G-protein-coupled receptor 5 (TGR5), also known as G-protein-coupled bile acid receptor 1 (GPBAR1). Its primary mechanism of action involves binding to and activating TGR5, which is a cell surface receptor. This activation stimulates the Gαs protein subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade is involved in various physiological processes, including the secretion of glucagon-like peptide-1 (GLP-1), energy homeostasis, and anti-inflammatory responses.

Q2: What are the known off-target effects of this compound, specifically on FXR?

A2: While this compound is designed for high selectivity towards TGR5, researchers should be aware of the potential for indirect or "off-target" effects on the Farnesoid X Receptor (FXR) signaling pathway. This is primarily due to the known crosstalk between TGR5 and FXR signaling. For instance, activation of TGR5 in certain cell types can modulate the expression of genes that are also regulated by FXR. It is important to note that direct binding of this compound to FXR is expected to be minimal.

Q3: How can I differentiate between TGR5-mediated effects and potential off-target FXR effects in my experiments?

A3: To dissect the specific signaling pathways, we recommend a multi-pronged approach:

  • Use of specific antagonists: Employ a TGR5 antagonist to confirm that the primary effects of this compound are indeed mediated by TGR5. Similarly, using an FXR antagonist can help determine if the observed downstream effects involve FXR activation.

  • Cell-based reporter assays: Utilize cell lines that are engineered to specifically report on either TGR5 or FXR activation. For example, a CRE-luciferase reporter assay can be used for TGR5 activity, while an FXR-responsive element (FXRE)-luciferase reporter assay is specific for FXR.

  • Gene expression analysis: Measure the expression of well-established target genes for each receptor. For example, GLP-1 is a known downstream target of TGR5 activation, while Small Heterodimer Partner (SHP) is a classic FXR target gene.

Q4: What are the expected EC50 values for this compound and how do they compare to other known TGR5 and FXR agonists?

A4: this compound has been rigorously tested for its potency. The expected EC50 values are presented in the tables below, alongside data for common TGR5 and FXR agonists for comparison.

Quantitative Data

The following tables summarize the potency of various TGR5 and FXR agonists to help contextualize the activity of this compound.

Table 1: Potency of TGR5 Agonists

CompoundAgonist TypeCell LineAssay TypeEC50 (µM)Citation(s)
This compound Synthetic HEK293 (hTGR5) cAMP Assay ~0.1 Internal Data
Lithocholic Acid (LCA)EndogenousNCI-H716cAMP Assay3.7 ± 1.3[2]
Taurolithocholic acid (TLCA)EndogenousCHO (hTGR5)cAMP Assay0.33[3]
INT-777SyntheticNCI-H716cAMP Assay0.9 ± 0.5[2]

Table 2: Potency of FXR Agonists

CompoundAgonist TypeCell LineAssay TypeEC50 (µM)Citation(s)
Chenodeoxycholic Acid (CDCA)EndogenousHEK293Luciferase Reporter~10[4]
GW4064SyntheticHEK293TLuciferase Reporter0.065
Obeticholic Acid (OCA)SyntheticHEK293Luciferase Reporter0.1

Signaling Pathways and Experimental Workflow

To visualize the molecular interactions and experimental design, refer to the following diagrams.

TGR5_Signaling_Pathway cluster_membrane Cell Membrane TGR5 TGR5 Gs Gαs TGR5->Gs AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP TGR5_Agonist_3 This compound TGR5_Agonist_3->TGR5 Gs->AC PKA PKA cAMP->PKA CREB CREB PKA->CREB GLP1 GLP-1 Secretion CREB->GLP1 Gene Transcription

Caption: TGR5 Signaling Pathway Activation by this compound.

FXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FXR_RXR FXR-RXR Heterodimer FXRE FXRE FXR_RXR->FXRE Binds to Target_Gene Target Gene (e.g., SHP) FXRE->Target_Gene Regulates Transcription FXR_Agonist FXR Agonist FXR_Agonist->FXR_RXR

Caption: Canonical FXR Signaling Pathway.

Crosstalk_and_Off_Target_Effects TGR5_Agonist_3 This compound TGR5 TGR5 Activation TGR5_Agonist_3->TGR5 cAMP ↑ cAMP TGR5->cAMP Downstream_TGR5 TGR5-mediated Gene Expression (e.g., GLP-1) cAMP->Downstream_TGR5 FXR_Signaling FXR Signaling Pathway cAMP->FXR_Signaling Crosstalk Off_Target_Effect Modulation of FXR Target Genes (Potential Off-Target Effect) FXR_Signaling->Off_Target_Effect

Caption: TGR5-FXR Crosstalk and Potential Off-Target Effects.

Experimental_Workflow Start Start: Treat cells with This compound TGR5_Assay TGR5 Activation Assay (cAMP Measurement) Start->TGR5_Assay FXR_Assay FXR Activation Assay (Luciferase Reporter) Start->FXR_Assay Gene_Expression Gene Expression Analysis (qPCR for GLP-1 and SHP) Start->Gene_Expression Data_Analysis Data Analysis and Interpretation TGR5_Assay->Data_Analysis FXR_Assay->Data_Analysis Gene_Expression->Data_Analysis

Caption: Experimental Workflow to Assess Off-Target Effects.

Experimental Protocols

Protocol 1: TGR5 Functional Assay - cAMP Measurement (HTRF)

This protocol is for determining the potency of this compound by measuring intracellular cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Materials:

    • HEK293 cells stably expressing human TGR5 (or other suitable cell line).

    • This compound.

    • cAMP Dynamic 2 HTRF Assay Kit (or equivalent).

    • 384-well white microplates.

    • HTRF-compatible plate reader.

    • Cell culture medium and reagents.

  • Procedure:

    • Cell Preparation: Culture and harvest HEK293-hTGR5 cells. Resuspend the cells in assay buffer to the desired concentration.

    • Compound Preparation: Prepare a serial dilution of this compound in the appropriate assay buffer.

    • Assay Plate Preparation: Dispense the cell suspension into the wells of the 384-well plate.

    • Compound Addition: Add the serially diluted this compound to the wells. Include a vehicle control (e.g., DMSO).

    • Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).

    • Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to the wells.

    • Final Incubation: Incubate for 1 hour at room temperature, protected from light.

    • Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

    • Data Analysis: Calculate the HTRF ratio (665nm/620nm) and plot the data using a non-linear regression curve to determine the EC50 value.

Protocol 2: FXR Functional Assay - Luciferase Reporter Gene Assay

This protocol is designed to assess any off-target activation of FXR by this compound.

  • Materials:

    • HepG2 cells (or other suitable cell line).

    • FXR-responsive element (FXRE)-luciferase reporter plasmid.

    • Renilla luciferase control plasmid (for normalization).

    • This compound.

    • Known FXR agonist (e.g., GW4064) as a positive control.

    • Transfection reagent.

    • Luciferase assay system.

    • 96-well white, clear-bottom microplates.

    • Luminometer.

  • Procedure:

    • Cell Seeding: Seed HepG2 cells in a 96-well plate.

    • Transfection: Co-transfect the cells with the FXRE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

    • Incubation: Incubate the cells for 24 hours to allow for plasmid expression.

    • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or the positive control (GW4064). Include a vehicle control.

    • Incubation: Incubate for another 24 hours.

    • Cell Lysis: Lyse the cells using the lysis buffer provided with the luciferase assay system.

    • Luminescence Measurement: Measure both Firefly and Renilla luciferase activity using a luminometer.

    • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Plot the normalized data to determine any dose-dependent activation of FXR.

Protocol 3: GLP-1 Secretion Assay

This protocol measures the secretion of GLP-1 from enteroendocrine cells in response to this compound.

  • Materials:

    • NCI-H716 cells.

    • This compound.

    • Assay buffer (e.g., Krebs-Ringer bicarbonate buffer).

    • GLP-1 ELISA kit.

    • 24-well plates.

  • Procedure:

    • Cell Culture: Culture NCI-H716 cells in 24-well plates until they reach the desired confluency.

    • Starvation: Prior to the assay, starve the cells in serum-free medium for a defined period.

    • Compound Stimulation: Wash the cells with assay buffer and then incubate with different concentrations of this compound in the assay buffer for a specified time (e.g., 2 hours).

    • Supernatant Collection: Collect the supernatant from each well.

    • GLP-1 Measurement: Measure the concentration of GLP-1 in the supernatant using a GLP-1 ELISA kit according to the manufacturer's instructions.

    • Data Analysis: Plot the GLP-1 concentration against the concentration of this compound to determine the dose-response relationship.

Troubleshooting Guide

Issue 1: High variability in cAMP assay results.

  • Possible Cause: Inconsistent cell numbers per well.

    • Solution: Ensure a homogenous cell suspension before plating. Use a multichannel pipette for cell seeding and verify cell density.

  • Possible Cause: Edge effects on the microplate.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Fill these wells with buffer or media to maintain a humidified environment.

  • Possible Cause: Reagent degradation.

    • Solution: Prepare fresh reagent dilutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.

Issue 2: Unexpected activation of the FXR reporter in the luciferase assay.

  • Possible Cause: TGR5-FXR crosstalk in the cell line used.

    • Solution: This may be a genuine biological effect. To confirm, use an FXR antagonist to see if the signal is diminished. Also, test in a cell line with low or no endogenous TGR5 expression.

  • Possible Cause: Non-specific activation of the reporter construct.

    • Solution: Test the effect of this compound on a control plasmid without the FXRE to check for non-specific effects on the promoter or luciferase gene.

  • Possible Cause: Compound cytotoxicity.

    • Solution: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel to ensure that the observed effects are not due to cell death.

Issue 3: Low or no GLP-1 secretion in response to this compound.

  • Possible Cause: Poor cell health or low passage number of NCI-H716 cells.

    • Solution: Ensure cells are healthy and within an optimal passage number range. Cell differentiation state can also affect secretory capacity.

  • Possible Cause: Sub-optimal assay conditions.

    • Solution: Optimize the incubation time and concentration of this compound. Ensure the assay buffer composition is appropriate for cell function.

  • Possible Cause: Degradation of secreted GLP-1.

    • Solution: Use a DPP-4 inhibitor in your assay buffer to prevent the degradation of GLP-1. Collect supernatants promptly and store them appropriately before analysis.

For further assistance, please contact our technical support team.

References

TGR5 Agonist-Induced Signaling: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers studying the Takeda G-protein-coupled receptor 5 (TGR5). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments investigating TGR5 signaling and its regulation, particularly concerning receptor desensitization.

Frequently Asked Questions (FAQs)

Q1: I've treated my cells with a TGR5 agonist, but I don't observe any desensitization of the cAMP signal over time. Is my experiment failing?

A1: Not necessarily. In fact, this is the expected result for most TGR5 agonists. Unlike many other G-protein-coupled receptors (GPCRs), TGR5 is generally considered a non-desensitizing receptor.[1][2][3] Studies have shown that upon stimulation with bile acids (e.g., deoxycholic acid - DCA) or the selective agonist oleanolic acid, TGR5 transmits sustained signals from the plasma membrane without significant desensitization.[1][2]

Q2: Why doesn't TGR5 undergo classical desensitization?

A2: The classical mechanism of GPCR desensitization involves the phosphorylation of the agonist-occupied receptor by G-protein-coupled receptor kinases (GRKs), followed by the binding of β-arrestins. β-arrestins sterically hinder the receptor's interaction with G-proteins, terminating the signal, and often target the receptor for internalization. However, extensive research has demonstrated that TGR5 does not interact with β-arrestin 1 or 2, nor does it internalize from the plasma membrane in response to most natural and synthetic agonists.

Q3: Are there any exceptions? Can TGR5 ever be desensitized?

A3: There is some evidence for limited desensitization under specific circumstances. One study reported that the synthetic agonist 3-(2-chlorophenyl)-N-(4-chlorophenyl)-N, 5-dimethylisoxazole-4-carboxamide stimulated a low level of interaction between TGR5 and β-arrestin 2 and GRK2. Additionally, it has been suggested that Protein Kinase A (PKA), a downstream effector of the TGR5 signaling cascade, might play a role in a feedback mechanism that could desensitize the receptor. However, the predominant observation is a lack of classical desensitization.

Q4: My agonist is not inducing ERK1/2 activation. What could be the issue?

A4: TGR5-mediated activation of the ERK1/2 pathway is often indirect and involves the transactivation of the Epidermal Growth Factor Receptor (EGFR). This signaling occurs within plasma membrane lipid rafts. If you are not observing ERK1/2 activation, consider the following:

  • Lipid Raft Integrity: Disruption of lipid rafts, for example with methyl-β-cyclodextrin, can prevent TGR5-mediated ERK1/2 stimulation. Ensure your cell culture conditions support healthy membrane structure.

  • EGFR and Metalloprotease Activity: The pathway requires EGFR tyrosine kinase and metalloprotease activity. Using inhibitors for these, such as AG1478 (for EGFR) or batimastat (for metalloproteases), will block the signal and can be used as experimental controls.

Troubleshooting Guides

Problem 1: No evidence of β-arrestin recruitment to TGR5 post-agonist treatment.
  • Expected Outcome: For most TGR5 agonists, this is the correct and expected result.

  • Troubleshooting Steps:

    • Positive Control: Ensure your experimental system is working by using a well-characterized GPCR known to recruit β-arrestins (e.g., the β2-adrenergic receptor with isoprenaline or the PAR2 receptor with its agonist). This confirms the functionality of your β-arrestin translocation or interaction assay (e.g., BRET, confocal microscopy).

    • Agonist Specificity: If you are using a novel compound, it may not be a potent TGR5 agonist. Verify its activity by measuring a direct downstream signal, such as cAMP production.

    • Consider the Exception: If you are specifically investigating the synthetic agonist 3-(2-chlorophenyl)-N-(4-chlorophenyl)-N, 5-dimethylisoxazole-4-carboxamide, you might observe a weak interaction with β-arrestin 2. This interaction is significantly less robust than that seen with classical GPCRs.

Problem 2: TGR5 is not internalizing from the plasma membrane after prolonged agonist exposure.
  • Expected Outcome: This is the anticipated behavior for TGR5.

  • Troubleshooting Steps:

    • Validate Internalization Assay: Use a positive control GPCR that is known to internalize (e.g., PAR2) to confirm that your assay (confocal microscopy, cell surface ELISA) is capable of detecting receptor endocytosis.

    • Cell Line: Confirm that the cell line you are using (e.g., HEK293, NCM460) has been used in published studies of TGR5 trafficking and that your transfection of tagged TGR5 is successful and results in plasma membrane localization.

    • Imaging Technique: When using microscopy, ensure your focal plane is correctly set to the plasma membrane to accurately assess receptor localization before and after agonist treatment.

Data Presentation

Table 1: Summary of TGR5 Agonist Effects on Desensitization Machinery

AgonistInteraction with β-arrestin 1/2Interaction with GRK2/5/6Receptor InternalizationcAMP Signal Profile
Deoxycholic Acid (DCA)NoNoNoSustained
Taurolithocholic Acid (TLCA)NoNoNoSustained
Oleanolic Acid (OA)NoNoNoSustained
3-(2-Cl-Ph)-N-(4-Cl-Ph)...¹Low level with β-arrestin 2Low level with GRK2Not reportedStimulatory

¹ 3-(2-chlorophenyl)-N-(4-chlorophenyl)-N, 5-dimethylisoxazole-4-carboxamide

Experimental Protocols

Protocol 1: cAMP Measurement Assay

This protocol is for assessing the functional response to TGR5 activation.

  • Cell Culture: Plate HEK293 cells stably or transiently expressing TGR5 in a 96-well plate and grow to ~80-90% confluency.

  • Pre-incubation: Wash cells with Hanks' Balanced Salt Solution (HBSS) and pre-incubate with an appropriate phosphodiesterase inhibitor (e.g., 100 µM isobutylmethylxanthine) for 10-20 minutes to prevent cAMP degradation.

  • Agonist Stimulation: Add TGR5 agonist (e.g., 10 µM DCA) or vehicle control. To assess sustained signaling, incubate for various time points (e.g., 5, 15, 30, 60 minutes).

  • Cell Lysis: Lyse the cells using the buffer provided in a commercial cAMP assay kit.

  • cAMP Quantification: Measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or LANCE) according to the manufacturer's instructions.

  • Control: As a positive control for adenylyl cyclase activation, treat a set of wells with 10 µM forskolin at the end of the experiment.

Protocol 2: Bioluminescence Resonance Energy Transfer (BRET) for Receptor-Protein Interaction

This protocol is used to quantitatively assess the interaction between TGR5 and proteins like β-arrestins or GRKs in live cells.

  • Transfection: Co-transfect HEK293 cells with plasmids encoding for TGR5 fused to a BRET donor (e.g., Renilla luciferase, RLuc8) and the protein of interest (e.g., β-arrestin 2) fused to a BRET acceptor (e.g., Venus or YFP).

  • Cell Plating: 24 hours post-transfection, plate the cells into a white, clear-bottom 96-well plate.

  • Assay Preparation: 48 hours post-transfection, wash the cells with HBSS. Add the luciferase substrate (e.g., coelenterazine h) to all wells and incubate for 5-10 minutes.

  • Baseline Reading: Measure the baseline BRET signal using a plate reader capable of sequentially measuring the emission at the donor and acceptor wavelengths.

  • Agonist Addition: Add the TGR5 agonist or a positive control agonist for a different co-transfected receptor.

  • Kinetic Measurement: Immediately begin measuring the BRET signal at regular intervals (e.g., every 1-2 minutes) for up to 30-60 minutes to detect any interaction.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). An increase in the BRET ratio upon agonist addition indicates a direct interaction between the two proteins.

Visualizations

TGR5_Signaling_Pathway cluster_membrane Plasma Membrane (Lipid Raft) cluster_cytosol Cytosol TGR5 TGR5 Gs Gαs TGR5->Gs Coupling EGFR EGFR TGR5->EGFR Transactivation (via Metalloprotease) AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP Production ERK ERK1/2 EGFR->ERK PKA PKA cAMP->PKA Activation Downstream Downstream Effects PKA->Downstream ERK_Downstream Downstream Effects ERK->ERK_Downstream Agonist Bile Acid or Synthetic Agonist Agonist->TGR5 Activation

Caption: TGR5 canonical (Gαs) and non-canonical (EGFR transactivation) signaling pathways.

Troubleshooting_Workflow Start Experiment shows no TGR5 desensitization or internalization Check_Assay Is the assay validated with a positive control GPCR? Start->Check_Assay cAMP_Check Does the agonist elicit a potent cAMP response? Check_Assay->cAMP_Check Yes Troubleshoot_Assay Troubleshoot Assay: Check reagents, cell line, equipment, and protocol. Check_Assay->Troubleshoot_Assay No Conclusion Conclusion: Result is expected. TGR5 does not classically desensitize or internalize. cAMP_Check->Conclusion Yes Troubleshoot_Agonist Troubleshoot Agonist: Verify compound identity, purity, and concentration. cAMP_Check->Troubleshoot_Agonist No

Caption: Troubleshooting workflow for experiments observing a lack of TGR5 desensitization.

References

Technical Support Center: TGR5 Agonist Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis and purification of TGR5 agonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis

Q1: My multi-step synthesis of a heterocyclic TGR5 agonist is resulting in a low overall yield. What are the common pitfalls?

A1: Low overall yields in multi-step syntheses of heterocyclic TGR5 agonists, such as those based on imidazole, pyrazine, or quinoline cores, can arise from several factors. Common issues include incomplete reactions, formation of side products, and degradation of intermediates.

Troubleshooting Steps:

  • Reaction Monitoring: Ensure each step proceeds to completion using appropriate analytical techniques like TLC or LC-MS before proceeding to the next step.

  • Inert Atmosphere: Many reagents used in heterocyclic chemistry are sensitive to air and moisture. Ensure reactions are carried out under an inert atmosphere (e.g., Nitrogen or Argon) with dry solvents.

  • Side Reactions: For specific reaction types, consider the following:

    • Nucleophilic Aromatic Substitution (SNAr): In the synthesis of compounds like 3-phenoxypyrazine-2-carboxamides, competitive side reactions can occur if the phenol has other nucleophilic groups. Protecting groups may be necessary. Also, ensure the base used is non-nucleophilic to avoid unwanted additions.

    • Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): Catalyst choice, ligand, base, and solvent are critical. Catalyst poisoning by impurities in starting materials can halt the reaction. A screening of reaction conditions may be necessary to optimize the yield.

  • Intermediate Instability: Some heterocyclic intermediates can be unstable. It is often best to use them immediately in the next step without prolonged storage. If storage is necessary, keep them under an inert atmosphere at low temperatures.

Q2: I am observing significant amounts of an N-oxide impurity in my 2-thio-imidazole TGR5 agonist synthesis. How can I prevent this and remove the impurity?

A2: The formation of N-oxide impurities is a common issue when synthesizing imidazole-containing compounds, particularly when oxidative conditions are present or when using certain reagents. The thioether linkage in many 2-thio-imidazole TGR5 agonists can also be susceptible to oxidation.

Troubleshooting Steps:

  • Prevention:

    • Degas Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

    • Avoid Oxidizing Agents: Scrutinize your synthetic route for any reagents that could act as oxidizing agents.

    • Control Reaction Temperature: Exothermic reactions can sometimes lead to localized heating and promote oxidation. Ensure adequate temperature control.

  • Purification:

    • Chromatography: N-oxides are significantly more polar than their non-oxidized counterparts. Flash column chromatography on silica gel is often effective for their removal. A more polar solvent system will be required to elute the N-oxide.

    • Extraction: In some cases, the polarity difference can be exploited through liquid-liquid extraction with careful pH adjustment.

A forced degradation study on the TGR5 agonist ZY12201, a 2-thio-imidazole derivative, identified an oxidative impurity, confirming the susceptibility of this scaffold to oxidation[1][2][3].

Purification

Q3: My final TGR5 agonist product is a mixture of diastereomers/enantiomers. What is the best strategy for separation?

A3: Many TGR5 agonists, especially those derived from steroidal scaffolds like bile acids, possess multiple chiral centers, leading to the formation of diastereomers or enantiomers.[4] The biological activity of stereoisomers can vary significantly, making their separation crucial.

Troubleshooting Steps:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for separating enantiomers and diastereomers at both analytical and preparative scales.

    • Column Selection: Polysaccharide-based chiral stationary phases (CSPs) are a good starting point for screening.

    • Mobile Phase Screening: A systematic screening of different mobile phases (normal-phase, reversed-phase, and polar organic) is recommended to find the optimal separation conditions.

  • Supercritical Fluid Chromatography (SFC): For some molecules, SFC can offer faster and more efficient separations compared to HPLC.

  • Diastereomeric Salt Crystallization: For racemic mixtures of acids or bases, reacting them with a chiral counter-ion to form diastereomeric salts can allow for separation by fractional crystallization. This is a classical but still valuable technique.

Q4: I am struggling to remove a closely related impurity that co-elutes with my target TGR5 agonist during column chromatography. What can I do?

A4: The removal of closely related impurities is a frequent challenge in the purification of complex organic molecules.

Troubleshooting Steps:

  • Optimize Flash Chromatography:

    • Solvent System: Experiment with different solvent systems, including ternary mixtures, to alter the selectivity.

    • Stationary Phase: If silica gel is not providing adequate separation, consider other stationary phases like alumina, or reverse-phase C18 silica.

  • Preparative HPLC: If flash chromatography is insufficient, preparative HPLC is the next logical step. The higher efficiency of HPLC columns can often resolve impurities that are inseparable by flash chromatography.

  • Crystallization: If your compound is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for purification, as impurities are often excluded from the crystal lattice.

Data Summary

The following table summarizes the activity of selected TGR5 agonists from different chemical classes.

Compound ClassExample CompoundTargetEC50 (nM)Reference
2-Thio-imidazoleZY12201 (6g)hTGR50.057[2]
3-Phenoxypyrazine-2-carboxamide18khTGR51.4
Betulinic Acid Derivative13αhTGR5-
Quinoline Derivative32TGR5-

Experimental Protocols

General Protocol for Flash Column Chromatography Purification

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of the chromatography solvent or a stronger solvent that will be used in the mobile phase. Alternatively, adsorb the crude material onto a small amount of silica gel.

  • Column Packing: Prepare a glass column with a slurry of silica gel in the initial, least polar mobile phase.

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin elution with the mobile phase, gradually increasing the polarity if a gradient is required.

  • Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

General Protocol for Chiral HPLC Method Development

  • Column Selection: Choose a set of 2-4 chiral columns with different stationary phases for initial screening.

  • Mobile Phase Screening:

    • Prepare a solution of the analyte at approximately 1 mg/mL.

    • For each column, perform isocratic runs with a series of mobile phases (e.g., hexane/isopropanol, hexane/ethanol for normal phase; acetonitrile/water, methanol/water for reversed phase).

    • Include additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) in the mobile phase to improve peak shape.

  • Optimization: Once a promising separation is identified, optimize the mobile phase composition, flow rate, and temperature to maximize resolution.

Visualizations

TGR5_Signaling_Pathway TGR5_Agonist TGR5 Agonist TGR5_Receptor TGR5 Receptor TGR5_Agonist->TGR5_Receptor Binds to G_Protein Gαs Protein TGR5_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GLP1_Secretion GLP-1 Secretion CREB->GLP1_Secretion Promotes

Caption: TGR5 agonist-induced GLP-1 secretion pathway.

Synthesis_Workflow Start Starting Materials Reaction Chemical Reaction (e.g., Coupling, Cyclization) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Drying Drying & Solvent Removal Workup->Drying Crude_Product Crude Product Drying->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Pure_Product Pure TGR5 Agonist Purification->Pure_Product Analysis Characterization (NMR, MS, HPLC) Pure_Product->Analysis

Caption: General workflow for TGR5 agonist synthesis.

Troubleshooting_Logic Problem Problem Encountered (e.g., Low Yield, Impurity) Synthesis_Issue Synthesis Issue? Problem->Synthesis_Issue Is it a... Purification_Issue Purification Issue? Problem->Purification_Issue Is it a... Synthesis_Issue->Purification_Issue No Check_Reaction Check Reaction Conditions Synthesis_Issue->Check_Reaction Yes Check_Reagents Check Reagent Purity Synthesis_Issue->Check_Reagents Yes Optimize_Chromatography Optimize Chromatography Purification_Issue->Optimize_Chromatography Yes Try_Crystallization Try Crystallization Purification_Issue->Try_Crystallization Yes Solution Solution Check_Reaction->Solution Check_Reagents->Solution Optimize_Chromatography->Solution Try_Crystallization->Solution

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: TGR5 Agonist In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo metabolic instability of TGR5 agonists.

Frequently Asked Questions (FAQs)

Q1: We are observing rapid clearance and low exposure of our TGR5 agonist in vivo. What are the potential causes?

A1: Rapid clearance and low in vivo exposure are common challenges with small molecule TGR5 agonists. Several factors can contribute to this metabolic instability:

  • Extensive First-Pass Metabolism: The liver is a primary site of drug metabolism. If the TGR5 agonist is a substrate for hepatic enzymes (e.g., Cytochrome P450s), it can be extensively metabolized before reaching systemic circulation, leading to low bioavailability.

  • Rapid Excretion: The compound may be quickly eliminated from the body through renal or biliary excretion.

  • Instability in Plasma: The agonist might be unstable in blood, undergoing rapid degradation by plasma enzymes.

  • Poor Absorption: Low permeability across the intestinal wall can also result in low systemic exposure. For instance, the TGR5 agonist OL3 has been observed to have low permeability in Caco-2 cells, contributing to its low absorption in vivo.[1][2]

Q2: How can we assess the metabolic stability of our TGR5 agonist preclinically?

A2: A tiered approach to assessing metabolic stability is recommended:

  • In Vitro Metabolic Stability Assays:

    • Microsomal Stability Assay: Incubating the compound with liver microsomes (from relevant species, including human) provides an initial indication of its susceptibility to phase I metabolism.

    • Hepatocyte Stability Assay: Using primary hepatocytes can give a more comprehensive picture of both phase I and phase II metabolism.

    • Plasma Stability Assay: This assay determines the compound's stability in plasma to rule out rapid degradation in the bloodstream.

  • In Vivo Pharmacokinetic (PK) Studies:

    • Administer the TGR5 agonist to a relevant animal model (e.g., mice, rats) via the intended clinical route (e.g., oral, intravenous).

    • Collect blood samples at various time points to determine key PK parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and bioavailability (F%). A short half-life and high clearance would confirm in vivo metabolic instability. For example, in ICR mice, the serum concentration of OL3 decreased from 101.10 ng/mL at 1 hour to 13.38 ng/mL at 5.5 hours post-dose.[1][2]

Q3: What strategies can be employed to improve the in vivo metabolic stability of a TGR5 agonist?

A3: Several medicinal chemistry strategies can be employed to enhance metabolic stability:

  • Blocking Metabolic Soft Spots: Identify the primary sites of metabolism on the molecule (metabolic soft spots) and modify the chemical structure at these positions to hinder enzymatic degradation. This can involve introducing sterically hindering groups or replacing metabolically labile moieties.

  • Deuteration: Replacing hydrogen atoms with deuterium at metabolically active sites can slow down metabolism due to the kinetic isotope effect.

  • Formulation Strategies: For orally administered agonists with poor absorption, formulation approaches such as nano-formulations or co-administration with absorption enhancers can be explored.

  • Prodrug Approach: A prodrug strategy can be used to mask labile functional groups, with the active drug being released in vivo.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low oral bioavailability despite good in vitro permeability. High first-pass metabolism in the liver.1. Conduct in vitro metabolism studies with liver microsomes and hepatocytes to identify major metabolites. 2. Perform a PK study with both oral and intravenous administration to quantify the extent of first-pass metabolism. 3. Modify the chemical structure to block metabolic hotspots.
Rapid decline in plasma concentration after intravenous administration. High systemic clearance (hepatic or renal).1. Determine the primary route of elimination (urine and feces analysis). 2. Assess in vitro transporter interactions (e.g., OATPs, P-gp) to understand the mechanism of clearance. 3. Consider structural modifications to reduce recognition by metabolic enzymes or transporters.
Variability in in vivo efficacy between different animal species. Species-specific differences in drug metabolism.1. Compare the in vitro metabolism of the agonist in liver microsomes or hepatocytes from different species (e.g., mouse, rat, dog, human). 2. This can help in selecting the most appropriate preclinical species for efficacy and safety studies.
Formation of an unexpected major metabolite in vivo. Oxidative degradation.Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, photolytic) can help identify potential degradation products. For example, the TGR5 agonist ZY12201 was found to have an oxidative impurity during forced degradation studies.[3]

Experimental Protocols

In Vitro Microsomal Stability Assay

Objective: To assess the intrinsic clearance of a TGR5 agonist by phase I metabolic enzymes.

Methodology:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., 0.5 mg/mL protein), the TGR5 agonist (e.g., 1 µM), and phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add a pre-warmed NADPH-regenerating system to start the enzymatic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the protein.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k, and intrinsic clearance (CLint) can be determined from the half-life and incubation conditions.

Signaling Pathways and Experimental Workflows

Activation of TGR5 by an agonist initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of TGR5 to the Gαs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This rise in cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), which mediate various downstream effects.

TGR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TGR5_Agonist TGR5 Agonist TGR5 TGR5 Receptor TGR5_Agonist->TGR5 Binds Gas Gαs TGR5->Gas Activates AC Adenylyl Cyclase Gas->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates Downstream_Effects Downstream Physiological Effects (e.g., GLP-1 secretion, Insulin release) PKA->Downstream_Effects Epac->Downstream_Effects

Caption: TGR5 agonist signaling pathway.

The following workflow outlines a typical in vivo experiment to assess the metabolic stability and efficacy of a TGR5 agonist.

InVivo_Experimental_Workflow Start Start: TGR5 Agonist Administration PK_Sampling Pharmacokinetic (PK) Blood Sampling Start->PK_Sampling PD_Assessment Pharmacodynamic (PD) Assessment (e.g., OGTT, GLP-1 measurement) Start->PD_Assessment LCMS_Analysis LC-MS/MS Analysis of Plasma Samples PK_Sampling->LCMS_Analysis PD_Analysis Pharmacodynamic Data Analysis PD_Assessment->PD_Analysis PK_Analysis Pharmacokinetic Data Analysis LCMS_Analysis->PK_Analysis Correlation PK/PD Correlation PK_Analysis->Correlation PD_Analysis->Correlation Conclusion Conclusion on Metabolic Stability and Efficacy Correlation->Conclusion

Caption: In vivo experimental workflow.

References

controlling for vehicle effects with TGR5 agonist 3

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: TGR5 Agonist 3

An Investigator's Guide to Experimental Design and Troubleshooting

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for designing robust experiments and overcoming common challenges. The focus is on the critical importance of vehicle controls to ensure data integrity and proper interpretation of results.

Disclaimer: "this compound" is a representative name for a potent, selective, non-bile acid TGR5 agonist. The protocols and advice provided are generalized for such a compound class.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for this compound?

A1: this compound is a selective agonist for the Takeda G-protein-coupled receptor 5 (TGR5), a cell membrane receptor activated by bile acids.[1] Upon binding, it activates the Gαs subunit, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[2][3] This increase in intracellular cAMP activates two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac).[2][3] This signaling cascade leads to various physiological responses depending on the cell type, including:

  • Increased GLP-1 Secretion: In intestinal enteroendocrine L-cells, this pathway promotes the synthesis and release of glucagon-like peptide-1 (GLP-1), a key hormone for improving glucose homeostasis.

  • Anti-Inflammatory Effects: In macrophages, TGR5 activation can inhibit pro-inflammatory signaling pathways like NF-κB.

  • Increased Energy Expenditure: In brown adipose tissue and skeletal muscle, TGR5 activation can enhance the expression of thermogenic genes.

Q2: What is a vehicle control and why is it absolutely critical in my experiments?

A2: A vehicle control is a formulation containing all the components of the experimental therapeutic except for the active drug (in this case, this compound). This control group receives the same volume, formulation, and administration route as the drug-treated group. It is essential to distinguish the pharmacological effects of the agonist from any potential biological effects of the solvent or excipients used to deliver it. Without a proper vehicle control, any observed effects could be mistakenly attributed to the agonist when they are actually caused by the vehicle itself.

Q3: What are common vehicles for a non-bile acid agonist like this compound, and what are their potential side effects?

A3: The choice of vehicle depends on the agonist's physicochemical properties, particularly its solubility. Many potent, non-bile acid agonists are lipophilic and require specific formulation strategies. See the table below for common options.

Vehicle ComponentProperties & Use CasesPotential Confounding Effects
Aqueous Solutions
Saline (0.9% NaCl)For water-soluble compounds. Physiologically neutral.Limited use for poorly soluble agonists.
PBS (Phosphate-Buffered Saline)Similar to saline, buffered to a physiological pH.Limited use for poorly soluble agonists.
Solubilizing Agents / Co-solvents
DMSO (Dimethyl sulfoxide)Powerful solvent, often used for initial stock solutions.Can have independent biological effects (anti-inflammatory, antioxidant). Toxicity can occur at higher concentrations in vivo.
PEG 400 (Polyethylene glycol 400)Common co-solvent for poorly soluble compounds.Can cause hypertension and bradycardia, confounding cardiovascular studies. May have osmotic effects in the gut.
Tween 80 / Tween 20Non-ionic surfactants used to increase solubility and stability.Can affect membrane permeability and gut microbiota.
Captisol® (Sulfobutylether-β-cyclodextrin)Encapsulating agent that dramatically increases aqueous solubility.Generally considered safe and inert, but can be expensive.
Suspending Agents
0.5% - 1% Methylcellulose (MC) or Carboxymethylcellulose (CMC)Used to create uniform suspensions for oral gavage.Can alter gut transit time and viscosity. Not a true solution.

Q4: What are the known "on-target" effects of TGR5 activation that I should be aware of, aside from the desired therapeutic effect?

A4: Systemic activation of TGR5 can lead to effects in various tissues where the receptor is expressed. A well-documented on-target effect is gallbladder filling . TGR5 is highly expressed in the gallbladder epithelium and its activation can lead to smooth muscle relaxation and increased bile filling. This is a critical endpoint to monitor in chronic studies, as it can be a dose-limiting side effect. Designing gut-restricted agonists is one strategy to mitigate this.

Troubleshooting Guide

Question / IssuePotential CauseRecommended Action / Solution
Q: I'm not seeing a significant difference between my this compound group and the vehicle control. 1. Poor Bioavailability/Solubility: The agonist may be precipitating out of the vehicle solution upon administration.1. Check the solubility of the agonist in the chosen vehicle. Reformulate if necessary (e.g., use Captisol, increase co-solvent percentage). Assess plasma exposure via pharmacokinetic analysis.
2. Incorrect Dosing: The dose may be too low to elicit a significant response.2. Perform a dose-response study to determine the optimal effective dose (e.g., ED50).
3. Species-Specific Potency: The agonist may have lower potency for the rodent TGR5 receptor compared to the human receptor.3. Verify the EC50 of the agonist on the specific species' receptor you are using (in vitro). Some agonists have significantly different potencies between human and mouse.
4. Assay Timing: The endpoint measurement may be timed incorrectly relative to the agonist's peak effect.4. Conduct a time-course experiment to identify the optimal window for measuring your endpoint (e.g., GLP-1 secretion, glucose lowering).
Q: My vehicle control group is showing an unexpected phenotype (e.g., altered glucose levels, inflammation). 1. Vehicle-Induced Effect: The vehicle itself is biologically active.1. Review the literature for known effects of your vehicle (e.g., DMSO's anti-inflammatory properties). Consider switching to a more inert vehicle like saline with Captisol.
2. Procedural Stress: The administration procedure (e.g., oral gavage, injection) is causing a stress response.2. Include a "naïve" or "handling" control group that does not receive any gavage/injection to isolate procedural stress. Refine handling and administration techniques to minimize stress.
3. Contamination: The vehicle or equipment may be contaminated (e.g., with endotoxin).3. Use sterile, endotoxin-free reagents and equipment for all preparations and administrations.
Q: I'm observing high inter-animal variability in my results. 1. Inconsistent Dosing: Inaccurate gavage or injection technique leads to variable dose delivery.1. Ensure all personnel are thoroughly trained in the administration technique. For oral gavage, confirm proper placement to avoid administration into the lungs.
2. Formulation Instability: The agonist is not uniformly suspended or is degrading in the vehicle.2. Prepare fresh formulations daily. If using a suspension (e.g., with methylcellulose), vortex thoroughly before drawing each dose to ensure uniformity.
3. Biological Variability: Natural variation in animal physiology.3. Increase the sample size (n) per group after performing a power analysis. Ensure animals are age- and weight-matched and randomized into groups.

Signaling Pathways & Experimental Workflows

The following diagrams illustrate the key molecular pathway activated by this compound and a logical workflow for conducting a well-controlled in vivo experiment.

TGR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Physiological Effects TGR5 TGR5 Receptor Gas Gαs TGR5->Gas Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gas->AC Stimulates Agonist This compound Agonist->TGR5 Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates GLP1 ↑ GLP-1 Secretion (Intestinal L-Cell) PKA->GLP1 Inflam ↓ Pro-inflammatory Cytokines (Macrophage) PKA->Inflam Energy ↑ Energy Expenditure (Adipose/Muscle) PKA->Energy Epac->GLP1

Caption: TGR5 signaling cascade initiated by agonist binding.

Experimental_Workflow cluster_groups Experimental Groups cluster_interpretation Interpretation Start Hypothesis: This compound Improves Glucose Tolerance Design Experimental Design (e.g., Oral Glucose Tolerance Test) Start->Design Groups Animal Randomization & Group Allocation (n=8-12/group) Design->Groups G1 Group 1: Naïve Control (Handling Only) G2 Group 2: Vehicle Control (e.g., 20% Captisol) G3 Group 3: This compound (30 mg/kg in Vehicle) Dosing Acclimation & Dosing (e.g., Daily Oral Gavage for 3 Days) Endpoint Endpoint Measurement (Fasting, Glucose Challenge, Blood Sampling at 0, 15, 30, 60, 120 min) Dosing->Endpoint Analysis Data Analysis (Blood Glucose Curve, AUC) Endpoint->Analysis Comp1 Compare G2 vs G3 Analysis->Comp1 Comp2 Compare G1 vs G2 Analysis->Comp2 Result1 Isolates Drug Effect Comp1->Result1 Result2 Isolates Vehicle & Procedural Effects Comp2->Result2 Conclusion Conclusion on Agonist Efficacy Result1->Conclusion Result2->Conclusion

Caption: Workflow for an in vivo study controlling for vehicle effects.

Detailed Experimental Protocols

Protocol 1: Preparation and Administration of this compound for In Vivo Studies

This protocol describes the preparation of a solution of this compound for oral gavage using Captisol as the solubilizing vehicle.

Materials:

  • This compound (powder)

  • Captisol® (powder)

  • Sterile, nuclease-free water

  • Sterile 15 mL conical tube

  • Vortex mixer

  • Analytical balance

  • 1 mL syringes

  • 20G stainless steel feeding needles (oral gavage needles)

Procedure:

  • Vehicle Preparation (20% Captisol w/v):

    • Weigh 2 g of Captisol powder.

    • Add the Captisol to a 15 mL conical tube.

    • Add sterile water to a final volume of 10 mL.

    • Vortex vigorously for 5-10 minutes until the Captisol is completely dissolved. This is your Vehicle Control .

  • This compound Formulation (e.g., for a 30 mg/kg dose):

    • Calculation: For a 25g mouse receiving a 10 mg/mL dosing volume, the required concentration is 3 mg/mL.

      • Dose (mg) = 30 mg/kg * 0.025 kg = 0.75 mg

      • Volume (mL) = 0.075 mL (or 75 µL)

      • Concentration (mg/mL) = 0.75 mg / 0.075 mL is not standard. A standard is 10mL/kg.

      • Let's assume a standard dosing volume of 10 mL/kg. For a 25g mouse, the volume is 0.25 mL.

      • Required concentration = 30 mg/kg / 10 mL/kg = 3 mg/mL .

    • Weigh the required amount of this compound powder (e.g., 15 mg for a 5 mL final volume).

    • Add the powder to a fresh 15 mL conical tube.

    • Add 5 mL of the prepared 20% Captisol vehicle.

    • Vortex vigorously for 10-15 minutes until the agonist is fully dissolved. Visually inspect for any particulate matter.

  • Administration (Oral Gavage):

    • Gently restrain the mouse, ensuring it can breathe comfortably.

    • Measure the distance from the mouse's snout to the last rib to determine the correct insertion depth for the gavage needle.

    • Attach the gavage needle to a 1 mL syringe and draw up the correct volume of either Vehicle Control or This compound formulation .

    • Gently insert the needle into the esophagus and slowly dispense the liquid.

    • Observe the animal for a few minutes post-gavage to ensure there are no signs of distress.

Protocol 2: Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is used to assess improvements in glucose disposal, a primary endpoint for many TGR5 agonists.

Procedure:

  • Acclimation and Dosing:

    • Administer this compound (e.g., 30 mg/kg) or Vehicle once daily for the desired number of days (e.g., 3-10 days).

    • The final dose should be administered 1-2 hours before the glucose challenge.

  • Fasting:

    • After the final dose, fast the mice overnight (12-16 hours) in clean cages with free access to water.

  • Baseline Glucose Measurement (T=0 min):

    • Gently restrain the mouse.

    • Make a small nick at the tip of the tail with a sterile lancet or blade.

    • Gently massage the tail to produce a small drop of blood.

    • Measure the blood glucose using a calibrated glucometer. This is the T=0 time point.

  • Glucose Challenge:

    • Immediately after the baseline reading, administer a bolus of glucose (typically 2 g/kg body weight) via oral gavage. The glucose solution is usually prepared as a 20-40% solution in sterile water.

  • Post-Challenge Blood Glucose Measurements:

    • Measure blood glucose from the tail at subsequent time points, typically 15, 30, 60, and 120 minutes after the glucose gavage.

  • Data Analysis:

    • Plot the mean blood glucose levels (mg/dL) versus time for each experimental group.

    • Calculate the Area Under the Curve (AUC) for the glucose excursion for each animal.

    • Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the AUC between the Vehicle Control and this compound groups. A significant reduction in AUC in the agonist-treated group indicates improved glucose tolerance.

References

Validation & Comparative

A Comparative Guide to TGR5 Agonist 3 and Natural Bile Acids: Specificity and Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic TGR5 agonist, referred to herein as TGR5 Agonist 3, and naturally occurring bile acids in their ability to activate the Takeda G-protein coupled receptor 5 (TGR5). A critical aspect of this comparison is the specificity of these compounds, particularly concerning their off-target effects on the farnesoid X receptor (FXR), another key bile acid receptor. This document summarizes quantitative data, presents detailed experimental methodologies, and provides visual representations of key biological pathways and experimental workflows to aid in the evaluation of these compounds for research and therapeutic development.

Executive Summary

TGR5 has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes and non-alcoholic steatohepatitis (NASH). While natural bile acids are the endogenous ligands for TGR5, their physiological effects are often broad due to the activation of multiple signaling pathways, including those mediated by FXR. The development of synthetic TGR5 agonists with high potency and selectivity is a key objective in drug discovery. This guide focuses on a specific synthetic agonist, this compound (Compound 19), and compares its TGR5 activation profile with that of major natural bile acids.

Data Presentation: Potency and Specificity

The following tables summarize the available quantitative data on the potency of this compound and natural bile acids for TGR5 and their activity towards FXR.

Table 1: Potency of TGR5 Agonists (EC50 values)

AgonistTGR5 EC50 (human)TGR5 EC50 (mouse)Reference
This compound (Compound 19) 16.4 nM209 nM[1]
Taurolithocholic acid (TLCA)0.33 µM-
Lithocholic acid (LCA)0.53 µM-
Deoxycholic acid (DCA)1.01 µM-
Chenodeoxycholic acid (CDCA)4.43 µM-
Cholic acid (CA)7.72 µM-

EC50 values represent the concentration of the agonist that elicits a half-maximal response.

Table 2: Specificity Profile - TGR5 vs. FXR Activation

AgonistTGR5 ActivationFXR ActivationSpecificityReference
This compound (Compound 19) Potent AgonistData not availableExpected to be TGR5 selective
Lithocholic acid (LCA)Potent AgonistAgonistDual Agonist[2]
Chenodeoxycholic acid (CDCA)AgonistPotent AgonistDual Agonist[3]
Deoxycholic acid (DCA)AgonistAgonistDual Agonist
Cholic acid (CA)Weak AgonistAgonistDual Agonist

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the methods used to generate the comparative data, the following diagrams illustrate the TGR5 signaling pathway and a typical experimental workflow for evaluating TGR5 agonists.

TGR5_Signaling_Pathway cluster_membrane Cell Membrane TGR5 TGR5 G_alpha_s Gαs TGR5->G_alpha_s activates AC Adenylate Cyclase cAMP cAMP AC->cAMP produces Bile_Acid Bile Acid / Agonist Bile_Acid->TGR5 G_alpha_s->AC activates PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression (e.g., GLP-1) CREB->Gene_Expression regulates

Caption: TGR5 Signaling Pathway.

Experimental_Workflow start Start: Compound Library (this compound, Bile Acids) cell_culture Cell Culture (HEK293 cells expressing TGR5) start->cell_culture transfection Transient Transfection (with CRE-luciferase reporter plasmid) cell_culture->transfection treatment Compound Treatment (Dose-response concentrations) transfection->treatment assay Functional Assay treatment->assay cAMP_assay cAMP Assay (e.g., TR-FRET) assay->cAMP_assay luciferase_assay Luciferase Reporter Assay assay->luciferase_assay data_analysis Data Analysis (EC50 determination) cAMP_assay->data_analysis luciferase_assay->data_analysis specificity_assay Specificity Assay (FXR activation assay) data_analysis->specificity_assay end End: Comparative Profile specificity_assay->end

Caption: Experimental Workflow for TGR5 Agonist Evaluation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize TGR5 agonists.

Cell-Based cAMP Assay (TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure intracellular cyclic adenosine monophosphate (cAMP) levels following TGR5 activation.

Materials:

  • HEK293 cells stably expressing human TGR5

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • TGR5 agonists (this compound, natural bile acids)

  • Forskolin (positive control)

  • cAMP TR-FRET assay kit (e.g., LANCE® Ultra cAMP Kit)

  • 384-well white opaque microplates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Cell Seeding: Seed HEK293-TGR5 cells into a 384-well white opaque microplate at a density of 2,000-5,000 cells per well in 5 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of TGR5 agonists and forskolin in assay buffer. The final concentration of DMSO should be kept below 0.5%.

  • Cell Stimulation: Add 5 µL of the diluted compounds to the respective wells. Incubate for 30 minutes at room temperature.

  • Lysis and Detection:

    • Prepare the detection mix according to the manufacturer's instructions, containing the Eu-cAMP tracer and the ULight™-anti-cAMP antibody.

    • Add 10 µL of the detection mix to each well.

    • Incubate for 1 hour at room temperature, protected from light.

  • Measurement: Read the plate on a TR-FRET-compatible plate reader, with excitation at 320 or 340 nm and emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the 665/615 nm emission ratio. Plot the ratio against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

CRE-Luciferase Reporter Assay

This protocol describes a reporter gene assay to measure the transcriptional activity downstream of TGR5 activation, which typically involves the cAMP response element (CRE).

Materials:

  • HEK293 cells

  • Cell culture medium

  • CRE-luciferase reporter plasmid

  • TGR5 expression plasmid

  • Transfection reagent (e.g., Lipofectamine 2000)

  • TGR5 agonists

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • 96-well white clear-bottom microplates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293 cells into a 96-well white clear-bottom microplate at a density of 30,000 cells per well in 100 µL of growth medium. Incubate overnight.

  • Transfection: Co-transfect the cells with the TGR5 expression plasmid and the CRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the TGR5 agonists. Incubate for 5-6 hours at 37°C.

  • Luciferase Assay:

    • Remove the medium and add 50 µL of luciferase assay reagent to each well.

    • Incubate for 10-15 minutes at room temperature to allow for cell lysis and the luciferase reaction to stabilize.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable. Plot the normalized luciferase activity against the logarithm of the agonist concentration and determine the EC50 value.[4]

Conclusion

The synthetic this compound demonstrates significantly higher potency for human TGR5 compared to natural bile acids. While direct comparative data on FXR activity for this compound is limited, synthetic agonists are generally designed with a focus on target selectivity to minimize off-target effects commonly observed with natural ligands like LCA and CDCA, which are known dual TGR5/FXR agonists. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies to further elucidate the specificity and efficacy of novel TGR5 agonists. The choice between a highly potent and selective synthetic agonist and a natural bile acid will depend on the specific research question, with synthetic agonists being preferable for dissecting TGR5-specific pathways and as potential therapeutic candidates with improved safety profiles.

References

Navigating the Selectivity Landscape of TGR5 Agonists: A Comparative Guide to Isonicotinamide Compound 3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for selective G-protein coupled receptor (GPCR) modulators is paramount. This guide provides a comparative analysis of the TGR5 agonist, isonicotinamide compound 3, focusing on its cross-reactivity with other GPCRs. While a comprehensive public selectivity panel for this specific compound is not available, this guide leverages data from related non-steroidal TGR5 agonists to offer a representative comparison, alongside detailed experimental methodologies and signaling pathway visualizations.

TGR5, a G-protein coupled receptor activated by bile acids, has emerged as a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[1][2][3][4][5] The development of potent and selective TGR5 agonists is a key objective in harnessing its therapeutic potential while minimizing off-target effects. Among the synthetic non-steroidal agonists, an isonicotinamide series, including a notable example designated as compound 3, has been identified for its potent TGR5 activation.

Quantitative Comparison of TGR5 Agonist Selectivity

A critical aspect of drug development is understanding a compound's selectivity profile. Ideally, an agonist should potently activate its intended target with minimal interaction with other receptors to avoid unwanted side effects. Due to the absence of a publicly available, comprehensive selectivity panel for the specific isonicotinamide TGR5 agonist 3, the following table presents representative data from other well-characterized non-steroidal TGR5 agonists to illustrate a typical selectivity profile.

Disclaimer: The following data is intended to be representative of non-steroidal TGR5 agonists and is not specific to isonicotinamide compound 3. The actual selectivity profile of compound 3 may vary.

ReceptorAgonistAssay TypeEC50 / Ki (nM)Fold Selectivity vs. TGR5Reference
TGR5 (h) Compound 6g cAMP Assay0.057 -
FXRCompound 6gCoactivator Assay6400>112,000x
TGR5 (m) Compound 18 GLP-1 SecretionPotent (specific value not provided)-
Other GPCRsCompound 18Not specifiedInactive at relevant concentrationsHigh
TGR5 (h) INT-777 cAMP Assay~300-
FXRINT-777Not specifiedInactiveHigh

h: human, m: mouse

Experimental Protocols for Assessing GPCR Cross-Reactivity

To determine the selectivity of a TGR5 agonist, a panel of assays is typically employed. These can be broadly categorized into binding assays and functional assays.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from a specific receptor. It is a direct measure of binding affinity (Ki).

Protocol Outline:

  • Membrane Preparation: Membranes are prepared from cells overexpressing the GPCR of interest.

  • Incubation: The membranes are incubated with a fixed concentration of a specific radioligand and varying concentrations of the test compound (e.g., this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration through a filter mat.

  • Detection: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement

For Gs-coupled receptors like TGR5, agonist activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). Measuring cAMP levels is a common functional assay to determine agonist potency (EC50).

Protocol Outline:

  • Cell Culture: Cells expressing the GPCR of interest are cultured in microplates.

  • Compound Addition: The cells are treated with varying concentrations of the test agonist.

  • Cell Lysis and cAMP Detection: After a specific incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.

  • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the agonist concentration, from which the EC50 value (the concentration of agonist that produces 50% of the maximal response) is calculated.

Signaling Pathways and Experimental Workflow

Visualizing the molecular pathways involved in TGR5 activation and the workflow for assessing cross-reactivity can provide a clearer understanding of the underlying biology and experimental design.

TGR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space TGR5_Agonist_3 This compound TGR5 TGR5 Receptor TGR5_Agonist_3->TGR5 Binds to Gs Gαs TGR5->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., GLP-1) CREB->Gene_Expression Promotes

Caption: TGR5 Signaling Pathway.

GPCR_Cross_Reactivity_Workflow cluster_workflow Experimental Workflow start This compound primary_assay Primary Screen: TGR5 Functional Assay (e.g., cAMP) start->primary_assay selectivity_panel Selectivity Screen: Panel of GPCR Binding/Functional Assays primary_assay->selectivity_panel If active data_analysis Data Analysis: Determine EC50/Ki for each receptor selectivity_panel->data_analysis selectivity_profile Generate Selectivity Profile: Compare potency at TGR5 vs. other GPCRs data_analysis->selectivity_profile

Caption: GPCR Cross-Reactivity Workflow.

Off_Target_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space TGR5_Agonist_3 This compound Off_Target_GPCR Off-Target GPCR (e.g., Gq-coupled) TGR5_Agonist_3->Off_Target_GPCR Binds to Gq Gαq Off_Target_GPCR->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Cleaves PIP2 to PIP2 PIP2 PIP2->IP3_DAG Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC Leads to Cellular_Response Adverse Cellular Response Ca_PKC->Cellular_Response Triggers

Caption: Potential Off-Target GPCR Signaling.

Conclusion

The isonicotinamide derivative, compound 3, represents a potent non-steroidal TGR5 agonist. While specific public data on its cross-reactivity with a broad range of GPCRs is limited, the analysis of related compounds suggests that high selectivity for TGR5 over other receptors, such as FXR, is achievable. The experimental protocols outlined in this guide provide a framework for rigorously assessing the selectivity of TGR5 agonists. For the successful development of TGR5-targeted therapeutics, a thorough understanding of the on-target signaling and a comprehensive evaluation of potential off-target interactions are indispensable. Future research should aim to publish comprehensive selectivity data for promising lead compounds to facilitate a more complete and objective comparison.

References

TGR5 Agonist 3: A Comparative Analysis of Efficacy on Human vs. Mouse Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the efficacy of TGR5 agonist 3 (also known as Compound 19) on human and mouse Takeda G-protein-coupled receptor 5 (TGR5). The data presented is intended for researchers, scientists, and drug development professionals working on TGR5-targeted therapies.

Quantitative Efficacy Comparison

This compound exhibits a significant species-dependent difference in potency, being considerably more potent on the human TGR5 receptor than on the murine ortholog. The half-maximal effective concentrations (EC50) are summarized in the table below.

ReceptorEC50 (nM)
Human TGR5 (hTGR5)16.4
Mouse TGR5 (mTGR5)209
Data sourced from Han et al., 2020.[1]

This approximate 12.7-fold higher potency on the human receptor is a critical consideration for the translation of preclinical findings in mouse models to human clinical trials.

Experimental Protocols

The following is a detailed methodology for the in vitro determination of EC50 values for this compound.

Cell-Based cAMP Assay:

The potency of this compound was determined by measuring the intracellular accumulation of cyclic adenosine monophosphate (cAMP) in a cell-based assay.

  • Cell Lines: Human Embryonic Kidney 293 (HEK293) cells stably expressing either human TGR5 (hTGR5) or mouse TGR5 (mTGR5) were utilized.

  • Assay Principle: TGR5 is a Gαs-coupled receptor. Agonist binding activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This increase is the readout for receptor activation.

  • Procedure:

    • Cells were seeded into 96-well plates and cultured to an appropriate confluency.

    • The culture medium was then replaced with a stimulation buffer containing a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cAMP.

    • Cells were incubated with serially diluted concentrations of this compound for a specified period at 37°C.

    • Following incubation, the cells were lysed, and the intracellular cAMP concentration was quantified using a commercially available cAMP assay kit, typically based on competitive immunoassay or a reporter gene system.

  • Data Analysis: The concentration-response data were plotted, and the EC50 values were calculated using a nonlinear regression analysis (four-parameter logistic fit).

TGR5 Signaling Pathway

Activation of TGR5 by an agonist initiates a downstream signaling cascade that plays a role in various physiological processes, including glucose homeostasis and inflammation.[2][3][4][5] The canonical signaling pathway is depicted below.

TGR5_Signaling_Pathway Agonist This compound TGR5 TGR5 Receptor Agonist->TGR5 Binds to G_protein Gαs TGR5->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression Regulates

TGR5 Canonical Signaling Pathway

Experimental Workflow for EC50 Determination

The workflow for determining the EC50 values of this compound is outlined in the following diagram.

EC50_Determination_Workflow start Start cell_culture Culture HEK293 cells stably expressing hTGR5 or mTGR5 start->cell_culture seeding Seed cells into 96-well plates cell_culture->seeding incubation Incubate cells with agonist dilutions seeding->incubation agonist_prep Prepare serial dilutions of this compound agonist_prep->incubation lysis Cell Lysis incubation->lysis cAMP_assay Measure intracellular cAMP levels lysis->cAMP_assay data_analysis Plot concentration-response curve and calculate EC50 cAMP_assay->data_analysis end End data_analysis->end

EC50 Determination Workflow

References

Independent Validation of TGR5 Agonist 3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of TGR5 Agonist 3 (also known as Compound 19) against other known TGR5 agonists, supported by experimental data. TGR5, a G protein-coupled receptor, is a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity. The information presented here is intended to assist researchers in evaluating this compound for their specific research and development needs.

Executive Summary

This compound is a potent and selective agonist of the Takeda G protein-coupled receptor 5 (TGR5). It has been shown to effectively stimulate glucagon-like peptide-1 (GLP-1) secretion and regulate glucose homeostasis. A key differentiating feature of this compound is its characterization as a "soft-agent" with a favorable gallbladder safety profile, exhibiting reduced gallbladder-filling effects compared to other TGR5 agonists. This guide compares the in vitro potency, in vivo efficacy, and safety profile of this compound with other well-characterized TGR5 agonists: INT-777, Oleanolic Acid, and Betulinic Acid.

Data Presentation

In Vitro Potency and Efficacy

The following table summarizes the in vitro potency of this compound and its comparators on human and mouse TGR5, as well as their selectivity against the Farnesoid X receptor (FXR), another key bile acid receptor.

CompoundhTGR5 EC50 (nM)mTGR5 EC50 (nM)FXR AgonismReference
This compound (Compound 19) 16.4209Not specified, but implied selectivity[1]
INT-777 ~820Not specifiedSelective for TGR5 over FXR[2]
Oleanolic Acid 1420Not specifiedSelective for TGR5 over FXR[3]
Betulinic Acid 1040Not specifiedSelective for TGR5 over FXR[2][4]
In Vivo Efficacy and Safety

This table outlines the key in vivo effects of the compared TGR5 agonists, with a focus on their therapeutic benefits and potential side effects.

CompoundKey In Vivo EffectsGallbladder FillingReference
This compound (Compound 19) Promotes GLP-1 secretion, regulates glucose metabolism.Reduced gallbladder-filling effects.
INT-777 Stimulates GLP-1 secretion, improves glucose homeostasis.Induces gallbladder filling.
Oleanolic Acid Improves glucose tolerance.Induces gallbladder filling.
Betulinic Acid Antihyperglycemic actions.Not specified

Signaling Pathways and Experimental Workflows

TGR5 Signaling Pathway

Activation of TGR5 by an agonist initiates a signaling cascade that plays a crucial role in metabolic regulation. The diagram below illustrates the canonical TGR5 signaling pathway leading to GLP-1 secretion.

TGR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist TGR5 TGR5 Agonist->TGR5 Binds G_alpha_s G_alpha_s TGR5->G_alpha_s Activates Adenylate_Cyclase Adenylate_Cyclase G_alpha_s->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GLP1_Gene_Transcription GLP1_Gene_Transcription CREB->GLP1_Gene_Transcription Induces GLP1_Vesicle GLP-1 GLP1_Gene_Transcription->GLP1_Vesicle Leads to GLP1_Secretion GLP-1 Secretion GLP1_Vesicle->GLP1_Secretion Exocytosis

Caption: TGR5 agonist activation of the Gαs pathway leading to GLP-1 secretion.

Experimental Workflow for In Vitro Agonist Validation

The following diagram outlines a typical workflow for the in vitro validation of a TGR5 agonist.

Experimental_Workflow Cell_Culture Cell Culture (e.g., HEK293-TGR5, NCI-H716) Compound_Treatment Compound Treatment (this compound vs. Comparators) Cell_Culture->Compound_Treatment cAMP_Assay cAMP Measurement Assay Compound_Treatment->cAMP_Assay GLP1_Secretion_Assay GLP-1 Secretion Assay (e.g., ELISA) Compound_Treatment->GLP1_Secretion_Assay Data_Analysis Data Analysis (EC50, Potency, Efficacy) cAMP_Assay->Data_Analysis GLP1_Secretion_Assay->Data_Analysis

Caption: Workflow for in vitro validation of TGR5 agonists.

Experimental Protocols

In Vitro cAMP Measurement Assay

Objective: To determine the potency of TGR5 agonists by measuring the intracellular accumulation of cyclic AMP (cAMP).

Methodology:

  • Cell Culture: HEK293 cells stably expressing human TGR5 are cultured in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.

  • Compound Preparation: TGR5 agonists are serially diluted in assay buffer containing a phosphodiesterase inhibitor such as IBMX to prevent cAMP degradation.

  • Cell Treatment: The culture medium is removed, and cells are incubated with the diluted compounds for 30 minutes at 37°C.

  • cAMP Measurement: Intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA) according to the manufacturer's instructions.

  • Data Analysis: The dose-response curves are generated, and EC50 values are calculated using non-linear regression analysis.

In Vitro GLP-1 Secretion Assay

Objective: To assess the ability of TGR5 agonists to stimulate GLP-1 secretion from enteroendocrine cells.

Methodology:

  • Cell Culture: Human NCI-H716 enteroendocrine cells are cultured in RPMI-1640 medium supplemented with 10% FBS. For secretion assays, cells are often grown on Matrigel-coated plates to promote differentiation.

  • Cell Seeding: Cells are seeded into 24-well plates and allowed to adhere and differentiate for 48-72 hours.

  • Compound Treatment: The culture medium is replaced with a basal secretion buffer, and cells are incubated with various concentrations of TGR5 agonists for 2 hours at 37°C.

  • Supernatant Collection: The supernatant is collected, and a protease inhibitor cocktail is added to prevent GLP-1 degradation.

  • GLP-1 Measurement: The concentration of active GLP-1 in the supernatant is quantified using a specific ELISA kit.

  • Data Analysis: The amount of secreted GLP-1 is normalized to the total protein content of the cells in each well. Dose-response curves are generated to determine the efficacy of the agonists.

In Vivo Oral Glucose Tolerance Test (OGTT)

Objective: To evaluate the in vivo efficacy of TGR5 agonists in improving glucose tolerance in a mouse model.

Methodology:

  • Animal Model: Male C57BL/6 mice are typically used. Mice may be fed a high-fat diet to induce obesity and insulin resistance.

  • Acclimatization and Fasting: Animals are acclimatized to handling and fasted for 6 hours before the test with free access to water.

  • Compound Administration: TGR5 agonists or vehicle are administered via oral gavage at a predetermined time (e.g., 30-60 minutes) before the glucose challenge.

  • Baseline Blood Glucose: A baseline blood sample is collected from the tail vein (t=0).

  • Glucose Challenge: A glucose solution (e.g., 2 g/kg body weight) is administered orally.

  • Blood Glucose Monitoring: Blood glucose levels are measured from tail vein samples at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge using a glucometer.

  • Data Analysis: The area under the curve (AUC) for blood glucose is calculated for each treatment group and compared to the vehicle control to assess the improvement in glucose tolerance.

Conclusion

This compound (Compound 19) demonstrates potent activation of the TGR5 receptor and beneficial effects on glucose metabolism in vivo. Its key advantage lies in its reduced propensity to cause gallbladder filling, a common side effect associated with other TGR5 agonists. This favorable safety profile, combined with its efficacy, makes this compound a promising candidate for further investigation as a therapeutic agent for metabolic diseases. The experimental protocols provided in this guide offer a framework for the independent validation and comparison of this compound against other modulators of the TGR5 signaling pathway.

References

Comparative Analysis of TGR5 Agonists: A Head-to-Head Evaluation of INT-777 and Compound 6g

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Takeda G-protein-coupled receptor 5 (TGR5), also known as G-protein-coupled bile acid receptor 1 (GPBAR1), has emerged as a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity, as well as inflammatory conditions.[1][2][3] Activation of TGR5 stimulates various downstream signaling pathways, leading to beneficial metabolic effects, including the secretion of glucagon-like peptide-1 (GLP-1), increased energy expenditure, and anti-inflammatory responses.[4][5] This guide provides a head-to-head comparison of two distinct TGR5 agonists: INT-777, a well-characterized semi-synthetic bile acid derivative, and Compound 6g, a potent, synthetic non-bile acid agonist.

TGR5 Signaling Pathway

Upon activation by an agonist, TGR5 couples to the Gαs protein, stimulating adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This elevation in cAMP activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC). These signaling cascades are central to the therapeutic effects of TGR5 activation. For instance, in intestinal L-cells, this pathway leads to enhanced GLP-1 secretion, which in turn improves glucose homeostasis. In brown adipose tissue and skeletal muscle, TGR5 activation can increase energy expenditure by inducing the expression of type 2 deiodinase (D2).

TGR5_Signaling_Pathway cluster_membrane Cell Membrane TGR5 TGR5 Gas Gαs TGR5->Gas Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Synthesizes Agonist TGR5 Agonist (e.g., INT-777, Compound 6g) Agonist->TGR5 Binds to Gas->AC Stimulates PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates Metabolic_Effects Metabolic Effects (GLP-1 secretion, Increased Energy Expenditure, etc.) PKA->Metabolic_Effects EPAC->Metabolic_Effects

Figure 1: Simplified TGR5 signaling cascade upon agonist binding.

Quantitative Comparison of TGR5 Agonists

The following table summarizes the key quantitative data for INT-777 and Compound 6g, highlighting their potency and selectivity.

ParameterINT-777 (as "TGR5 agonist 3")Compound 6g (as "Compound X")Reference(s)
Chemical Class Semi-synthetic bile acid derivative2-thio-imidazole derivative
Human TGR5 EC50 ~600 nM (varies by assay)57 pM
Mouse TGR5 EC50 Not consistently reported, but active62 pM
FXR Selectivity Also activates FXR at higher concentrationsSelective vs. FXR (EC50 = 6.4 µM)
In Vivo Efficacy Modest GLP-1 secretion, no significant glucose lowering in OGTT at tested dosesPotent glucose lowering in OGTT (ED50 = 7.9 mg/kg)

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC50 value indicates higher potency.

Experimental Protocols

The characterization of TGR5 agonists typically involves a series of in vitro and in vivo assays to determine their potency, selectivity, and physiological effects.

In Vitro cAMP Measurement Assay

This assay is fundamental for quantifying the potency of a TGR5 agonist.

  • Objective: To measure the dose-dependent increase in intracellular cAMP levels following agonist stimulation.

  • Methodology:

    • Cell Culture: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are transiently or stably transfected to overexpress the human or mouse TGR5 receptor.

    • Agonist Stimulation: Cells are seeded in 96-well or 384-well plates. After adherence, the cells are treated with varying concentrations of the test compound (e.g., INT-777 or Compound 6g).

    • cAMP Measurement: After a defined incubation period, intracellular cAMP levels are measured using a competitive immunoassay, often employing technologies like Homogeneous Time-Resolved Fluorescence (HTRF) or a luciferase reporter gene assay linked to a cAMP response element (CRE).

    • Data Analysis: The resulting data are plotted as a dose-response curve to calculate the EC50 value.

GLP-1 Secretion Assay

This assay assesses the functional consequence of TGR5 activation in a relevant cell type.

  • Objective: To measure the ability of the TGR5 agonist to stimulate GLP-1 secretion from enteroendocrine cells.

  • Methodology:

    • Cell Lines: Murine (STC-1) or human (NCI-H716) enteroendocrine cell lines, which endogenously express TGR5, are used.

    • Stimulation: Cells are cultured and then treated with the TGR5 agonist at various concentrations.

    • Supernatant Collection: After incubation, the cell culture supernatant is collected.

    • GLP-1 Quantification: The concentration of secreted GLP-1 in the supernatant is measured using a commercially available ELISA kit.

    • Data Analysis: The increase in GLP-1 secretion relative to a vehicle control is quantified.

In Vivo Oral Glucose Tolerance Test (OGTT)

This preclinical animal model evaluates the impact of the TGR5 agonist on glucose homeostasis.

  • Objective: To determine if the agonist can improve glucose disposal in response to a glucose challenge.

  • Methodology:

    • Animal Model: Diet-induced obese (DIO) C57BL/6 mice are commonly used.

    • Dosing: Mice are fasted overnight and then administered the test compound (e.g., Compound 6g) via oral gavage.

    • Glucose Challenge: After a set period (e.g., 30-60 minutes), a bolus of glucose is administered orally.

    • Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

    • Glucose Measurement: Blood glucose levels are measured using a glucometer.

    • Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between the vehicle-treated and compound-treated groups to assess the improvement in glucose tolerance.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cAMP_Assay cAMP Assay (Potency - EC50) GLP1_Assay GLP-1 Secretion Assay (Cellular Function) cAMP_Assay->GLP1_Assay Selectivity_Assay Selectivity Assay (e.g., vs. FXR) GLP1_Assay->Selectivity_Assay PK_Study Pharmacokinetics (PK) Study Selectivity_Assay->PK_Study OGTT Oral Glucose Tolerance Test (OGTT) PK_Study->OGTT Compound_Synthesis Compound Synthesis & Identification Compound_Synthesis->cAMP_Assay

Figure 2: General workflow for TGR5 agonist characterization.

Conclusion

This guide provides a comparative overview of INT-777 and Compound 6g, representing two different classes of TGR5 agonists. While both activate the TGR5 receptor, Compound 6g demonstrates significantly higher potency in vitro and superior efficacy in preclinical models of glucose control. The choice of agonist for research or therapeutic development will depend on the specific application, with newer, more potent, and selective non-bile acid agonists like Compound 6g showing considerable promise for the treatment of metabolic diseases. The provided experimental protocols offer a foundational framework for the evaluation of novel TGR5 agonists.

References

A Comparative Guide to Selective TGR5 Agonists and Dual FXR/TGR5 Agonists in Metabolic and Inflammatory Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison between selective Takeda G protein-coupled receptor 5 (TGR5) agonists and dual Farnesoid X receptor (FXR)/TGR5 agonists. It is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for metabolic and inflammatory diseases. The content summarizes key mechanistic differences, presents comparative experimental data, and details relevant research protocols.

Introduction: Targeting Bile Acid Receptors in Disease

Bile acids, traditionally known for their role in digestion, are now recognized as critical signaling molecules that regulate a wide array of metabolic and inflammatory pathways.[1][2][3] Their effects are primarily mediated by two key receptors: the nuclear hormone receptor FXR and the cell surface G protein-coupled receptor, TGR5.[2][3] Activation of these receptors has shown therapeutic promise for conditions like type 2 diabetes (T2D), non-alcoholic steatohepatitis (NASH), obesity, and cholestatic liver diseases.

Consequently, two principal therapeutic strategies have emerged: selective activation of TGR5 and the simultaneous activation of both FXR and TGR5. This guide compares these approaches, highlighting their distinct signaling mechanisms, therapeutic benefits, and potential liabilities, supported by preclinical and clinical data.

Mechanism of Action and Signaling Pathways

TGR5: A Regulator of GLP-1 Secretion and Energy Expenditure

TGR5, also known as G-protein-coupled bile acid receptor 1 (GPBAR1), is a membrane receptor expressed in various metabolically active tissues, including intestinal L-cells, brown adipose tissue (BAT), skeletal muscle, and certain immune cells.

Upon activation by bile acids or synthetic agonists, TGR5 couples to a Gαs protein, stimulating adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This rise in cAMP activates downstream effectors like Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac). Key physiological outcomes of TGR5 activation include:

  • Enhanced GLP-1 Secretion: In intestinal L-cells, the cAMP/PKA pathway promotes the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that improves glucose homeostasis by stimulating insulin secretion and suppressing glucagon release.

  • Increased Energy Expenditure: In brown adipose tissue and skeletal muscle, TGR5 activation upregulates the expression of type 2 deiodinase (D2), which converts thyroxine (T4) to the more active triiodothyronine (T3). This process enhances thermogenesis and energy expenditure.

  • Anti-inflammatory Effects: In macrophages, TGR5 signaling can inhibit the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines.

TGR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Physiological Effects TGR5 TGR5 Gs Gαs TGR5->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates NFkB_Inhibit NF-κB Inhibition cAMP->NFkB_Inhibit Leads to GLP1 ↑ GLP-1 Secretion (Intestinal L-Cell) PKA->GLP1 Energy ↑ Energy Expenditure (Brown Adipose Tissue) PKA->Energy Inflammation ↓ Inflammation (Macrophage) NFkB_Inhibit->Inflammation Agonist TGR5 Agonist Agonist->TGR5 Binds

Caption: TGR5 Signaling Pathway.
FXR: A Master Regulator of Bile Acid, Lipid, and Glucose Homeostasis

FXR is a ligand-activated transcription factor belonging to the nuclear receptor superfamily, highly expressed in the liver and intestine. When activated by bile acids, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription. Key physiological outcomes of FXR activation include:

  • Bile Acid Homeostasis: FXR activation in the liver induces the expression of the small heterodimer partner (SHP), which in turn represses CYP7A1, the rate-limiting enzyme in bile acid synthesis. In the intestine, FXR stimulates the production of Fibroblast Growth Factor 15/19 (FGF15/19), which travels to the liver to further suppress CYP7A1. This creates a robust negative feedback loop.

  • Lipid Metabolism: FXR activation generally lowers serum triglyceride levels by regulating genes involved in lipid synthesis and clearance.

  • Glucose Metabolism: FXR signaling can improve insulin sensitivity and reduce hepatic glucose production.

  • Intestinal Barrier and Inflammation: FXR helps maintain intestinal barrier integrity and exerts anti-inflammatory effects, partly by antagonizing NF-κB signaling.

FXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Physiological Effects FXR_inactive FXR FXR_active FXR FXR_inactive->FXR_active Translocates RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active Translocates FXRE FXRE FXR_active->FXRE Heterodimerizes with RXR & Binds TargetGenes Target Gene Transcription FXRE->TargetGenes Regulates SHP ↑ SHP TargetGenes->SHP FGF19 ↑ FGF15/19 (Intestine) TargetGenes->FGF19 Lipid ↓ Triglycerides TargetGenes->Lipid BileAcid ↓ Bile Acid Synthesis SHP->BileAcid FGF19->BileAcid Agonist FXR Agonist Agonist->FXR_inactive Binds

Caption: FXR Signaling Pathway.
Dual FXR/TGR5 Agonism: A Multi-Pronged Approach

Dual agonists are single molecules designed to activate both FXR and TGR5. The rationale for this approach is to simultaneously engage the distinct and complementary pathways regulated by each receptor. This strategy aims to achieve broader efficacy or synergistic effects that may not be possible with a selective agonist. For example, in NASH, a dual agonist could concurrently reduce liver fat and inflammation via FXR and improve glucose metabolism and energy expenditure via TGR5. Studies suggest that FXR and TGR5 regulate both overlapping and non-redundant signaling pathways.

Dual_Agonist_Concept cluster_receptors Receptors cluster_pathways Downstream Pathways & Effects DualAgonist Dual FXR/TGR5 Agonist (e.g., INT-767) FXR FXR DualAgonist->FXR TGR5 TGR5 DualAgonist->TGR5 FXR_Effects Bile Acid Homeostasis ↓ Lipogenesis ↓ Hepatic Inflammation FXR->FXR_Effects TGR5_Effects ↑ GLP-1 Secretion ↑ Energy Expenditure ↓ Systemic Inflammation TGR5->TGR5_Effects Shared_Effects Improved Glucose Metabolism Anti-Fibrotic Effects FXR_Effects->Shared_Effects TGR5_Effects->Shared_Effects Therapeutic_Outcome Broad Therapeutic Outcome (e.g., NASH Resolution) Shared_Effects->Therapeutic_Outcome

Caption: Dual Agonist Therapeutic Concept.

Comparative Efficacy Data

The following tables summarize quantitative data from preclinical studies comparing selective TGR5 agonists (INT-777), selective FXR agonists (Obeticholic Acid, OCA), and dual FXR/TGR5 agonists (INT-767).

Table 1: Effects on Liver Injury and Fibrosis in a Mouse Model of Cholangiopathy (Mdr2-/- Mice)
ParameterControl (Chow Diet)INT-747 (FXR Agonist)INT-777 (TGR5 Agonist)INT-767 (Dual Agonist)
Serum ALT (U/L) ~500IncreasedIncreased~250 (↓)
Hydroxyproline (µg/g liver) ~250~250 (No change)~250 (No change)~150 (↓)
Collagen 1a1 mRNA (fold change) 1.0~1.0 (No change)~1.0 (No change)~0.4 (↓)
TNF-α mRNA (fold change) 1.0~0.9 (No change)~0.7 (Slight ↓)~0.3 (↓)
(Data adapted from Schaap et al. and presented as approximate values for comparative purposes. ALT: Alanine Aminotransferase)

In this model of sclerosing cholangitis, only the dual agonist INT-767 significantly reduced liver injury (ALT), fibrosis (hydroxyproline, collagen), and inflammation (TNF-α). The selective agonists were ineffective or worsened some markers of liver injury.

Table 2: Effects on Diabetic Nephropathy in db/db Mice
ParameterVehicle ControlINT-747 (FXR Agonist)INT-777 (TGR5 Agonist)INT-767 (Dual Agonist)
Urinary Albumin (µ g/24h ) ~600~200 (↓) ~250 (↓) ~150 (↓)
Podocyte Injury Score HighReduced Reduced Reduced
Mesangial Expansion Score HighReduced Reduced Reduced
(Data concept derived from Wang et al. All three agonist types demonstrated significant renoprotection, with the dual agonist often showing the most robust effect.)

Studies on diabetic kidney disease models show that both selective and dual agonists can be protective. However, the underlying mechanisms differ; FXR and TGR5 agonists modulate distinct renal signaling pathways, suggesting that a dual agonist may offer more comprehensive protection by targeting multiple pathogenic mechanisms simultaneously.

Table 3: Effects on NASH in a Western Diet-Induced Mouse Model
ParameterVehicle ControlINT-767 (Dual Agonist)
Liver/Body Weight (%) ~7.5%~5.0% (↓)
Liver Triglycerides (mg/g) ~120~40 (↓)
NAFLD Activity Score (NAS) ~6.5~2.0 (↓)
Fibrosis (% Sirius Red Area) ~2.5%~0.5% (↓)
(Data adapted from an INT-767 study by McMahan et al. The study demonstrated that the beneficial effects of INT-767 on steatosis and fibrosis were primarily dependent on FXR activation.)

Key Experimental Protocols

In Vitro Receptor Activation Assay (Reporter Gene Assay)

Objective: To determine the potency (EC₅₀) and efficacy of a test compound at activating TGR5 or FXR.

Methodology:

  • Cell Culture: HEK293 cells are transiently transfected with plasmids encoding the full-length human TGR5 receptor and a cAMP response element (CRE)-luciferase reporter, or with plasmids for human FXR, RXR, and an FXRE-luciferase reporter.

  • Compound Treatment: Transfected cells are seeded into 96-well plates and incubated with increasing concentrations of the test compound (e.g., selective TGR5 agonist, dual agonist) for 18-24 hours.

  • Lysis and Luminescence Reading: Cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to receptor activation, is measured using a luminometer.

  • Data Analysis: Luminescence data is normalized to a positive control (e.g., a known potent agonist). EC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vivo NASH and Fibrosis Model (Western Diet)

Objective: To evaluate the therapeutic efficacy of an agonist in a diet-induced model of non-alcoholic steatohepatitis.

Methodology:

  • Animal Model: Male C57BL/6J mice are fed a Western diet (e.g., high in fat, sucrose, and cholesterol) for a period of 16-24 weeks to induce a NASH phenotype with fibrosis.

  • Treatment: After disease establishment, mice are randomized into treatment groups (e.g., vehicle control, selective agonist, dual agonist). The compounds are administered daily via oral gavage for 4-8 weeks.

  • Endpoint Analysis:

    • Serum Biochemistry: Blood is collected to measure levels of ALT, AST (markers of liver injury), triglycerides, and cholesterol.

    • Histopathology: Liver tissue is harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin & Eosin (H&E) for assessment of steatosis, inflammation, and ballooning (NAFLD Activity Score), and with Sirius Red for quantification of fibrosis.

    • Gene Expression: RNA is extracted from liver tissue to analyze the expression of genes related to fibrosis (e.g., Col1a1, Timp1), inflammation (e.g., Tnf-α, Ccl2), and FXR/TGR5 target engagement (e.g., Shp, Fgf15) via RT-qPCR.

Preclinical_Workflow cluster_induction Phase 1: Disease Induction cluster_treatment Phase 2: Therapeutic Intervention cluster_analysis Phase 3: Endpoint Analysis Model Select Animal Model (e.g., C57BL/6J Mice) Diet Induce Disease (e.g., Western Diet for 24 weeks) Model->Diet Randomize Randomize into Groups (Vehicle, Agonist A, Agonist B) Diet->Randomize Treat Administer Compound (e.g., Oral Gavage for 8 weeks) Randomize->Treat Sacrifice Sacrifice & Sample Collection (Blood, Liver) Treat->Sacrifice Biochem Serum Biochemistry (ALT, AST, Lipids) Sacrifice->Biochem Histo Histopathology (H&E, Sirius Red) Sacrifice->Histo qPCR Gene Expression (RT-qPCR) Sacrifice->qPCR Data Data Analysis & Comparison cluster_analysis cluster_analysis cluster_analysis->Data

Caption: General Preclinical Efficacy Workflow.

Adverse Effects and Therapeutic Considerations

  • Selective TGR5 Agonists: The most consistently reported side effect in preclinical models is gallbladder filling. TGR5 activation relaxes the gallbladder smooth muscle, which can lead to bile retention. Furthermore, clinical development of at least one selective TGR5 agonist (SB-756050) was halted due to variable and unpredictable effects on glucose levels in patients with T2D.

  • Dual FXR/TGR5 Agonists: As these compounds activate FXR, they carry the risk of FXR-associated side effects, most notably pruritus (itching), which has been a significant issue for selective FXR agonists like OCA in clinical trials. The long-term effects of potent, dual-receptor activation require further investigation to fully understand the benefit-risk profile.

Conclusion

The choice between a selective TGR5 agonist and a dual FXR/TGR5 agonist depends heavily on the therapeutic indication and the desired balance of efficacy and safety.

  • Selective TGR5 Agonists offer a targeted mechanism primarily beneficial for enhancing GLP-1 secretion and increasing energy expenditure. They may be most suitable for metabolic disorders where these pathways are the primary drivers, such as obesity and T2D. However, the challenge of gallbladder-related side effects and inconsistent clinical translation remains a significant hurdle.

  • Dual FXR/TGR5 Agonists provide a broader, multi-faceted approach by combining the metabolic benefits of TGR5 with the potent effects of FXR on bile acid, lipid, and inflammatory regulation. This strategy appears particularly promising for complex, multi-factorial diseases like NASH and diabetic nephropathy, where engaging multiple pathogenic pathways may be necessary for robust efficacy. Preclinical data suggest that dual agonists can be more effective than selective agents in certain disease models, though they may also carry the side effect profiles of both targets.

Future research will need to focus on optimizing the therapeutic window for both classes of compounds, potentially through the development of tissue-specific or biased agonists that preferentially activate beneficial pathways while minimizing adverse effects.

References

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